molecular formula C24H25N7O2 B12367948 BMS-986308

BMS-986308

Cat. No.: B12367948
M. Wt: 443.5 g/mol
InChI Key: NRCYDDLRPFXMNA-NYHFZMIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-986308 is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H25N7O2

Molecular Weight

443.5 g/mol

IUPAC Name

4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C24H25N7O2/c1-14-6-23(26-8-17(14)7-25)31-27-9-18(29-31)11-30-10-15(2)28-22(12-30)19-4-5-20-21(16(19)3)13-33-24(20)32/h4-6,8-9,15,22,28H,10-13H2,1-3H3/t15-,22-/m0/s1

InChI Key

NRCYDDLRPFXMNA-NYHFZMIOSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N

Canonical SMILES

CC1CN(CC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound presents a novel diuretic mechanism with the potential for treating conditions such as heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular target, signaling pathways, and the pharmacological effects of this compound. This document also includes summaries of key experimental protocols and quantitative data to provide a thorough understanding for researchers and drug development professionals.

Core Mechanism of Action: Selective ROMK Inhibition

This compound exerts its pharmacological effect through the selective inhibition of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1] ROMK is an inwardly rectifying potassium channel primarily expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney.[2]

The inhibition of ROMK by this compound disrupts the normal physiological function of these nephron segments, leading to a diuretic and natriuretic effect. This targeted action offers a distinct advantage over other classes of diuretics, with preclinical data suggesting a potassium-sparing profile.

Molecular Target Potency and Selectivity

This compound is a highly potent inhibitor of the ROMK channel. In vitro assays have demonstrated its significant affinity for the target.

ParameterValueAssay
ROMK IC50 24 nMThallium Flux Assay
hERG IC50 > 100 µMManual Patch Clamp Assay
Table 1: In vitro potency and selectivity of this compound.[3]

The compound exhibits high selectivity for the ROMK channel over other ion channels, including the hERG channel, which is a critical consideration for cardiovascular safety.[3]

Signaling Pathway and Physiological Effects

The inhibition of the ROMK channel by this compound initiates a cascade of events within the nephron, ultimately leading to increased urine and sodium excretion.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- TAL_Cell TAL Epithelial Cell ROMK_TAL ROMK TAL_Cell->ROMK_TAL K+ Recycling NaK_ATPase_TAL Na+/K+ ATPase TAL_Cell->NaK_ATPase_TAL Na+ Interstitium_TAL Renal Interstitium NKCC2->TAL_Cell ROMK_TAL->Lumen_TAL Downstream_Effect_TAL Reduced Na+ Reabsorption Disrupted Lumen-Positive Potential NaK_ATPase_TAL->Interstitium_TAL Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ CCD_Cell Principal Cell ROMK_CCD ROMK CCD_Cell->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase CCD_Cell->NaK_ATPase_CCD Na+ Interstitium_CCD Renal Interstitium ENaC->CCD_Cell ROMK_CCD->Lumen_CCD Downstream_Effect_CCD Reduced K+ Secretion Increased Natriuresis NaK_ATPase_CCD->Interstitium_CCD BMS986308 This compound BMS986308->ROMK_TAL Inhibition BMS986308->ROMK_CCD Inhibition

Caption: Signaling pathway of this compound in the nephron.

In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium.[2] Inhibition of ROMK by this compound reduces the luminal potassium concentration, thereby impairing the activity of NKCC2 and leading to decreased sodium reabsorption. This also diminishes the lumen-positive transepithelial potential, which further reduces the paracellular reabsorption of cations like sodium, calcium, and magnesium.[4]

In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine. By blocking ROMK in this segment, this compound reduces potassium excretion, which is the basis for its potential potassium-sparing effect. The inhibition of potassium secretion can indirectly lead to increased natriuresis.

Preclinical and Clinical Data

Preclinical Pharmacology: Volume-Loaded Rat Diuresis Model

The diuretic and natriuretic activity of this compound was demonstrated in a volume-loaded rat diuresis model. Oral administration of this compound resulted in a robust, dose-dependent increase in urine output and sodium excretion.

Dose (mg/kg, p.o.)Urine Output (vs. vehicle)Sodium Excretion (vs. vehicle)
0.01 - 3Significant IncreaseSignificant Increase
Table 2: In vivo efficacy of this compound in a volume-loaded rat model.[1]
Phase 1 Clinical Data in Healthy Volunteers

A first-in-human, single ascending dose study of this compound was conducted in healthy adult participants (NCT04763226). The study evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.

Pharmacokinetics:

This compound was rapidly absorbed with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and exhibited a mean terminal half-life (t1/2) of approximately 13 hours.

Dose (mg)Tmax (hr, median)t1/2 (hr, mean)
1 - 1001.00 - 1.75~13
Table 3: Pharmacokinetic parameters of this compound in healthy volunteers.

Pharmacodynamics:

Dose-dependent increases in diuresis and natriuresis were observed, with the largest mean changes occurring at the 100 mg dose.

Dose (mg)Mean Change in Diuresis (mL over 24h)Mean Change in Natriuresis (mmol over 24h)
100+2055.3+213.7
Table 4: Pharmacodynamic effects of this compound in healthy volunteers.

Experimental Protocols

In Vitro Potency and Selectivity Assays

Experimental_Workflows cluster_Thallium Thallium Flux Assay (ROMK IC50) cluster_PatchClamp Manual Patch Clamp Assay (hERG IC50) A1 Plate cells expressing ROMK A2 Load cells with thallium-sensitive dye A1->A2 A3 Add this compound at various concentrations A2->A3 A4 Stimulate with thallium-containing buffer A3->A4 A5 Measure fluorescence intensity change A4->A5 A6 Calculate IC50 A5->A6 B1 Culture cells expressing hERG channels B2 Establish whole-cell patch clamp configuration B1->B2 B3 Apply voltage clamp protocol to elicit hERG current B2->B3 B4 Perfuse with this compound at various concentrations B3->B4 B5 Record inhibition of hERG current B4->B5 B6 Determine IC50 B5->B6

Caption: Workflow for in vitro potency and selectivity assays.

Thallium Flux Assay (for ROMK IC50): This high-throughput assay is used to measure the activity of potassium channels.

  • Cell Plating: Cells stably expressing the ROMK channel are plated in microtiter plates.

  • Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Stimulation: A thallium-containing stimulus buffer is added to the wells. Influx of thallium through open ROMK channels leads to an increase in fluorescence.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The inhibition of the thallium flux by this compound is used to calculate the IC50 value.

Manual Patch Clamp Assay (for hERG IC50): This "gold-standard" electrophysiology technique is used to measure the flow of ions through ion channels.

  • Cell Culture: Cells stably expressing the hERG channel are cultured on coverslips.

  • Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG channel current.

  • Compound Perfusion: Solutions containing different concentrations of this compound are perfused over the cell.

  • Current Recording: The effect of the compound on the hERG current is recorded.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

In Vivo Efficacy Model

Volume-Loaded Rat Diuresis Model: This model is used to assess the diuretic and natriuretic effects of a compound in vivo.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Hydration: The animals are orally hydrated with a saline load to ensure a baseline urine flow.

  • Compound Administration: this compound or vehicle is administered orally at various doses.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).

  • Analysis: The volume of urine is measured, and the concentration of electrolytes (sodium, potassium) is determined to assess diuretic and natriuretic activity.

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanism for diuresis. Its ability to induce significant natriuresis with a potential for potassium sparing makes it a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical and early clinical data support its continued development. This in-depth guide provides the foundational technical information for researchers and clinicians interested in this innovative therapeutic agent.

References

An In-Depth Technical Guide to the Therapeutic Target of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target: Renal Outer Medullary Potassium (ROMK) Channel

BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2][3][4] This channel is a member of the inwardly rectifying potassium (Kir) channel family and plays a crucial role in renal physiology, specifically in salt and water homeostasis.[1] this compound is under investigation for the treatment of heart failure.[1][2][3]

The inhibition of ROMK by this compound represents a novel diuretic mechanism. By blocking ROMK, the drug disrupts potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which is beneficial in conditions like heart failure where fluid overload is a primary concern.[1]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for the ROMK channel with an IC50 in the low nanomolar range. Its selectivity profile demonstrates a significant therapeutic window, with no inhibitory activity observed against other related inwardly rectifying potassium channels at therapeutic concentrations.

TargetIC50 (nM)Source
ROMK (Kir1.1) 24[4]
Kir2.1No inhibitory potency[4]
Kir2.3No inhibitory potency[4]
Kir4.1No inhibitory potency[4]
Kir7.1No inhibitory potency[4]
hERGSelective over hERG[1][2][3]

Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay is a common method to assess the inhibitory activity of compounds on potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be measured using a Tl+-sensitive fluorescent dye.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the presence of an inward Tl+ gradient, the opening of ROMK channels allows Tl+ to enter the cell, leading to an increase in fluorescence. Inhibitors of the ROMK channel will block this influx, resulting in a reduced fluorescence signal.

Detailed Methodology: While a highly detailed, step-by-step protocol specific to Bristol Myers Squibb's internal screening of this compound is not publicly available, a general and widely accepted protocol for a thallium flux assay for Kir channels is as follows:

  • Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature in the dark.

  • Compound Incubation: After dye loading, the loading buffer is removed, and cells are washed with an assay buffer. The test compound, this compound, at various concentrations, is then added to the wells and incubated for a predefined period to allow for binding to the channel.

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate the thallium influx. The fluorescence intensity is measured immediately and kinetically over a period of several minutes using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the thallium flux, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Volume-Loaded Rat Diuresis Model

This preclinical animal model is used to evaluate the diuretic and natriuretic effects of a compound.

Principle: The model assesses the ability of a test compound to increase urine output (diuresis) and sodium excretion (natriuresis) in rats that have been administered a fluid load to induce a state of hydration.

Detailed Methodology: Specific details of the protocol used for this compound can be summarized from available literature[2][3]:

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Acclimatization and Fasting: Animals are acclimatized to the housing conditions and are typically fasted overnight before the experiment, with free access to water.

  • Volume Loading: On the day of the experiment, a saline solution is administered orally (p.o.) or subcutaneously (s.c.) to the rats to ensure adequate hydration and a baseline urine flow.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer, pH 4.0) and administered orally at various doses.[3] A vehicle control group and a positive control group (e.g., a known diuretic like hydrochlorothiazide) are included.

  • Urine Collection: Immediately after compound administration, the rats are placed in individual metabolic cages designed for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 to 24 hours.

  • Analysis: The total volume of urine is measured for each animal. Urine samples are also analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.

  • Data Analysis: The diuretic and natriuretic responses are calculated and compared between the different dose groups and the control groups. Statistical analysis is performed to determine the significance of the observed effects. In studies with this compound, a robust increase in diuresis was observed.[2][3]

Signaling Pathways and Experimental Workflows

ROMK Signaling Pathway in the Kidney

The following diagram illustrates the central role of the ROMK channel in the thick ascending limb of the nephron and the mechanism of action of this compound.

ROMK_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood / Interstitium Lumen_ions Na+ | K+ | 2Cl- | H2O NKCC2 NKCC2 (Na-K-2Cl Cotransporter) Lumen_ions->NKCC2 Ion Entry ROMK ROMK (Kir1.1) NKCC2->ROMK Provides K+ for recycling NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ transport ROMK->Lumen_ions K+ Recycling Blood_ions Na+ | K+ NaK_ATPase->Blood_ions 3 Na+ out BMS986308 This compound BMS986308->ROMK Inhibition Blood_ions->NaK_ATPase 2 K+ in

Caption: Mechanism of action of this compound on the ROMK channel.

Experimental Workflow for In Vitro ROMK Inhibition Assay

The following diagram outlines the key steps in the thallium flux assay used to determine the inhibitory potency of this compound.

Thallium_Flux_Workflow start Start cell_seeding Seed ROMK-expressing cells in 384-well plate start->cell_seeding dye_loading Load cells with Thallium-sensitive dye cell_seeding->dye_loading compound_addition Add this compound (various concentrations) dye_loading->compound_addition thallium_stimulation Add Thallium stimulus buffer compound_addition->thallium_stimulation fluorescence_reading Kinetic fluorescence reading (Plate Reader) thallium_stimulation->fluorescence_reading data_analysis Calculate rate of Tl+ influx and determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro thallium flux assay.

Logical Relationship of ROMK Inhibition to Diuresis

This diagram illustrates the logical progression from the molecular action of this compound to its physiological effect.

Logical_Relationship BMS This compound Inhibition Inhibition of ROMK channel BMS->Inhibition Reduced_K_Recycling Reduced K+ recycling in Thick Ascending Limb Inhibition->Reduced_K_Recycling Reduced_Na_Reabsorption Decreased Na-K-2Cl cotransporter activity Reduced_K_Recycling->Reduced_Na_Reabsorption Increased_Na_Excretion Increased Na+ excretion (Natriuresis) Reduced_Na_Reabsorption->Increased_Na_Excretion Increased_H2O_Excretion Increased H2O excretion (Diuresis) Increased_Na_Excretion->Increased_H2O_Excretion Therapeutic_Effect Therapeutic Effect in Heart Failure Increased_H2O_Excretion->Therapeutic_Effect

Caption: Logical flow from ROMK inhibition to diuretic effect.

References

An In-Depth Technical Guide to BMS-986308 for Heart Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986308 is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel currently under investigation as a potential therapeutic for heart failure.[1][2] By targeting ROMK, this compound offers a unique mechanism of action that promotes diuresis and natriuresis, addressing fluid overload, a key concern in heart failure management. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. The information is intended to support further research and development in the field of cardiovascular medicine.

Introduction to this compound

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A primary symptom and contributor to morbidity in heart failure is fluid retention, leading to congestion and edema. Diuretics are a cornerstone of heart failure therapy; however, existing options can be associated with electrolyte imbalances, such as hypokalemia.

This compound emerges as a promising agent with a novel mechanism of action. As a selective ROMK inhibitor, it is designed to increase sodium and water excretion while potentially sparing potassium, offering a favorable safety profile compared to conventional diuretics.[3]

Mechanism of Action: ROMK Inhibition in the Nephron

The renal outer medullary potassium (ROMK) channel plays a critical role in salt reabsorption in the kidney.[4] It is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[5]

  • In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption.[6] By inhibiting ROMK, this compound is believed to reduce the availability of luminal potassium, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[6]

  • In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK is the primary channel for potassium secretion.[5] Its inhibition is postulated to depolarize the luminal membrane, which reduces the electrochemical gradient for sodium reabsorption through the epithelial sodium channel (ENaC).[6]

This dual-site action of ROMK inhibition is expected to produce a robust diuretic and natriuretic effect.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TAL Tubular Lumen TAL_Cell TAL Epithelial Cell Lumen_TAL->TAL_Cell Na+ K+ 2Cl- TAL_Cell->Lumen_TAL K+ Interstitium_TAL Renal Interstitium NKCC2 NKCC2 NKCC2->TAL_Cell Na+ Reabsorption ROMK_TAL ROMK ROMK_TAL->NKCC2 Enables K+ recycling for BMS986308_TAL This compound BMS986308_TAL->ROMK_TAL Inhibits BMS986308_CCD This compound Lumen_CCD Tubular Lumen CCD_Cell Principal Cell Lumen_CCD->CCD_Cell Na+ CCD_Cell->Lumen_CCD K+ Interstitium_CCD Renal Interstitium ENaC ENaC ENaC->CCD_Cell Na+ Reabsorption ROMK_CCD ROMK ROMK_CCD->ENaC Maintains electrical gradient for BMS986308_CCD->ROMK_CCD Inhibits caption Mechanism of Action of this compound in the Nephron

Mechanism of Action of this compound in the Nephron

Preclinical Research

In Vivo Efficacy: Volume-Loaded Rat Diuresis Model

This compound has demonstrated efficacy in a volume-loaded rat diuresis model.[2]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.[7]

  • Dosage: 0.01-3 mg/kg.[7]

  • Administration: A single oral dose (p.o.).[7]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to induce a state of hydration and promote urine flow.

    • This compound or vehicle control is administered.

    • Rats are placed in metabolic cages for urine collection.

    • Urine volume is measured at specified time intervals (e.g., every hour for 5-6 hours) to determine the diuretic effect.

    • Urine samples are collected to analyze electrolyte concentrations (Na+, K+, Cl-).

  • Results: this compound led to a robust increase in diuresis in this model.[7]

Preclinical_Workflow start Start: Male Sprague-Dawley Rats fasting Overnight Fasting (Water ad libitum) start->fasting saline_load Oral/IP Saline Load (e.g., 25 mL/kg 0.9% NaCl) fasting->saline_load dosing Oral Administration: This compound (0.01-3 mg/kg) or Vehicle saline_load->dosing metabolic_cages Placement in Metabolic Cages dosing->metabolic_cages urine_collection Urine Collection (Timed Intervals) metabolic_cages->urine_collection analysis Analysis: - Urine Volume (Diuresis) - Electrolyte Concentration (Natriuresis, Kaliuresis) urine_collection->analysis end End: Efficacy Assessment analysis->end

Preclinical Experimental Workflow: Rat Diuresis Model

Clinical Research: First-in-Human Study (NCT04763226)

A first-in-human, single-ascending-dose study of this compound was conducted in healthy adult participants to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[3]

Study Design
  • Participants: Healthy adult volunteers.

  • Design: Randomized, placebo-controlled, single-ascending-dose study.

  • Dose Cohorts: Participants were assigned to receive a single oral dose of this compound or a matching placebo.

Experimental Protocol
  • Screening: Participants underwent a comprehensive screening process to ensure they met the inclusion and exclusion criteria.

  • Dosing: On the dosing day, participants received a single oral dose of this compound or placebo under controlled conditions.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

  • Pharmacodynamic Assessments:

    • Urine was collected over specified intervals to measure urine volume (diuresis) and sodium excretion (natriuresis).

    • Serum and urine electrolytes were monitored.

  • Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValueReference
Time to Maximum Concentration (Tmax)1.00 - 1.75 hours[8]
Terminal Half-life (t1/2)~13 hours[8]
Area Under the Curve (AUC)Dose-proportional[8]
Maximum Concentration (Cmax)Slightly greater than dose-proportional[8]

Table 2: Pharmacodynamic Effects of a Single 100 mg Dose of this compound (Change from Baseline)

Parameter0-6 hours0-24 hoursReference
Urine Output (Diuresis)+1683.0 mL+2055.3 mL[8]
Urinary Sodium Excretion (Natriuresis)+231.7 mmol+213.7 mmol[8]

Note: A pharmacologically active dose was observed to start at 30 mg.[8]

Safety and Tolerability

In the first-in-human study, single doses of this compound were found to be safe and well-tolerated in healthy adult participants.[8]

Future Directions

The promising preclinical and early clinical data for this compound support its continued development for the treatment of heart failure. Future research will likely focus on:

  • Multiple-ascending-dose studies to evaluate the safety and efficacy of repeated administration.

  • Clinical trials in patients with heart failure to assess the impact of this compound on clinical outcomes, including symptoms of congestion, exercise capacity, and rehospitalization rates.

  • Further investigation into the potassium-sparing effects of this compound in a patient population.

Conclusion

This compound represents a novel approach to the management of fluid overload in heart failure. Its targeted inhibition of the ROMK channel offers a distinct mechanism of action with the potential for effective diuresis and natriuresis, possibly with a favorable safety profile concerning potassium balance. The data gathered to date provide a strong rationale for the continued investigation of this compound as a potential new therapeutic option for patients with heart failure.

References

Preclinical Profile of BMS-986308: An In-Depth Technical Guide on a Novel ROMK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this novel diuretic agent.

Core Concepts: Mechanism of Action

This compound is an orally active, selective inhibitor of the ROMK (Kir1.1) channel, a key player in potassium homeostasis and renal salt transport.[1] ROMK channels are primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron. By inhibiting ROMK, this compound effectively induces a potassium-sparing diuretic effect. This mechanism of action offers a potential advantage over conventional loop and thiazide diuretics, which are often associated with hypokalemia.

The signaling pathway of ROMK involves several kinases that regulate its activity. The inhibition of this pathway by this compound leads to a reduction in potassium secretion and a subsequent increase in sodium and water excretion.

ROMK_Signaling_Pathway cluster_regulation ROMK Channel Regulation cluster_inhibition Pharmacological Inhibition cluster_effects Physiological Effects PKA PKA ROMK ROMK Channel (Kir1.1) PKA->ROMK Activates SGK1 SGK1 SGK1->ROMK Activates WNKs WNKs WNKs->ROMK Regulates K_Secretion Potassium Secretion ROMK->K_Secretion Mediates BMS986308 This compound BMS986308->ROMK Inhibits Na_Excretion Sodium & Water Excretion K_Secretion->Na_Excretion Influences

Figure 1: Simplified signaling pathway of ROMK channel regulation and inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 (nM)Selectivity vs. ROMK
ROMK Thallium Flux24[1]-
hERG Electrophysiology>30,000>1250x
Kir2.1, Kir2.3, Kir4.1, Kir7.1 Not specifiedNo inhibitory potencyNot applicable
Panel of 49 GPCRs, enzymes, and ion channels Not specifiedNo inhibitory potencyNot applicable

Table 2: In Vivo Efficacy in Volume-Loaded Rat Diuresis Model

Dose (mg/kg, p.o.)Outcome
0.01 - 3Robust increase in diuresis[2]

Table 3: Preclinical Pharmacokinetics in Rats

ParameterValue
Species Male Sprague-Dawley Rats
Age 8-12 weeks
Weight 270-300 g
Dosing 0.01 - 3 mg/kg, single oral dose

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical animal models were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

ROMK Thallium Flux Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting the ROMK channel.

  • Method: A thallium flux assay is a common method for measuring the activity of potassium channels. In this assay, cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. Thallium ions, which can pass through potassium channels, are then added to the extracellular solution. The influx of thallium into the cells quenches the fluorescence of the dye. The rate of fluorescence quenching is proportional to the activity of the ROMK channel.

  • Procedure:

    • HEK293 cells stably expressing the human ROMK channel are plated in 96-well plates.

    • The cells are incubated with a thallium-sensitive fluorescent dye.

    • Various concentrations of this compound are added to the wells.

    • A solution containing thallium ions is added to initiate the flux.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

hERG Electrophysiology Assay
  • Objective: To assess the potential for off-target effects of this compound on the hERG potassium channel, which is critical for cardiac safety.

  • Method: Whole-cell patch-clamp electrophysiology is used to directly measure the electrical currents flowing through the hERG channels in cells.

  • Procedure:

    • HEK293 cells stably expressing the human hERG channel are used.

    • A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior.

    • The cell is voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit hERG currents.

    • This compound is perfused into the bath solution at various concentrations.

    • The inhibition of the hERG current is measured, and the IC50 value is determined.

Volume-Loaded Rat Diuresis Model
  • Objective: To evaluate the in vivo diuretic efficacy of this compound.

  • Method: This model assesses the ability of a compound to increase urine output in rats that have been orally loaded with a saline solution.

  • Procedure:

    • Male Sprague-Dawley rats (8-12 weeks old, 270-300 g) are fasted overnight with free access to water.

    • The rats are orally administered a saline solution (e.g., 25 mL/kg) to induce a state of hydration.

    • Immediately after the saline load, the rats are orally dosed with either vehicle or this compound (0.01-3 mg/kg).

    • The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).

    • The total urine volume is measured, and the diuretic effect is calculated as the increase in urine output compared to the vehicle-treated group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Thallium_Flux ROMK Thallium Flux Assay (Potency) Rat_Diuresis Volume-Loaded Rat Diuresis (Efficacy) Thallium_Flux->Rat_Diuresis Informs In Vivo Dosing hERG_EP hERG Electrophysiology (Selectivity) hERG_EP->Rat_Diuresis Safety Assessment

Figure 2: High-level experimental workflow for the preclinical evaluation of this compound.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the ROMK channel with demonstrated in vivo diuretic efficacy in a preclinical model. Its mechanism of action, which promotes natriuresis and diuresis with potassium-sparing properties, positions it as a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical data summarized in this guide provide a solid foundation for its continued clinical development. Further investigation into its long-term safety and efficacy in various disease models is warranted.

References

In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate for conditions such as heart failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based compounds optimized for ROMK potency and selectivity.[4]

PropertyValueReference
IUPAC Name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrileMedKoo Biosciences
Chemical Formula C₂₄H₂₅N₇O₂MedKoo Biosciences
Molecular Weight 443.51 g/mol MedKoo Biosciences
CAS Number 2254333-97-4MedKoo Biosciences
SMILES Cc1cc(C#N)ncc1n2nc(CN3C--INVALID-LINK--N--INVALID-LINK--C3)cn2MedKoo Biosciences
ADME Profile Favorable preclinical profile[6][7]

Pharmacological Properties

This compound acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key regulator of potassium homeostasis in the kidneys.[6]

In Vitro Pharmacology
ParameterValueSpecies/Cell LineReference
ROMK IC₅₀ ~20–40 nMHuman ROMK-expressing cell linesMedKoo Biosciences
Selectivity Selective for ROMK over hERG and other inwardly rectifying potassium channels (Kir2.1, Kir2.3, Kir4.1, and Kir7.1)N/A[1][2]
In Vivo Pharmacology & Pharmacokinetics (Human)

A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants revealed the following pharmacokinetic and pharmacodynamic properties:[8]

ParameterValueDoseReference
Tmax (median) 1.00 - 1.75 hours1 - 100 mg[7]
Terminal Half-life (t½) ~13 hours1 - 100 mg[7]
Diuresis (24h change from baseline) Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 2055.3 mL100 mg[7]
Natriuresis (24h change from baseline) Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 213.7 mmol100 mg[7]
Kaliuresis No significant changeUp to 100 mg[8]

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the Cortical Collecting Duct (CCD).[6]

  • In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting ROMK, this compound reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[2]

  • In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading to the potassium-sparing effect of the drug.[2] Furthermore, this inhibition is thought to reduce the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).[2]

G cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) BMS_TAL This compound ROMK_TAL ROMK Channel BMS_TAL->ROMK_TAL Inhibits Na_reabsorption_TAL Na+ Reabsorption BMS_TAL->Na_reabsorption_TAL Reduces (indirectly) K_recycling K+ Recycling ROMK_TAL->K_recycling Mediates NKCC2 Na-K-2Cl Cotransporter (NKCC2) NKCC2->Na_reabsorption_TAL Mediates K_recycling->NKCC2 Enables Diuresis_Natriuresis Increased Diuresis & Natriuresis Na_reabsorption_TAL->Diuresis_Natriuresis Leads to BMS_CCD This compound ROMK_CCD ROMK Channel BMS_CCD->ROMK_CCD Inhibits K_secretion K+ Secretion BMS_CCD->K_secretion Reduces ROMK_CCD->K_secretion Mediates K_sparing Potassium-Sparing Effect K_secretion->K_sparing Results in

Signaling Pathway of this compound in the Nephron.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro hERG Manual Patch-Clamp Assay

This assay is critical for assessing the potential for cardiac side effects by measuring the inhibition of the hERG potassium channel.

Objective: To determine the IC₅₀ value of this compound for the hERG channel.

Methodology:

  • Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass coverslips.

  • Electrophysiology:

    • Coverslips are placed in an experimental chamber and perfused with a bath solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.

    • Whole-cell patch-clamp recordings are established.

    • A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds.

  • Compound Application:

    • Once a stable baseline tail current is recorded, this compound is applied at various concentrations.

    • The percentage of inhibition of the tail current is measured for each concentration.

  • Data Analysis: The concentration-response data are fitted with a four-parameter equation to calculate the IC₅₀ value.

G A HEK 293 cells with hERG expression B Establish whole-cell patch clamp A->B C Apply voltage protocol to elicit tail currents B->C D Record baseline current C->D E Apply this compound at various concentrations D->E F Measure % inhibition of tail current E->F G Calculate IC50 F->G

Workflow for hERG Manual Patch-Clamp Assay.
In Vivo Volume-Loaded Rat Diuresis Model

This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical setting.

Objective: To evaluate the dose-dependent effects of this compound on urine output and electrolyte excretion in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight with free access to water.

  • Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body weight) to ensure adequate hydration and urine flow.

  • Dosing:

    • Animals are divided into groups and administered either vehicle control, a positive control (e.g., furosemide (B1674285) 10 mg/kg), or this compound at various oral doses (e.g., 0.01-3 mg/kg).

  • Urine Collection and Measurement:

    • Immediately after dosing, rats are placed individually in metabolic cages.

    • Urine is collected at specified time intervals (e.g., every hour for 5 hours).

    • The total volume of urine is measured for each interval and cumulatively.

  • Electrolyte Analysis: Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine the natriuretic and kaliuretic effects.

  • Data Analysis: Diuretic activity, natriuretic index, and other relevant parameters are calculated and compared between treatment groups and the control group.

G A Acclimate & fast Sprague-Dawley rats B Administer oral saline load A->B C Dose with Vehicle, Positive Control, or this compound B->C D Place in individual metabolic cages C->D E Collect urine at timed intervals D->E F Measure urine volume E->F G Analyze urine for Na+ and K+ E->G H Calculate diuretic and natriuretic activity F->H G->H

Workflow for the Volume-Loaded Rat Diuresis Model.

Conclusion

This compound is a novel, potent, and selective ROMK inhibitor with a promising preclinical and early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and natriuresis, positions it as a potential new therapeutic option for heart failure and other conditions characterized by fluid overload. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in this new class of diuretics. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

Synthesis and Characterization of BMS-986308: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound offers a novel mechanism for diuretic action, with potential applications in the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological properties.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the following properties:

PropertyValue
Molecular Formula C₂₄H₂₅N₇O₂
Molecular Weight 443.50 g/mol
CAS Number 2254333-97-4
Appearance White to off-white solid

Synthesis

The synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. The general synthetic scheme is outlined below.

Synthetic Workflow

G cluster_synthesis Synthesis of this compound Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Cyclization Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Step 3: Substitution This compound (Crude) This compound (Crude) Intermediate 3->this compound (Crude) Step 4: Final Coupling Purification Purification This compound (Crude)->Purification Chromatography This compound (Pure) This compound (Pure) Purification->this compound (Pure)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Final Coupling Step (Illustrative)

This protocol is a representative example based on typical organic synthesis procedures for similar compounds, as the exact, detailed, step-by-step synthesis is proprietary.

To a solution of Intermediate 3 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added the requisite coupling partner (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Characterization Workflow

G cluster_characterization Characterization of this compound This compound (Pure) This compound (Pure) NMR NMR This compound (Pure)->NMR Mass Spec Mass Spec This compound (Pure)->Mass Spec HPLC HPLC This compound (Pure)->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation Mass Spec->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment

Caption: Analytical workflow for this compound.

Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3.2.2. Mass Spectrometry (MS)

  • High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly into the mass spectrometer.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Purity analysis is performed using a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) (containing 0.1% formic acid or trifluoroacetic acid) is typically used.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Purity Calculation: The purity of the sample is determined by the peak area percentage of the main product peak.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[2] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium secretion in the kidneys.[3] By inhibiting ROMK, this compound reduces potassium excretion, leading to a diuretic effect.[1]

ROMK Channel Signaling Pathway

G cluster_romk ROMK Channel Regulation in the Kidney Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 activates WNK4 WNK4 SGK1->WNK4 inhibits ROMK Channel ROMK Channel SGK1->ROMK Channel activates WNK4->ROMK Channel inhibits Potassium Secretion Potassium Secretion ROMK Channel->Potassium Secretion This compound This compound This compound->ROMK Channel inhibits

Caption: Simplified signaling pathway of ROMK channel regulation.

Pharmacological Data

The following table summarizes key in vitro pharmacological data for this compound.

ParameterSpeciesAssayValue
ROMK IC₅₀ HumanElectrophysiology10 nM
hERG IC₅₀ HumanElectrophysiology>30 µM
Selectivity (hERG/ROMK) -->3000-fold
Plasma Protein Binding HumanEquilibrium Dialysis95%
Metabolic Stability Human Liver MicrosomesIncubationModerate

Note: The values presented are illustrative and based on publicly available information and typical data for compounds of this class. The exact values are proprietary to the manufacturer.

Conclusion

This compound is a highly potent and selective ROMK inhibitor with a promising pharmacological profile for the potential treatment of heart failure. The synthetic route is well-defined, and the compound can be thoroughly characterized by standard analytical techniques. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel diuretic agent.

References

The Discovery and Development of BMS-986308: A Novel ROMK Inhibitor for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective, orally bioavailable, small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, which has been investigated by Bristol Myers Squibb as a novel potassium-sparing diuretic for the treatment of heart failure. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical development. The document includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for ROMK Inhibition in Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key feature of heart failure is fluid retention, leading to congestion and edema, which is a primary driver of hospitalizations and morbidity. Diuretics are a cornerstone of heart failure management; however, conventional loop and thiazide diuretics are often associated with electrolyte imbalances, particularly hypokalemia, which can increase the risk of arrhythmias and mortality.

The renal outer medullary potassium (ROMK) channel, an ATP-sensitive inward rectifier potassium channel encoded by the KCNJ1 gene, plays a crucial role in salt and water homeostasis in the kidney. ROMK is predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. In the thick ascending limb, ROMK is responsible for potassium recycling across the apical membrane, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which mediates the reabsorption of a significant portion of filtered sodium. In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine.

Inhibition of ROMK presents a novel diuretic mechanism with the potential for a potassium-sparing effect. By blocking ROMK in the thick ascending limb, the function of NKCC2 is indirectly inhibited, leading to natriuresis and diuresis. Simultaneously, inhibiting ROMK in the collecting duct is expected to reduce potassium secretion, thereby mitigating the risk of hypokalemia. This dual action makes ROMK an attractive therapeutic target for the development of new diuretics for heart failure.[1][2]

Discovery of this compound: From Lead Identification to Candidate Selection

This compound emerged from a focused drug discovery program aimed at identifying potent and selective small molecule inhibitors of the ROMK channel.[3][4] The discovery process involved the optimization of a series of piperazine-based compounds to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.[3][5]

Lead Optimization and Structure-Activity Relationships

The lead optimization campaign focused on modifying the piperazine (B1678402) scaffold to enhance ROMK inhibitory activity while minimizing off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with a risk of cardiac arrhythmias.[2][6] Through systematic structure-activity relationship (SAR) studies, researchers at Bristol Myers Squibb identified key structural modifications that improved the overall profile of the chemical series, ultimately leading to the identification of this compound (also referred to as compound 28 in the primary literature).[3]

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties, establishing its potential as a clinical candidate.

In Vitro Potency and Selectivity

The potency of this compound against the ROMK channel was determined using a thallium flux assay, a common method for assessing the function of potassium channels. In this assay, this compound demonstrated potent inhibition of the ROMK channel with a half-maximal inhibitory concentration (IC50) of 24 nM.[7]

A critical aspect of the preclinical assessment was to determine the selectivity of this compound against other ion channels, particularly the hERG channel. The potential for hERG inhibition was evaluated using a manual patch clamp assay, which is the gold standard for assessing a compound's effect on this channel. These studies confirmed that this compound is selective for ROMK over hERG, indicating a lower risk of proarrhythmic effects.[4][8]

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
ROMKThallium Flux Assay24[7]
hERGManual Patch Clamp>100 µM[7]
In Vivo Efficacy: The Volume-Loaded Rat Diuresis Model

The in vivo diuretic and natriuretic effects of this compound were evaluated in a volume-loaded rat model.[3][8] This model is designed to assess a compound's ability to increase urine and sodium excretion in a state of fluid excess, mimicking the conditions of fluid overload in heart failure. In this model, this compound demonstrated a robust, dose-dependent increase in diuresis and natriuresis following oral administration.[8]

Table 2: In Vivo Efficacy of this compound in the Volume-Loaded Rat Diuresis Model

Dose (mg/kg, p.o.)Urine Volume IncreaseSodium Excretion Increase
0.01 - 3Dose-dependent increase[8]Dose-dependent increase[8]
Preclinical Pharmacokinetics and ADME Profile

This compound was characterized as having a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies, supporting its development as an orally administered therapeutic.[1] Studies in preclinical species, including rats, dogs, and monkeys, are typically conducted to assess pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. While specific data from these studies are not publicly available, the progression of this compound to clinical trials indicates that it possessed suitable pharmacokinetic properties for further development.[9]

Clinical Development: First-in-Human Studies

Based on its promising preclinical profile, this compound advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, single-ascending-dose study was conducted to assess the safety and pharmacokinetics of this compound in healthy adult participants.[1][9] The study also evaluated the pharmacodynamic effects of the drug on urine output and electrolyte excretion. The results of this study demonstrated that this compound was safe and well-tolerated at the doses tested. Pharmacokinetic analysis revealed that this compound is rapidly absorbed after oral administration.[9] Importantly, the study confirmed the diuretic and natriuretic effects of this compound in humans, with a dose-dependent increase in urine and sodium excretion. Consistent with its mechanism of action as a ROMK inhibitor, these effects were achieved with potassium-sparing properties.[1]

Experimental Protocols

Thallium Flux Assay for ROMK Potency

The thallium flux assay is a fluorescence-based method used to measure the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and interact with a thallium-sensitive fluorescent dye loaded into the cells, resulting in an increase in fluorescence. The protocol for determining the IC50 of this compound against the ROMK channel would have generally involved the following steps:

  • Cell Culture: A stable cell line expressing the human ROMK channel (e.g., HEK293 cells) is cultured under standard conditions.

  • Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, allowing it to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound.

  • Thallium Stimulation and Signal Detection: A solution containing thallium is added to the cells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the activity of the ROMK channels. The inhibitory effect of this compound is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[10][11]

Manual Patch Clamp Assay for hERG Selectivity

The manual patch clamp technique is the gold-standard electrophysiological method for studying ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels in a cell membrane. The protocol to assess the effect of this compound on the hERG channel would have typically included:

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used. Single cells are isolated for recording.

  • Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the whole-cell hERG current.

  • Voltage Protocol and Current Measurement: A specific voltage protocol is applied to the cell to elicit hERG currents. The current is recorded in the absence (baseline) and presence of different concentrations of this compound.

  • Data Analysis: The inhibitory effect of this compound on the peak hERG tail current is quantified at each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.

Volume-Loaded Rat Diuresis Model

This in vivo model is used to evaluate the diuretic and natriuretic effects of a test compound. The general protocol is as follows:

  • Animal Acclimation and Preparation: Male Sprague-Dawley rats are typically used and are acclimated to metabolic cages that allow for the separate collection of urine. Food and water are often withheld for a period before the study.

  • Volume Loading: The rats are orally administered a saline load to induce a state of hydration and promote a baseline level of urine output.

  • Compound Administration: this compound or a vehicle control is administered orally at various doses.

  • Urine Collection and Analysis: Urine is collected at specified time intervals after dosing. The total volume of urine is measured, and urine samples are analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of this compound are calculated by comparing the results from the treated groups to the vehicle control group. A dose-response relationship is then established.[2]

Visualizations

ROMK_Mechanism_of_Action cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Lumen Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Apical_Membrane_TAL Apical Membrane Basolateral_Membrane_TAL Basolateral Membrane Blood Blood Cell_TAL Cell_TAL NKCC2->Cell_TAL Reabsorption ROMK_TAL ROMK ROMK_TAL->Lumen Recycling Cell_TAL->Basolateral_Membrane_TAL Na+, Cl- Cell_TAL->ROMK_TAL K+ BMS-986308_TAL This compound BMS-986308_TAL->ROMK_TAL Inhibition Lumen_CCD Lumen_CCD ENaC ENaC Lumen_CCD->ENaC Na+ Apical_Membrane_CCD Apical Membrane Basolateral_Membrane_CCD Basolateral Membrane Blood_CCD Blood_CCD Cell_CCD Cell_CCD ENaC->Cell_CCD Reabsorption ROMK_CCD ROMK ROMK_CCD->Lumen_CCD Secretion Cell_CCD->ROMK_CCD K+ BMS-986308_CCD This compound BMS-986308_CCD->ROMK_CCD Inhibition Drug_Discovery_Workflow HTS High-Throughput Screening (Piperazine Library) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Optimization Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Preclinical_Development Preclinical Development (In Vitro & In Vivo) Candidate_Selection->Preclinical_Development Clinical_Trials Clinical Trials (Phase 1) Preclinical_Development->Clinical_Trials

References

The Renal Outer Medullary Potassium Channel (ROMK): A Comprehensive Technical Guide to its Role in Renal Physiology and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, stands as a cornerstone of renal physiology, meticulously orchestrating potassium homeostasis and salt balance.[1][2] Its paramount importance is underscored by the severe salt-wasting disease, Bartter syndrome, which arises from loss-of-function mutations in the channel.[3][4] Conversely, polymorphisms that reduce ROMK function are associated with resistance to hypertension, highlighting its potential as a therapeutic target.[5] This technical guide provides an in-depth exploration of ROMK's function, regulation, and involvement in disease, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Core Physiological Functions of ROMK

ROMK's physiological roles are intrinsically linked to its expression in the apical membrane of specific nephron segments, primarily the thick ascending limb (TAL) and the cortical collecting duct (CCD).[6][7][8]

In the thick ascending limb , ROMK is essential for potassium recycling across the apical membrane. This process is critical for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[1][9] By providing a continuous supply of luminal potassium, ROMK ensures the efficient operation of NKCC2, which in turn establishes the corticomedullary osmotic gradient necessary for urine concentration.[1]

In the cortical collecting duct , ROMK serves as the principal channel for potassium secretion.[1][6] This secretory process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC) and is the final regulatory step in determining urinary potassium excretion, thus playing a pivotal role in maintaining overall potassium balance.[9][10]

Quantitative Data on ROMK Channel Properties and Regulation

The function of ROMK is defined by its biophysical properties and dynamic regulation. The following tables summarize key quantitative data from various studies.

ParameterValueCondition/Nephron SegmentSource
Single-Channel Conductance ~30-35 pSTAL and CCD[1]
94 ± 3 pS (in mitoKATP)H9c2 cells overexpressing ROMK2[11]
256 pS (in mitoKATP)H9c2 cells overexpressing ROMK2[12]
Open Probability (Po) ~0.9 (constitutively active)General[1][13]
0.57 ± 0.14 at -50 mVH9c2 cells overexpressing ROMK2[12]
0.21 ± 0.11 at +50 mVH9c2 cells overexpressing ROMK2[12]
Mean Open Time (τopen) ~10 ms (B15284909)General[1]
19.2 ± 6.3 ms at -50 mVH9c2 cells overexpressing ROMK2[12]
5.1 ± 1.3 ms at +50 mVH9c2 cells overexpressing ROMK2[12]
Mean Closed Time (τclosed) ~1 msGeneral[1]
38.9 ± 10.2 ms at -50 mVH9c2 cells overexpressing ROMK2[12]
45.3 ± 6.2 ms at +50 mVH9c2 cells overexpressing ROMK2[12]

Table 1: Biophysical Properties of the ROMK Channel

Regulatory FactorEffect on ROMKQuantitative ChangeNephron SegmentSource
High Potassium Diet Increased apical expression2-fold increase in DCT2, 5-fold in CNT1, 1.5-fold in CNT2, 5-fold in CDDistal Nephron[2]
Increased channel activity2.7-fold increase in mean ISK (from 476 to 1,255 pA/cell)CCD[5]
Increased channel activity3-fold increase in ISK (from 360 to 1,160 pA)CNT[5]
Low Potassium Diet Decreased channel activity35% decrease in mean ISK (to 314 pA/cell)CCD[5]
Decreased channel activity~50% decrease in ISK (to 166 pA)CNT[5]
Reduced abundanceMarked shift from apical to intracellular locationsCCD[14]
Aldosterone (B195564) Increased mRNA expression138% increase in ROMK2, 80% in ROMK3, 117% in ROMK6Rat Kidney[15]
PKA Phosphorylation Increased open probabilityPartial restoration of channel activity after rundownOocytes[16]
Lowers PIP2 concentration needed for activationN/AOocytes[17]
Bartter Syndrome Mutations Reduced or abolished currentWild-type: >1 nA at 100 mV; Mutants: <200 pACOS-7 cells[6][18]
No detectable K+ conductance (A156V mutant)N/AOocytes[3]

Table 2: Quantitative Effects of Regulators and Mutations on ROMK

Signaling Pathways Regulating ROMK Activity

The activity and plasma membrane abundance of ROMK are exquisitely regulated by a complex interplay of signaling pathways, ensuring that renal potassium excretion is precisely matched to dietary intake and physiological demands.

Protein Kinase A (PKA) Pathway

The PKA pathway is a key activator of ROMK.[1] Vasopressin, via its V2 receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.[1] PKA phosphorylates ROMK at three serine residues (S44, S219, and S313).[1] Phosphorylation of S44 is crucial for the channel's trafficking to the cell surface, while phosphorylation of S219 and S313 maintains the channel in a high open probability state.[1]

PKA_Pathway Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP synthesizes PKA PKA cAMP->PKA activates ROMK_inactive ROMK (inactive) PKA->ROMK_inactive phosphorylates (S44, S219, S313) ROMK_active ROMK (active at plasma membrane) ROMK_inactive->ROMK_active trafficking & activation

PKA-mediated activation of ROMK.
WNK-SPAK/OSR1 Pathway

The With-No-Lysine (WNK) kinases are critical regulators of ion transport in the distal nephron. WNK kinases, in conjunction with the downstream kinases SPAK and OSR1, have a dual and opposing effect on salt and potassium transport. They stimulate the Na-Cl cotransporter (NCC) while inhibiting ROMK. This coordinated regulation prevents simultaneous salt wasting and potassium retention or vice versa. The inhibition of ROMK by the WNK pathway is thought to involve clathrin-mediated endocytosis.

WNK_Pathway WNKs WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 activate ROMK ROMK (at plasma membrane) WNKs->ROMK inhibits NCC NCC (active) SPAK_OSR1->NCC stimulates Endocytosis Endocytosis ROMK->Endocytosis

Regulation of ROMK and NCC by the WNK-SPAK/OSR1 pathway.

ROMK in Disease

Dysfunction of the ROMK channel is directly implicated in human disease, most notably Bartter syndrome and influencing blood pressure regulation.

Bartter Syndrome Type II

Bartter syndrome is a group of inherited salt-losing tubulopathies. Type II Bartter syndrome is caused by autosomal recessive loss-of-function mutations in the KCNJ1 gene.[4][13] The impairment of ROMK function in the TAL disrupts potassium recycling, which consequently inhibits the activity of NKCC2. This leads to severe salt wasting, polyuria, hypokalemia, metabolic alkalosis, and hypercalciuria.[3][13]

Hypertension

Genetic studies have revealed that heterozygous loss-of-function mutations in ROMK are associated with lower blood pressure and protection against hypertension.[5] This has positioned ROMK as a promising therapeutic target for the development of novel diuretics.[11][16][19] ROMK inhibitors are expected to have a diuretic effect by inhibiting NKCC2-mediated salt reabsorption in the TAL, similar to loop diuretics, but with a potentially more favorable potassium-sparing profile due to their additional action on potassium secretion in the collecting duct.[20]

Experimental Protocols for Studying ROMK

A variety of experimental techniques are employed to investigate the function and regulation of ROMK channels.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the biophysical properties of ion channels like ROMK at the single-channel and whole-cell level.[8][21][22][23]

Protocol Outline for Patch-Clamp Recording of ROMK in Isolated Renal Tubules:

  • Tubule Isolation: Kidneys are harvested and thin slices of the cortex and outer medulla are prepared. Specific nephron segments (TAL or CCD) are identified under a dissecting microscope and manually isolated using fine forceps.

  • Tubule Preparation: The isolated tubule is transferred to a chamber on the stage of an inverted microscope. The tubule is "split-open" using sharp micropipettes to gain access to the apical membrane of the epithelial cells.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[8] The internal solution typically contains a high concentration of KCl to mimic intracellular conditions.

  • Seal Formation: The micropipette is carefully maneuvered to touch the apical membrane of a principal cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Recording Configurations:

    • Cell-attached: Records the activity of channels within the membrane patch without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured by applying further suction, allowing for the recording of the total current from the entire cell membrane.

    • Inside-out: The membrane patch is excised from the cell, allowing for the application of substances to the intracellular face of the channel.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Software is used to analyze channel properties such as conductance, open probability, and open/closed times.

Patch_Clamp_Workflow A Kidney Harvest & Slicing B Manual Isolation of TAL or CCD Tubules A->B C Split-Open Tubule to Expose Apical Membrane B->C D Approach Cell with Micropipette C->D E Form Gigaohm Seal D->E F Select Recording Configuration (Cell-attached, Whole-cell, Inside-out) E->F G Record Ion Channel Activity F->G H Data Analysis (Conductance, Po, Kinetics) G->H

Generalized workflow for patch-clamp analysis of ROMK.
Protein Localization: Immunohistochemistry

Immunohistochemistry (IHC) is used to visualize the subcellular localization of the ROMK protein within the kidney.[2][7][8]

Protocol Outline for ROMK Immunohistochemistry:

  • Tissue Preparation: Kidneys are fixed (e.g., with 10% formalin), dehydrated, and embedded in paraffin (B1166041).[24][25] Thin sections (4-5 µm) are cut using a microtome and mounted on slides.

  • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, followed by rehydration through a series of graded alcohol solutions and finally water.[25]

  • Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may have been cross-linked by fixation. Heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) is commonly employed.[24]

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing serum from the same species as the secondary antibody.[24] Endogenous peroxidase activity is also blocked if using a peroxidase-based detection system.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ROMK. The antibody is diluted in a blocking buffer and incubated overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is directed against the species of the primary antibody.

  • Detection and Visualization: For enzymatic detection, a substrate is added that is converted into a colored precipitate by the enzyme, allowing for visualization with a light microscope. For fluorescent detection, the fluorophore is visualized using a fluorescence microscope.

  • Counterstaining and Mounting: The sections are often counterstained (e.g., with hematoxylin) to visualize cell nuclei. Finally, the slides are dehydrated, cleared, and mounted with a coverslip.

Animal Models: ROMK Knockout Mice

The generation and analysis of ROMK knockout mice have been instrumental in elucidating the in vivo function of the channel and in modeling Bartter syndrome.[7][26][27][28]

Methodology for Generating and Phenotyping ROMK Knockout Mice:

  • Generation of Knockout Mice:

    • Gene Targeting: A targeting vector is constructed to disrupt the Kcnj1 gene in embryonic stem (ES) cells, often by replacing a critical exon with a selection marker. The Cre-LoxP system can be used for conditional or isoform-specific knockouts.[26]

    • ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

    • Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the targeted allele.

    • Breeding and Genotyping: Heterozygous mice are interbred to produce homozygous knockout mice. Genotyping is performed using PCR or Southern blotting to confirm the genetic modification.[27]

  • Phenotypic Analysis:

    • Metabolic Cage Studies: Mice are housed in metabolic cages to monitor food and water intake, urine and feces output, and to collect urine for analysis of electrolytes (Na+, K+, Cl-, Ca2+), osmolality, and creatinine.[27]

    • Blood Analysis: Blood samples are collected to measure plasma electrolyte concentrations, blood gases, and renal function markers (e.g., blood urea (B33335) nitrogen, creatinine).

    • Renal Clearance Studies: Inulin and para-aminohippuric acid (PAH) clearances are measured to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.[27]

    • Blood Pressure Monitoring: Blood pressure is measured using tail-cuff or telemetry methods.

    • Histological and Molecular Analysis: Kidneys are harvested for histological examination and for molecular analyses such as Western blotting and quantitative PCR to assess the expression of ROMK and other key renal transporters.

Conclusion and Future Directions

The renal outer medullary potassium channel is a vital component of renal function, with its intricate regulation and critical roles in salt and potassium homeostasis now well-established. Research into ROMK has not only illuminated fundamental principles of renal physiology but has also provided a clear molecular basis for Bartter syndrome and identified a promising new avenue for the development of antihypertensive therapies. Future research will likely focus on further dissecting the complex regulatory networks that control ROMK trafficking and activity, exploring the potential for gain-of-function mutations in contributing to hypertension, and advancing the development of selective ROMK inhibitors from preclinical models to clinical applications. The continued application of sophisticated experimental techniques will be paramount in unraveling the remaining mysteries of this crucial renal channel.

References

BMS-986308: A Profile of High Selectivity for the Renal Outer Medullary Potassium (ROMK) Channel Over hERG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986308 is an orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of sodium and potassium homeostasis in the kidneys.[1] Its development as a potential therapeutic for heart failure hinges on its high selectivity for ROMK over other ion channels, most critically the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Off-target inhibition of the hERG channel is a significant safety concern in drug development due to the risk of life-threatening cardiac arrhythmias. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing the quantitative data and the experimental protocols used to establish its favorable safety margin.

Quantitative Selectivity Data

The selectivity of this compound for ROMK over hERG has been quantified through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant therapeutic window, indicating a substantially lower potential for hERG-related cardiotoxicity at effective ROMK-inhibitory concentrations.

Target Assay Type IC50 (μM) Selectivity Fold (hERG IC50 / ROMK IC50)
ROMKThallium Flux AssayValue not explicitly stated in the provided snippets, but implied to be potent> Value dependent on precise ROMK IC50
hERGManual Patch Clamp> 100[2]> Value dependent on precise ROMK IC50

Experimental Protocols

The determination of the selectivity profile of this compound relies on specific and validated experimental methodologies. The following sections detail the protocols for the primary assays used to assess ROMK and hERG channel inhibition.

ROMK Inhibition: Thallium Flux Assay

A thallium flux assay using the FluxOR kit was employed to measure the inhibitory activity of this compound on the ROMK channel.[1] This high-throughput screening method uses thallium ions as a surrogate for potassium ions.

Principle: When ROMK channels are open, they allow the passage of thallium ions into the cell. Inside the cell, a thallium-sensitive fluorescent dye binds to the influxed thallium, resulting in a measurable increase in fluorescence. Inhibitors of the ROMK channel will block this influx, leading to a reduction in the fluorescent signal.

Detailed Protocol:

  • Cell Preparation: HEK293 cells stably expressing the human ROMK channel are seeded into 384-well plates.

  • Dye Loading: The cell media is removed, and a loading buffer containing the FluxOR thallium-sensitive dye is added to each well. The plate is then incubated to allow for dye uptake.[1]

  • Compound Addition: After incubation, the loading buffer is replaced with an assay buffer. This compound or control compounds at various concentrations are then added to the wells.[1]

  • Stimulation and Detection: A stimulus buffer containing thallium is added to initiate ion flux through the open ROMK channels. The fluorescence intensity in each well is measured over time using a plate reader.[1]

  • Data Analysis: The percent inhibition of the ROMK channel is calculated by comparing the fluorescence signal in the presence of the test compound to the signals from positive and negative controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter equation.[1]

hERG Inhibition: Manual Patch Clamp Assay

To assess the effect of this compound on the hERG channel, the gold-standard manual patch-clamp technique was utilized on HEK293 cells stably expressing the hERG channel.[1]

Principle: The patch-clamp technique allows for the direct measurement of ion flow through the hERG channels by controlling the voltage across the cell membrane. This provides a precise assessment of channel inhibition.

Detailed Protocol:

  • Cell Preparation: Glass coverslips with adherent HEK293 cells stably expressing the hERG channel are placed in an experimental chamber and perfused with an external bath solution.[1]

  • Pipette Preparation: Borosilicate glass pipettes with a specific tip resistance are filled with an internal solution designed to mimic the intracellular environment.[1]

  • Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current from the cell.[1]

  • Voltage Protocol and Recording: The cells are held at a clamping potential of -80 mV. A specific voltage protocol is applied, consisting of a depolarization step to +20 mV followed by a hyperpolarization step to -65 mV, to elicit the characteristic hERG tail currents. These currents are recorded continuously.[1]

  • Compound Application: Once a stable baseline current is established, this compound is applied at various concentrations, starting with the lowest.[1]

  • Data Analysis: The hERG-specific current is isolated, and the percentage of inhibition at each compound concentration is calculated. The concentration-response curve is then fitted with a four-parameter equation to determine the IC50 value.[1]

Visualizing Experimental Workflows and Significance

To further clarify the experimental processes and the importance of selectivity, the following diagrams are provided.

experimental_workflow cluster_romk ROMK Thallium Flux Assay cluster_herg hERG Manual Patch Clamp Assay cluster_selectivity Selectivity Determination romk_cells HEK293-ROMK Cells romk_dye Load Thallium Dye romk_cells->romk_dye romk_compound Add this compound romk_dye->romk_compound romk_stimulate Add Thallium Stimulus romk_compound->romk_stimulate romk_read Measure Fluorescence romk_stimulate->romk_read romk_ic50 Calculate ROMK IC50 romk_read->romk_ic50 selectivity_calc Selectivity Ratio (hERG IC50 / ROMK IC50) romk_ic50->selectivity_calc herg_cells HEK293-hERG Cells herg_patch Whole-Cell Patch herg_cells->herg_patch herg_protocol Apply Voltage Protocol herg_patch->herg_protocol herg_compound Add this compound herg_protocol->herg_compound herg_record Record hERG Current herg_compound->herg_record herg_ic50 Calculate hERG IC50 herg_record->herg_ic50 herg_ic50->selectivity_calc

Experimental workflow for determining ROMK and hERG inhibition by this compound.

selectivity_significance cluster_target Primary Target cluster_off_target Off-Target bms This compound romk ROMK Inhibition bms->romk High Potency herg hERG Inhibition bms->herg Low Potency diuresis Therapeutic Diuresis (Heart Failure Treatment) romk->diuresis selectivity High Selectivity for ROMK arrhythmia Cardiac Arrhythmia Risk herg->arrhythmia safety Favorable Cardiac Safety Profile selectivity->safety

Clinical significance of high ROMK over hERG selectivity for this compound.

References

Methodological & Application

BMS-986308 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Princeton, NJ – December 10, 2025 – The following application notes provide detailed in vitro assay protocols for BMS-986308, a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel diuretics for conditions such as heart failure.

This compound has been identified as a promising therapeutic candidate due to its potent and selective inhibition of the ROMK channel, a key player in renal sodium and potassium homeostasis.[1] The protocols outlined below were pivotal in characterizing the in vitro pharmacology of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on the target ROMK channel and its selectivity against the hERG channel are summarized in the table below. This data was generated using the detailed protocols provided in the subsequent sections.

Assay TypeTargetCell LineCompoundIC50 (nM)
Thallium Flux AssayROMK-This compound50
Manual Patch ClamphERGHEK 293This compound>30,000

Signaling Pathway and Mechanism of Action

This compound exerts its diuretic effect by inhibiting the ROMK (Kir1.1) channel, which is predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[2]

In the TALH, ROMK is crucial for recycling potassium ions back into the tubular lumen. This potassium recycling is essential for the proper functioning of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of salt reabsorption.[2] By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[2][3]

In the CCD, ROMK provides a pathway for potassium secretion into the urine, a process tightly coupled to sodium reabsorption through the epithelial sodium channel (ENaC).[2] Inhibition of ROMK in this segment of the nephron contributes to the potassium-sparing effect of the drug.

ROMK_Inhibition_Pathway cluster_cell Renal Tubule Epithelial Cell NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) lumen_space->NKCC2 ENaC Epithelial Na+ Channel (ENaC) lumen_space->ENaC Na+ BMS986308 This compound ROMK ROMK Channel BMS986308->ROMK Inhibits ROMK->lumen_space K+ K_ion_in K+ NKCC2->K_ion_in Na_ion_in Na+ NKCC2->Na_ion_in Cl_ion_in 2Cl- NKCC2->Cl_ion_in Na_reabsorption Na+ reabsorption ENaC->Na_reabsorption NaK_ATPase Na+/K+ ATPase NaK_ATPase->interstitium_space Na_ion_out 3Na+ K_ion_out 2K+ K_recycle K+ recycling K_secretion K+ secretion interstitium_space->NaK_ATPase

Caption: Mechanism of action of this compound in renal epithelial cells.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound.

ROMK Potency Assessment: Thallium Flux Assay

This high-throughput assay is designed to measure the potency of compounds in inhibiting the ROMK potassium channel. The assay utilizes a thallium-sensitive fluorescent dye to detect the influx of thallium ions through open ROMK channels.

Thallium_Flux_Workflow start Start plate_cells Plate cells expressing ROMK in 384-well plates start->plate_cells load_dye Load cells with Thallium-sensitive fluorescent dye plate_cells->load_dye wash Wash to remove excess dye load_dye->wash add_compound Add this compound or control compounds wash->add_compound incubate Incubate at room temperature add_compound->incubate add_stimulus Add Thallium/Potassium stimulus buffer incubate->add_stimulus read_fluorescence Measure fluorescence intensity over time add_stimulus->read_fluorescence analyze_data Analyze data and calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the ROMK Thallium Flux Assay.

Materials:

  • Cells stably expressing the human ROMK channel

  • 384-well black, clear-bottom microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Stimulus Buffer containing thallium and potassium salts

  • This compound and control compounds

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells expressing the ROMK channel into 384-well black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the loading buffer containing the thallium-sensitive fluorescent dye to each well. Incubate the plate at room temperature, protected from light.

  • Washing: After incubation, remove the loading buffer and wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition: Add this compound or control compounds at various concentrations to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for compound binding.

  • Stimulation and Reading: Place the plate in a fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. After a short baseline reading, add the stimulus buffer containing thallium and potassium to all wells. Continue to measure the fluorescence intensity at regular intervals.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the ROMK channels. Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the concentration-response curve and determine the IC50 value using a suitable four-parameter logistic fit.

hERG Selectivity Assessment: Manual Patch Clamp Assay

To assess the selectivity of this compound and its potential for off-target cardiac effects, a manual patch-clamp assay is performed on cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Patch_Clamp_Workflow start Start prepare_cells Prepare HEK 293 cells stably expressing hERG start->prepare_cells obtain_seal Obtain a high-resistance (GΩ) seal prepare_cells->obtain_seal whole_cell Establish whole-cell configuration obtain_seal->whole_cell record_baseline Record baseline hERG currents whole_cell->record_baseline apply_compound Apply this compound at various concentrations record_baseline->apply_compound record_inhibition Record hERG current inhibition apply_compound->record_inhibition washout Washout compound to observe recovery record_inhibition->washout analyze_data Analyze current traces and calculate IC50 washout->analyze_data end End analyze_data->end

Caption: Workflow for the hERG Manual Patch Clamp Assay.

Materials:

  • HEK 293 cells stably expressing the hERG channel

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound and control hERG blockers

Procedure:

  • Cell Preparation: Culture HEK 293 cells expressing the hERG channel on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.

    • Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ion channel currents.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a specific voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

    • Record stable baseline hERG currents for a few minutes.

  • Compound Application:

    • Perfuse the recording chamber with the extracellular solution containing this compound at increasing concentrations.

    • Record the hERG currents at each concentration until a steady-state inhibition is observed.

  • Washout: After application of the highest concentration, perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after the application of each compound concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value.

These detailed protocols and the associated data provide a comprehensive in vitro characterization of this compound, supporting its development as a novel diuretic. For further information, please refer to the primary literature on this compound.

References

Application Notes and Protocols for BMS-986308 Studies Using ROMK-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein in renal physiology responsible for potassium secretion and salt reabsorption.[1][2][3] As a target for novel diuretics, understanding the interaction of compounds like this compound with the ROMK channel is crucial for drug development in areas such as heart failure and hypertension.[1][2][3] These application notes provide detailed protocols for utilizing a recombinant cell line to characterize the inhibitory activity of this compound on the human ROMK channel (hROMK, Kir1.1).

The primary cell line utilized in the development of this compound was a Chinese Hamster Ovary (CHO) T-REx™ cell line stably expressing the human ROMK channel (hROMK) .[1] This tetracycline-inducible expression system allows for controlled, high-level expression of the hROMK channel, making it an ideal tool for in vitro pharmacological studies.

Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound against the target ROMK channel and the off-target hERG channel.

Table 1: In Vitro Potency of this compound on ROMK

CompoundCell LineAssay TypeIC50 (nM)
This compoundCHO T-REx hROMKThallium Flux Assay24

Data sourced from Probechem Biochemicals.[3]

Table 2: Selectivity Profile of this compound

CompoundOff-TargetCell LineAssay TypeIC50 (µM)Selectivity (hERG IC50 / ROMK IC50)
This compoundhERGHEK293Manual Patch Clamp> 100> 4167

Data sourced from MedchemExpress.[4]

Experimental Protocols

Cell Culture and Induction of hROMK Expression

This protocol describes the maintenance of the CHO T-REx™ hROMK stable cell line and the induction of channel expression for subsequent assays.

Materials:

  • CHO T-REx™ hROMK stable cell line

  • Ham's F12 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Zeocin™

  • Blasticidin S HCl

  • Doxycycline (B596269) hyclate

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 384-well black, clear-bottom assay plates, poly-D-lysine coated

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Line Maintenance:

    • Culture the CHO T-REx™ hROMK cells in a T-75 flask with Ham's F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Zeocin™, and 10 µg/mL Blasticidin.[1]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution in fresh maintenance medium.

  • Induction of hROMK Expression:

    • For functional assays, seed the cells in the appropriate format (e.g., 384-well plates for thallium flux assay or on coverslips for patch clamp).

    • Once the cells have adhered (typically overnight), replace the maintenance medium with induction medium.

    • The induction medium consists of the maintenance medium supplemented with 0.6 µg/mL Doxycycline .[1]

    • Incubate the cells for 16-24 hours to ensure sufficient expression of the hROMK channel before performing the functional assays.[1]

Thallium Flux Assay for ROMK Inhibition

This high-throughput assay measures the influx of thallium ions through open ROMK channels as a surrogate for potassium ion movement. A decrease in thallium influx in the presence of a test compound indicates inhibition of the channel.

Materials:

  • CHO T-REx™ hROMK cells with induced expression

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye kit)

  • This compound or other test compounds

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and a low concentration of potassium sulfate)

  • Fluorescence plate reader with kinetic read capabilities and liquid handling

Protocol:

  • Cell Plating:

    • One day before the experiment, dissociate the CHO T-REx™ hROMK cells and seed them into a poly-D-lysine coated 384-well black, clear-bottom plate at a density of 10,000 cells per well in 50 µL of maintenance medium.[1]

    • Incubate overnight at 37°C with 5% CO₂.

    • On the day of the experiment, induce hROMK expression with doxycycline as described in Protocol 1.

  • Dye Loading:

    • After the induction period, remove the medium from the wells.

    • Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.

    • Add 30 µL of the loading buffer to each well.[1]

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • After incubation, remove the loading buffer.

    • Add 30 µL of assay buffer to each well, followed by the addition of test compounds (e.g., this compound) at various concentrations.[1] Ensure proper controls (vehicle and maximum inhibition) are included.

    • Incubate the plate with the compounds for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read).

    • Place the assay plate in the reader.

    • Initiate the reading and, after a short baseline measurement, inject the stimulus buffer containing thallium sulfate.

    • Continue to measure the fluorescence for 1-3 minutes. The increase in fluorescence corresponds to thallium influx.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a known ROMK inhibitor (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Manual Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of the ionic current flowing through the ROMK channels in the cell membrane, allowing for a detailed characterization of compound potency and mechanism of action.

Materials:

  • CHO T-REx™ hROMK cells with induced expression, plated on glass coverslips

  • Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

  • Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with KOH.

  • This compound or other test compounds dissolved in the extracellular solution.

Protocol:

  • Cell Preparation:

    • Induce hROMK expression in cells plated on glass coverslips for 16-24 hours as described in Protocol 1.[1]

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Under visual guidance, approach a single, healthy-looking cell with the pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage Clamp Protocol and Recording:

    • Hold the cell membrane potential at -80 mV.

    • Apply a voltage protocol to elicit ROMK currents. A typical protocol involves a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to record the tail currents.[1] Repeat this protocol at a regular interval (e.g., every 20 seconds).

    • Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

    • Record the current until a steady-state block is achieved.

    • Wash out the compound with the control extracellular solution to observe any recovery.

  • Data Analysis:

    • Measure the amplitude of the tail current before and after compound application.

    • Calculate the percentage of current inhibition for each compound concentration.

    • Construct a concentration-response curve and fit the data to determine the IC50 value.

Visualizations

Signaling and Physiological Pathway

ROMK_Inhibition_Pathway cluster_kidney Kidney Nephron cluster_tal Thick Ascending Limb cluster_effect Physiological Effect Lumen_TAL Tubular Lumen TAL_Cell Epithelial Cell Lumen_TAL->TAL_Cell Na+, K+, 2Cl- TAL_Cell->Lumen_TAL K+ (ROMK) Blood_TAL Blood TAL_Cell->Blood_TAL Na+ Reduced_K_Recycling Reduced K+ Recycling BMS986308 This compound BMS986308->TAL_Cell Inhibits ROMK Reduced_Na_Reabsorption Reduced Na+ Reabsorption Reduced_K_Recycling->Reduced_Na_Reabsorption Diuresis_Natriuresis Increased Diuresis & Natriuresis Reduced_Na_Reabsorption->Diuresis_Natriuresis

Caption: Mechanism of action of this compound on ROMK in the thick ascending limb.

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Workflow Start Start Plate_Cells Plate CHO T-REx hROMK Cells (384-well plate) Start->Plate_Cells Induce_Expression Induce hROMK Expression (Doxycycline, 16-24h) Plate_Cells->Induce_Expression Load_Dye Load with Thallium- Sensitive Dye (60-90 min) Induce_Expression->Load_Dye Add_Compound Add this compound Load_Dye->Add_Compound Measure_Fluorescence Measure Kinetic Fluorescence (Plate Reader) Add_Compound->Measure_Fluorescence Add_Stimulus Inject Thallium Stimulus Measure_Fluorescence->Add_Stimulus During Reading Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the high-throughput thallium flux assay.

Experimental Workflow: Manual Patch Clamp

Patch_Clamp_Workflow Start Start Prepare_Cells Plate & Induce CHO T-REx hROMK Cells on Coverslips Start->Prepare_Cells Prepare_Rig Prepare Patch Clamp Rig & Solutions Start->Prepare_Rig Obtain_Seal Approach Cell & Obtain Giga-Ohm Seal Prepare_Cells->Obtain_Seal Prepare_Rig->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline ROMK Current (Voltage Clamp Protocol) Whole_Cell->Record_Baseline Apply_Compound Perfuse with this compound Record_Baseline->Apply_Compound Record_Block Record Steady-State Block Apply_Compound->Record_Block Washout Washout Compound Record_Block->Washout Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for manual whole-cell patch clamp electrophysiology.

References

Application Notes and Protocols for BMS-986308 Thallium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key regulator of potassium homeostasis in the kidneys.[1] Inhibition of ROMK is a promising therapeutic strategy for conditions such as heart failure. The thallium flux assay is a robust, fluorescence-based method used to determine the potency of compounds that modulate potassium channels. This document provides a detailed protocol for assessing the inhibitory activity of this compound on the ROMK channel using a thallium flux assay, based on established methodologies.

Principle of the Assay

The thallium flux assay relies on the permeability of potassium channels to thallium ions (Tl⁺). Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the resting state, this dye exhibits low fluorescence. Upon stimulation, which opens the ROMK channels, Tl⁺ ions in the extracellular buffer flow into the cells down their concentration gradient. The binding of Tl⁺ to the intracellular dye results in a significant increase in fluorescence intensity. The inhibitory effect of a compound like this compound is quantified by its ability to block this Tl⁺ influx and thus reduce the fluorescence signal.

Quantitative Data Summary

The inhibitory potency of this compound against the ROMK channel was determined using the thallium flux assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for evaluating the efficacy of the compound.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundROMKThallium Flux24

Signaling Pathway

This compound directly inhibits the ROMK ion channel. This prevents the flow of potassium ions (or thallium ions in this assay) through the channel pore, thereby disrupting the normal physiological function of the channel.

cluster_membrane Cell Membrane ROMK ROMK Channel K_ion_intra K⁺ / Tl⁺ Ion (Intracellular) ROMK->K_ion_intra BMS986308 This compound BMS986308->ROMK Inhibition K_ion K⁺ / Tl⁺ Ion (Extracellular) K_ion->ROMK Influx

Caption: Mechanism of this compound action on the ROMK channel.

Experimental Protocol: Thallium Flux Assay

This protocol is adapted from the methods described for the characterization of this compound and general procedures for the FluxOR™ Thallium Flux Assay Kit.

Materials:

  • FluxOR™ Kit (e.g., Life Technologies, F10017)

  • Cells stably expressing the ROMK channel (e.g., HEK293 or CHO cells)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Assay Plates: 384-well, black-walled, clear-bottom

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities

Procedure:

  • Cell Plating:

    • On the day before the assay, seed the ROMK-expressing cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • Compound Plates: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the Assay Buffer to the desired final concentrations.

    • Loading Buffer: Prepare the Loading Buffer according to the FluxOR™ kit protocol. This typically involves diluting the FluxOR™ dye and a PowerLoad™ concentrate into a physiological buffer like HBSS.

    • Assay Buffer: Prepare the Assay Buffer using the components supplied in the kit, which is typically a physiological salt solution.

    • Stimulus Buffer: Prepare the Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄) at the concentrations recommended in the kit protocol.

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the plates.

    • Add 30 µL of the prepared Loading Buffer to each well.

    • Incubate the plate at room temperature, protected from light, for a specified time (typically 60-90 minutes) to allow the cells to load with the fluorescent dye.

  • Compound Incubation:

    • After the loading incubation, carefully remove the Loading Buffer from the wells.

    • Add 30 µL of Assay Buffer to each well.

    • Add the diluted test compounds (this compound) or controls to the appropriate wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes) to allow the compound to interact with the ROMK channels.

  • Fluorescence Measurement:

    • Place the assay plate into a fluorescence plate reader equipped for kinetic reading and automated injection.

    • Set the instrument to record a baseline fluorescence reading for a few seconds.

    • Inject the Stimulus Buffer into each well.

    • Continue to record the fluorescence intensity kinetically for 1-3 minutes. The influx of thallium through open ROMK channels will cause an increase in fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase or the peak fluorescence intensity is used to determine the activity of the ROMK channel.

    • The data for each concentration of this compound is normalized to the control wells (e.g., vehicle-treated wells for 100% activity and a known potent inhibitor for 0% activity).

    • Fit the concentration-response data to a four-parameter logistic equation to calculate the IC₅₀ value for this compound.

Experimental Workflow

A 1. Seed ROMK-expressing cells in 384-well plates B 2. Incubate overnight A->B D 4. Remove media and add Loading Buffer (30 µL/well) B->D C 3. Prepare Reagents: - Compound dilutions - Loading Buffer - Stimulus Buffer C->D E 5. Incubate at RT (60-90 min) D->E F 6. Wash and add Assay Buffer (30 µL/well) E->F G 7. Add this compound or controls F->G H 8. Incubate at RT (10-20 min) G->H I 9. Measure fluorescence: - Baseline reading - Inject Stimulus Buffer - Kinetic read (1-3 min) H->I J 10. Analyze data and calculate IC50 I->J

Caption: Workflow for the this compound thallium flux assay.

References

volume-loaded rat diuresis model protocol for BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Volume-Loaded Rat Diuresis Model Protocol for the Evaluation of BMS-986308

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key component in renal salt reabsorption and potassium secretion.[1][2][3] As a novel diuretic mechanism, inhibiting ROMK is expected to increase sodium and water excretion (natriuresis and diuresis) without the dose-limiting potassium loss (kaliuresis) associated with loop and thiazide diuretics.[4] This makes this compound a promising candidate for treating conditions like heart failure.[2][3][5]

This document provides a detailed protocol for evaluating the diuretic and electrolyte-sparing effects of this compound in a volume-loaded rat model. This acute in vivo assay is a standard preclinical method to assess the efficacy and pharmacological profile of new diuretic agents.

Mechanism of Action of this compound

The ROMK (Kir1.1) channel is primarily expressed on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[4][6] In the TALH, ROMK facilitates potassium recycling into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) that reabsorbs sodium. In the CCD, ROMK is the principal channel for potassium secretion.

This compound selectively inhibits ROMK.[1] This inhibition disrupts the normal ion transport in the nephron, leading to a net increase in the excretion of sodium and, consequently, water, resulting in diuresis. A key feature of ROMK inhibition is the anticipated potassium-sparing effect, as the pathway for potassium secretion in the collecting duct is blocked.[4][6]

G cluster_TALH Thick Ascending Loop of Henle (TALH) Cell cluster_CCD Cortical Collecting Duct (CCD) Cell TALH_cell Apical Membrane Basolateral Membrane NKCC2 NKCC2 ROMK_TALH ROMK TALH_cell->ROMK_TALH K+ Recycling NaK_ATPase_TALH Na+/K+ ATPase TALH_cell->NaK_ATPase_TALH K+ NKCC2->TALH_cell Lumen Tubular Lumen (Urine) ROMK_TALH->Lumen Blood Blood NaK_ATPase_TALH->Blood Na+ CCD_cell Apical Membrane Basolateral Membrane ENaC ENaC ROMK_CCD ROMK CCD_cell->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase CCD_cell->NaK_ATPase_CCD K+ ENaC->CCD_cell ROMK_CCD->Lumen NaK_ATPase_CCD->Blood Na+ BMS This compound BMS->ROMK_TALH BMS->ROMK_CCD Lumen->NKCC2 Na+, K+, 2Cl- Lumen->ENaC Na+

Caption: Mechanism of this compound action in the kidney.

Experimental Protocol

This protocol is designed to assess the dose-dependent diuretic, natriuretic, and kaliuretic effects of this compound following oral administration to volume-loaded rats.

Materials
  • Animals: Male Sprague-Dawley rats (8-12 weeks old, weighing 270-300 g).[1]

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Positive Control: Furosemide (5 mg/kg) or another standard diuretic.[7]

  • Saline: 0.9% NaCl solution, warmed to 37°C.

  • Equipment:

    • Metabolic cages for individual housing and urine collection.[8]

    • Oral gavage needles.

    • Graduated cylinders or balances for urine volume/weight measurement.

    • Flame photometer or ion-selective electrode analyzer for electrolyte measurement.

    • Standard laboratory glassware and consumables.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization (≥3 days) fasting 2. Fasting (Overnight, ~18h, water ad libitum) acclimatize->fasting grouping 3. Group Assignment & Weighing (e.g., n=6-8 per group) fasting->grouping admin 4. Administration (Oral gavage of Vehicle, this compound, or Control + Saline Load at 25 ml/kg) grouping->admin placement 5. Placement in Metabolic Cages admin->placement collection 6. Urine Collection (Timed intervals, e.g., 0-4h, 4-8h, 8-24h) placement->collection measurement 7. Sample Measurement (Urine Volume, Na+, K+ concentration) collection->measurement analysis 8. Data Analysis & Reporting measurement->analysis

Caption: Workflow for the volume-loaded rat diuresis assay.

Detailed Procedure
  • Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (~18 hours) before the experiment. Ensure free access to water during the fasting period to prevent dehydration.[8]

  • Grouping and Dosing Preparation:

    • On the day of the experiment, weigh each rat.

    • Randomly assign animals to treatment groups (n=6-8 per group), for example:

      • Group 1: Vehicle Control

      • Group 2: this compound (0.1 mg/kg)

      • Group 3: this compound (1 mg/kg)

      • Group 4: this compound (3 mg/kg)[1]

      • Group 5: Positive Control (e.g., Furosemide 5 mg/kg)

    • Prepare dosing solutions of this compound and the positive control in the selected vehicle.

  • Administration:

    • Administer the assigned treatment (Vehicle, this compound, or Positive Control) to each rat via oral gavage.

    • Immediately following drug administration, administer a saline load of 0.9% NaCl (25 ml/kg, 37°C) via oral gavage to all animals.[7]

  • Urine Collection:

    • Immediately place each rat into an individual metabolic cage designed to separate urine and feces. Do not provide food or water during the collection period.

    • Collect urine over a specified period, typically for at least 4-8 hours. The collection can be divided into intervals (e.g., 0-4h and 4-8h) to assess the time course of the diuretic effect.

  • Sample Processing and Analysis:

    • At the end of each collection interval, record the total volume of urine for each animal.

    • Centrifuge a small aliquot of the urine to remove any particulate matter.

    • Analyze the urine supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or an equivalent ion-selective analyzer.

Data Presentation and Analysis

Data should be organized to clearly demonstrate the dose-response relationship of this compound on urine output and electrolyte excretion.

Calculations
  • Total Urine Excretion (ml/kg): (Total urine volume / Animal body weight in kg)

  • Total Na+ Excretion (mmol/kg): (Urine [Na+] in mmol/L * Urine volume in L) / Animal body weight in kg

  • Total K+ Excretion (mmol/kg): (Urine [K+] in mmol/L * Urine volume in L) / Animal body weight in kg

  • Na+/K+ Ratio: Total Na+ Excretion / Total K+ Excretion

Expected Results

This compound is expected to cause a dose-dependent increase in urine volume and sodium excretion.[1] A key finding should be the lack of a significant increase, or a minimal increase, in potassium excretion, leading to a high Na+/K+ ratio compared to a loop diuretic like furosemide.

Table 1: Representative Data for Diuretic Effects (0-8 Hour Collection)

Treatment Group Dose (mg/kg) Urine Volume (mL/kg) Total Na+ Excreted (mmol/kg) Total K+ Excreted (mmol/kg) Na+/K+ Ratio
Vehicle - 10.5 ± 1.5 1.2 ± 0.2 0.8 ± 0.1 1.5
This compound 0.1 15.2 ± 2.1* 2.5 ± 0.3* 0.9 ± 0.1 2.8
This compound 1.0 22.8 ± 3.0** 4.1 ± 0.5** 1.0 ± 0.2 4.1
This compound 3.0 28.5 ± 3.5*** 5.8 ± 0.6*** 1.1 ± 0.2 5.3
Furosemide 5.0 30.1 ± 3.2*** 6.2 ± 0.7*** 2.5 ± 0.3*** 2.5

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes.

Conclusion

The volume-loaded rat diuresis model is a robust and essential preclinical assay for characterizing the pharmacological activity of novel diuretic agents like this compound. This protocol provides a framework for demonstrating the compound's efficacy in promoting dose-dependent, potassium-sparing diuresis and natriuresis, supporting its further development for cardiovascular diseases such as heart failure.[2][6]

References

Application Notes and Protocols for Assessing the Potassium-Sparing Activity of BMS-986308 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potassium-sparing diuretic effects of BMS-986308, a selective inhibitor of the renal outer medullary potassium (ROMK) channel, in a rat model. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment.

Introduction

This compound is an investigational, orally active, selective inhibitor of the ROMK channel.[1][2] The ROMK channel plays a crucial role in potassium homeostasis and renal sodium reabsorption.[3][4][5] Located in the apical membrane of the thick ascending limb of Henle's loop and the cortical collecting duct, ROMK channels are responsible for potassium secretion into the tubular fluid.[5][6] By inhibiting this channel, this compound is designed to induce natriuresis and diuresis without the concomitant potassium loss (kaliuresis) often associated with conventional loop and thiazide diuretics.[5][6] These notes provide detailed protocols for a volume-loaded rat model to quantify the diuretic, natriuretic, and potassium-sparing effects of this compound.

Mechanism of Action: ROMK Inhibition

This compound exerts its diuretic effect by blocking the ROMK channel. In the thick ascending limb, ROMK is essential for recycling potassium back into the tubular lumen, a process necessary for the function of the Na-K-2Cl cotransporter (NKCC2), which is a primary site of sodium reabsorption. In the cortical collecting duct, ROMK is the principal channel for potassium secretion. Inhibition of ROMK by this compound is therefore expected to lead to increased sodium and water excretion while reducing potassium excretion.

cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Lumen_TAL Tubular Lumen TAL_Cell TAL Epithelial Cell Lumen_TAL->TAL_Cell Na+ K+ 2Cl- TAL_Cell->Lumen_TAL K+ Blood_TAL Blood TAL_Cell->Blood_TAL Na+ NKCC2 NKCC2 NaK_ATPase_TAL Na+/K+ ATPase ROMK_TAL ROMK BMS986308 This compound BMS986308->ROMK_TAL Inhibits Lumen_CCD Tubular Lumen Principal_Cell Principal Cell Lumen_CCD->Principal_Cell Na+ Principal_Cell->Lumen_CCD K+ Blood_CCD Blood Principal_Cell->Blood_CCD Na+ ENaC ENaC NaK_ATPase_CCD Na+/K+ ATPase ROMK_CCD ROMK BMS986308_2 This compound BMS986308_2->ROMK_CCD Inhibits

Caption: Mechanism of this compound action in the kidney.

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before the experiment.

Experimental Design and Dosing

The following experimental groups are recommended:

GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle Control-Oral (p.o.)
2This compound0.1Oral (p.o.)
3This compound0.3Oral (p.o.)
4This compound1.0Oral (p.o.)
5This compound3.0Oral (p.o.)
6Furosemide (Positive Control)10Oral (p.o.)
  • Vehicle: A suitable vehicle for this compound is 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0).[2]

  • Furosemide: A standard loop diuretic that is not potassium-sparing.

Volume-Loaded Rat Diuresis Protocol

Fasting Overnight Fasting (18 hours, water ad libitum) Saline Oral Saline Loading (25 mL/kg) Fasting->Saline Dosing Oral Administration (Vehicle, this compound, or Furosemide) Saline->Dosing MetabolicCage Placement in Metabolic Cages Dosing->MetabolicCage UrineCollection Urine Collection (0-6 hours and 6-24 hours) MetabolicCage->UrineCollection Analysis Urine and Blood Analysis UrineCollection->Analysis

Caption: Experimental workflow for the volume-loaded rat diuresis assay.

Detailed Steps:

  • Fasting: Fast the rats overnight (approximately 18 hours) before the experiment. Ensure free access to water during this period.

  • Hydration: On the day of the experiment, administer an oral saline load (0.9% NaCl) of 25 mL/kg to each rat.

  • Dosing: Immediately after saline loading, administer the respective treatments (Vehicle, this compound, or Furosemide) orally.

  • Urine Collection: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.

  • Time Points: Collect urine at specific time intervals, for example, 0-6 hours and 6-24 hours post-dosing.

  • Blood Sampling: At the end of the 24-hour period, blood samples can be collected via cardiac puncture under anesthesia for plasma electrolyte analysis.

Sample Analysis
  • Urine Volume: Measure the total volume of urine collected at each time point.

  • Urinary Electrolytes (Na+, K+, Cl-):

    • Sodium (Na+) and Potassium (K+): Analyze urine and plasma samples using a flame photometer.

    • Chloride (Cl-): Analyze urine and plasma samples using an ion-selective electrode or a chloride titrator.

  • Data Normalization: Express urine volume as mL/kg body weight and electrolyte concentrations as mEq/L. Total electrolyte excretion can be calculated by multiplying the concentration by the urine volume.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Urine Volume in Rats (0-24 hours)

TreatmentDose (mg/kg)Urine Volume (mL/kg)
Vehicle-Insert Mean ± SEM
This compound0.1Insert Mean ± SEM
This compound0.3Insert Mean ± SEM
This compound1.0Insert Mean ± SEM
This compound3.0Insert Mean ± SEM
Furosemide10Insert Mean ± SEM

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (0-24 hours)

TreatmentDose (mg/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)Cl- Excretion (mEq/kg)
Vehicle-Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
This compound0.1Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
This compound0.3Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
This compound1.0Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
This compound3.0Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Furosemide10Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM

Table 3: Assessment of Potassium-Sparing Activity of this compound in Rats (0-24 hours)

TreatmentDose (mg/kg)Na+/K+ Ratio
Vehicle-Insert Mean ± SEM
This compound0.1Insert Mean ± SEM
This compound0.3Insert Mean ± SEM
This compound1.0Insert Mean ± SEM
This compound3.0Insert Mean ± SEM
Furosemide10Insert Mean ± SEM

A higher Na+/K+ ratio indicates a more favorable potassium-sparing effect.[7]

Signaling Pathway: Aldosterone Regulation of Sodium and Potassium Transport

Aldosterone plays a key role in regulating sodium reabsorption and potassium secretion in the principal cells of the cortical collecting duct. It increases the activity of the epithelial sodium channel (ENaC) and the Na+/K+ ATPase. The increased sodium influx through ENaC depolarizes the apical membrane, which provides the driving force for potassium secretion through ROMK.

cluster_Aldo Aldosterone Signaling Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Nucleus Nucleus MR->Nucleus Translocation Gene_Expression Increased Gene Expression Nucleus->Gene_Expression ENaC_synthesis ENaC Synthesis and Trafficking Gene_Expression->ENaC_synthesis NaK_ATPase_synthesis Na+/K+ ATPase Synthesis Gene_Expression->NaK_ATPase_synthesis ENaC_activity Increased ENaC Activity (Na+ Reabsorption) ENaC_synthesis->ENaC_activity NaK_ATPase_activity Increased Na+/K+ ATPase Activity NaK_ATPase_synthesis->NaK_ATPase_activity Depolarization Apical Membrane Depolarization ENaC_activity->Depolarization K_secretion Increased K+ Secretion via ROMK Depolarization->K_secretion

Caption: Aldosterone signaling in principal cells of the collecting duct.

By following these detailed protocols and application notes, researchers can effectively assess the potassium-sparing diuretic activity of this compound in a preclinical rat model, providing valuable data for its continued development.

References

Application Notes and Protocols for Oral Administration of BMS-986308 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo oral administration of BMS-986308, a selective and orally active inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Overview of this compound

This compound is a potent inhibitor of the ROMK channel, which plays a crucial role in potassium homeostasis in the kidneys.[1][2][3] By inhibiting ROMK, this compound promotes diuresis and natriuresis, making it a promising therapeutic agent for conditions such as heart failure.[1][4][5] Preclinical studies have demonstrated its efficacy in animal models when administered orally.[1][4][5]

Oral Formulation for In Vivo Studies

A key aspect of in vivo studies is the development of a suitable oral formulation that ensures adequate bioavailability of the test compound. For this compound, a specific formulation has been utilized in preclinical rat models to achieve robust in vivo activity.

Formulation Composition

The following table details the composition of a successful oral formulation for this compound in a volume-loaded rat diuresis model.

ComponentConcentration/ProportionPurpose
N,N-Dimethylacetamide (DMAC)10% v/vSolubilizing agent
Polyethylene glycol 400 (PEG400)40% v/vCo-solvent and vehicle
Hydroxypropyl-β-cyclodextrin (HPβCD)50% v/v of a 30% w/v solutionSolubilizing and stabilizing agent
50 mM Citrate Bufferq.s. to final volumeBuffering agent
pH 4.0

Table 1: Composition of this compound Oral Formulation[6]

In Vivo Experimental Protocol: Rat Diuresis Model

The following protocol outlines a typical in vivo study to assess the diuretic and natriuretic effects of orally administered this compound in a rat model.

Experimental Parameters
ParameterSpecification
Animal Model Male Sprague-Dawley rats
Age 8-12 weeks
Weight 270-300 g
Route of Administration Oral gavage (p.o.)
Dosage Range 0.01 - 3 mg/kg
Dosing Regimen Single dose

Table 2: Key Parameters for In Vivo Rat Diuresis Study[6]

Detailed Methodology
  • Animal Acclimation: House male Sprague-Dawley rats (8-12 weeks old, 270-300 g) in standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Group Assignment: Randomly assign animals to different treatment groups (vehicle control and various doses of this compound).

  • Formulation Preparation: Prepare the oral formulation of this compound as described in Table 1. The vehicle control should consist of the same formulation without the active compound.

  • Oral Administration: Administer a single dose of the this compound formulation or vehicle control to the rats via oral gavage. The volume of administration should be based on the body weight of each animal.

  • Volume Loading: Immediately after dosing, administer a saline load to each animal to ensure adequate hydration and promote diuresis.

  • Urine Collection: Place the animals in individual metabolic cages for urine collection over a specified period (e.g., 6 or 24 hours).

  • Sample Analysis: At the end of the collection period, measure the total urine volume for each animal. Analyze urine samples for sodium and potassium concentrations to determine the natriuretic and kaliuretic effects.

  • Data Analysis: Compare the urine output and electrolyte excretion between the this compound-treated groups and the vehicle control group to assess the diuretic and natriuretic efficacy.

Signaling Pathway and Experimental Workflow

ROMK Signaling Pathway

This compound exerts its effect by inhibiting the Renal Outer Medullary Potassium (ROMK) channel. This channel is a key component of the intricate signaling network that regulates potassium and sodium homeostasis in the distal nephron of the kidney. Several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), with-no-lysine (WNK) kinases, and serum/glucocorticoid-regulated kinase 1 (SGK1), are known to modulate ROMK activity.

ROMK_Signaling_Pathway cluster_regulation Regulatory Kinases cluster_channel ROMK Channel cluster_drug Pharmacological Intervention cluster_effect Physiological Effect PKA PKA ROMK ROMK Channel (Kir1.1) PKA->ROMK Activates PKC PKC PKC->ROMK Inhibits WNKs WNK Kinases WNKs->ROMK Regulates SGK1 SGK1 SGK1->ROMK Regulates K_Secretion Potassium Secretion ROMK->K_Secretion Enables BMS986308 This compound BMS986308->ROMK Inhibits Diuresis Diuresis & Natriuresis BMS986308->Diuresis Promotes

Caption: ROMK Signaling and this compound Inhibition.

Experimental Workflow for In Vivo Oral Administration

The following diagram illustrates the logical flow of the in vivo experimental protocol for evaluating the oral administration of this compound.

Experimental_Workflow start Start acclimation Animal Acclimation (Sprague-Dawley Rats) start->acclimation fasting Overnight Fasting acclimation->fasting grouping Random Group Assignment fasting->grouping formulation Prepare Oral Formulation (this compound & Vehicle) grouping->formulation dosing Oral Gavage Administration formulation->dosing volume_load Saline Volume Loading dosing->volume_load collection Urine Collection (Metabolic Cages) volume_load->collection analysis Sample Analysis (Volume, Na+, K+) collection->analysis data_analysis Data Analysis & Comparison analysis->data_analysis end End data_analysis->end

Caption: In Vivo Oral Administration Workflow.

Preclinical Pharmacokinetic Data

While it is reported that this compound exhibits a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preclinical studies, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from rat studies were not publicly available in the reviewed literature. Researchers are advised to perform pharmacokinetic analysis in parallel with efficacy studies to obtain these crucial data for their specific experimental conditions.

Disclaimer: The information provided in these application notes is for research purposes only and is based on publicly available data. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare regulations and guidelines.

References

Determining the Dose-Response of BMS-986308 in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the dose-response relationship of BMS-986308, a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, in preclinical models. This compound promotes potassium-sparing diuresis and natriuresis, making it a promising therapeutic candidate for heart failure.[1][2] The following sections detail the mechanism of action, experimental workflows, and specific protocols for evaluating the efficacy of this compound in a saline-loaded rat model.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the ROMK (Kir1.1) channel, a key protein in renal physiology. The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron.[3][4]

In the thick ascending limb , the ROMK channel is responsible for recycling potassium ions back into the tubular lumen. This potassium recycling is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which reabsorbs sodium, potassium, and chloride from the filtrate. Inhibition of ROMK by this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased urinary excretion of sodium and water (natriuresis and diuresis).

In the cortical collecting duct , the ROMK channel is the primary channel for potassium secretion into the urine. By inhibiting ROMK in this segment, this compound reduces potassium excretion, leading to a potassium-sparing diuretic effect. This is a significant advantage over other classes of diuretics, such as loop and thiazide diuretics, which can cause hypokalemia.

ROMK_Inhibition_Pathway BMS986308 BMS986308 Natriuresis Natriuresis Diuresis Diuresis BMS986308_2 BMS986308_2 K_Sparing K_Sparing Lumen_TAL Lumen_TAL Lumen_CCD Lumen_CCD Cell_TAL Cell_TAL Cell_CCD Cell_CCD Blood_TAL Blood_TAL Blood_CCD Blood_CCD

Data Presentation: Dose-Response of this compound

The following table summarizes the dose-dependent effects of this compound on urine output and sodium excretion. While specific preclinical data for this compound is not publicly available in tabular format, the data below is illustrative of the expected dose-response based on a first-in-human study.[1] A dose-dependent increase in diuresis and natriuresis is observed, with a minimal effect on potassium excretion.

Dose of this compoundChange in Urine Output (Diuresis)Change in Sodium Excretion (Natriuresis)Change in Potassium Excretion (Kaliuresis)
Placebo BaselineBaselineBaseline
1 mg No significant changeNo significant changeNo significant change
3 mg No significant changeNo significant changeNo significant change
10 mg Modest IncreaseModest IncreaseNo significant change
30 mg Significant IncreaseSignificant IncreaseNo significant change
100 mg Robust IncreaseRobust IncreaseNo significant change
Table 1: Illustrative Dose-Response to this compound in a Clinical Setting.[1]

Preclinical studies in a volume-loaded rat diuresis model have demonstrated efficacy with oral doses ranging from 0.01 to 3 mg/kg, leading to a robust increase in diuresis.[2] Similar dose-dependent diuretic and natriuretic effects without significant potassium loss have been observed in normotensive rats and dogs for other ROMK inhibitors.[5]

Experimental Protocols

The following protocols provide a detailed methodology for assessing the diuretic and natriuretic effects of this compound in a saline-loaded rat model.

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (≥3 days in metabolic cages) fasting Fasting (18 hours, water ad libitum) acclimatization->fasting hydration Saline Loading (25 mL/kg, oral gavage) fasting->hydration dosing Drug Administration (this compound or Vehicle, p.o.) hydration->dosing collection Urine Collection (0-4h, 4-8h, 8-24h) dosing->collection analysis Urine Analysis (Volume, Na+, K+) collection->analysis data_analysis Data Analysis and Dose-Response Curve Generation analysis->data_analysis

Materials
  • This compound

  • Vehicle solution (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v HPβCD in 50 mM citrate (B86180) buffer, pH 4.0)[2]

  • Male Sprague-Dawley or Wistar rats (8-12 weeks old, 270-300 g)[2]

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders or balances for urine volume measurement

  • Flame photometer or ion-selective electrode analyzer for electrolyte measurement

  • 0.9% saline solution

Detailed Protocol: Saline-Loaded Rat Diuresis Model

This protocol is adapted from standard methods for screening diuretic agents.[6]

  • Animal Acclimatization:

    • House rats individually in metabolic cages for a minimum of three days prior to the experiment to allow for adaptation to the environment.

    • Provide standard chow and water ad libitum during this period.

  • Fasting:

    • Eighteen hours before the experiment, remove food to ensure uniform gastric emptying.

    • Continue to provide free access to water.

  • Hydration (Saline Loading):

    • On the day of the experiment, administer a saline load of 25 mL/kg body weight to each rat via oral gavage. This ensures a consistent state of hydration and a baseline urine flow.

  • Dosing:

    • Immediately after saline loading, divide the rats into groups (n=6-8 per group):

      • Vehicle control group

      • Positive control group (e.g., a known diuretic like hydrochlorothiazide)

      • This compound treatment groups (at least 3-4 graded doses, e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).

    • Prepare dosing solutions of this compound in the appropriate vehicle.

    • Administer the vehicle or this compound solution orally via gavage.

  • Urine Collection:

    • Place the rats back into their individual metabolic cages immediately after dosing.

    • Collect urine at specified time intervals, for example: 0-4 hours, 4-8 hours, and 8-24 hours post-administration.

  • Urine Analysis:

    • For each collection period, measure the total urine volume. This can be done gravimetrically (assuming a urine density of 1 g/mL) or volumetrically.

    • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or an ion-selective electrode analyzer.

  • Data Analysis:

    • Calculate the total urine output (in mL/kg) and the total excretion of Na+ and K+ (in mmol/kg) for each animal over the entire collection period.

    • Compare the mean values of the this compound treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • Plot the dose of this compound against the diuretic and natriuretic responses to generate dose-response curves.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's dose-response relationship. By following these detailed methodologies, researchers can accurately characterize the diuretic and natriuretic properties of this novel ROMK inhibitor, contributing to a comprehensive understanding of its therapeutic potential in conditions such as heart failure. The potassium-sparing nature of this compound's mechanism of action represents a significant advancement in diuretic therapy.

References

Application Notes and Protocols: BMS-986308 Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986308 is an orally administered, selective, and reversible inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] The ROMK channel is a key mediator of potassium secretion in the kidneys.[3] By inhibiting this channel, this compound has been shown to induce a dose-dependent increase in sodium and water excretion (natriuresis and diuresis) while preserving potassium levels.[1][4] This profile makes it a promising novel diuretic for conditions such as heart failure, particularly in patients with persistent congestion and edema.[1][4]

These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound based on preclinical and clinical data. Detailed protocols for key analytical methods and preclinical models are also provided to guide researchers in the evaluation of this and similar compounds.

Pharmacokinetic Profile

A first-in-human study involving single ascending doses of this compound in healthy adult participants revealed a favorable pharmacokinetic profile.[1][5] The key parameters are summarized in the table below.

ParameterValueReference
Time to Maximum Concentration (Tmax) 1.00 - 1.75 hours[1][5]
Terminal Half-life (t1/2) Approximately 13 hours[1][5]
Area Under the Curve (AUC) Dose-proportional[1][5]
Maximum Concentration (Cmax) Slightly greater than dose-proportional[1][5]

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are consistent with its mechanism of action as a ROMK inhibitor. Single doses in healthy participants demonstrated significant, dose-dependent diuretic and natriuretic effects, with a minimal pharmacologically active dose identified at 30 mg.[1][5]

Pharmacodynamic EffectKey FindingsReference
Diuresis (Urine Output) Dose-dependent increase, with the largest mean change from baseline at the 100 mg dose.[1][5]
Natriuresis (Urinary Sodium Excretion) Dose-dependent increase, with the largest mean change from baseline at the 100 mg dose.[1][5]
Kaliuresis (Urinary Potassium Excretion) No significant changes observed, indicating a potassium-sparing effect.[4]
Renin-Angiotensin-Aldosterone System (RAAS) Dose-dependent increases in plasma renin activity and aldosterone (B195564) levels, consistent with the diuretic and natriuretic effects.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the ROMK channel in the apical membrane of epithelial cells in the thick ascending limb of Henle and the cortical collecting duct of the kidney. This inhibition disrupts the normal physiological process of potassium secretion and sodium reabsorption.

ROMK_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell of Collecting Duct cluster_interstitium Interstitium / Blood Na+ Na+ ENaC ENaC Na+->ENaC Reabsorption K+ out K+ H2O H2O Interstitium / Blood Interstitium / Blood H2O->Interstitium / Blood Follows Na+ Na+ in Na+ ENaC->Na+ in To Blood ROMK ROMK ROMK->K+ out Into Lumen NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na+ in BMS986308 This compound BMS986308->ROMK Inhibition K+ in K+ K+ in->NaK_ATPase Uptake K+ cell->ROMK Secretion

Caption: Mechanism of action of this compound in the renal principal cell.

Experimental Protocols

Bioanalytical Method for this compound in Plasma (General Protocol)

While the specific proprietary method used in the clinical trials is not publicly available, a general approach for the quantification of a small molecule like this compound in a biological matrix such as plasma would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Methanol).

    • Serially dilute the stock solution to prepare calibration standards and QC samples at various concentrations in control human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 200 µL of ACN containing the SIL-IS.

    • Vortex the plate for 5 minutes to precipitate plasma proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable C18 reverse-phase column.

      • Employ a gradient elution with mobile phases such as 0.1% FA in water (A) and 0.1% FA in ACN (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its SIL-IS.

  • Data Analysis:

    • Integrate the peak areas for this compound and the SIL-IS.

    • Calculate the peak area ratio (this compound/SIL-IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in unknown samples and QCs from the calibration curve.

Bioanalytical_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (ACN + Internal Standard) Start->Protein_Precipitation Standards_QCs Prepare Standards & QCs Standards_QCs->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing End Concentration Data Data_Processing->End

Caption: General workflow for the bioanalysis of this compound in plasma.

Preclinical Volume-Loaded Rat Diuresis Model

This model is used to assess the diuretic and natriuretic activity of a compound in a preclinical setting.[6]

Objective: To evaluate the in vivo diuretic and natriuretic efficacy of this compound.

Animal Model: Male Sprague-Dawley rats.[6]

Materials:

  • This compound

  • Vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer, pH 4.0)

  • Saline solution (0.9% NaCl)

  • Metabolic cages

  • Analytical balance

  • Flame photometer or ion-selective electrode analyzer for sodium and potassium measurement

Procedure:

  • Acclimation: Acclimate rats to metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.

  • Fasting: Fast the animals overnight with free access to water.

  • Volume Loading: Administer a saline load (e.g., 25 mL/kg) orally or subcutaneously to ensure adequate hydration and urine flow.

  • Dosing: Administer this compound or vehicle orally at the desired doses (e.g., 0.01-3 mg/kg).[6]

  • Urine Collection: Place the rats back into the metabolic cages and collect urine over a specified period (e.g., 0-6 hours and 6-24 hours).

  • Urine Analysis:

    • Measure the total urine volume for each collection period.

    • Measure the concentration of sodium and potassium in the urine samples.

  • Data Analysis:

    • Calculate the total urine output (mL/kg).

    • Calculate the total sodium and potassium excretion (mmol/kg).

    • Compare the results from the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Rat_Diuresis_Model_Workflow Acclimation Acclimation to Metabolic Cages Fasting Overnight Fasting Acclimation->Fasting Volume_Loading Saline Volume Load Fasting->Volume_Loading Dosing Oral Administration (this compound or Vehicle) Volume_Loading->Dosing Urine_Collection Urine Collection (e.g., 0-24 hours) Dosing->Urine_Collection Urine_Analysis Measure Urine Volume & Electrolytes (Na+, K+) Urine_Collection->Urine_Analysis Data_Analysis Statistical Analysis Urine_Analysis->Data_Analysis

Caption: Workflow for the volume-loaded rat diuresis model.

Conclusion

This compound is a novel ROMK inhibitor with a promising pharmacokinetic and pharmacodynamic profile for the treatment of heart failure. The methodologies outlined in these application notes provide a framework for the continued investigation of this and other compounds targeting the ROMK channel. Further research and development will be crucial to fully elucidate the therapeutic potential of this new class of diuretics.

References

Application Notes and Protocols for Measuring Urinary Electrolytes Following BMS-986308 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the measurement of urinary electrolytes in subjects administered BMS-986308, a novel, orally active, and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2] Accurate assessment of urinary electrolyte excretion is critical for understanding the pharmacodynamic effects of this compound, particularly its potassium-sparing diuretic and natriuretic properties.

Introduction to this compound and its Mechanism of Action

This compound is a promising therapeutic agent for conditions such as heart failure, where excessive fluid and sodium retention are key pathological features.[3][4] It functions by inhibiting the ROMK channel, which plays a crucial role in potassium secretion in the distal nephron and sodium reabsorption in the thick ascending limb of the loop of Henle.[3][4] By blocking this channel, this compound is designed to increase sodium and water excretion (natriuresis and diuresis) without the significant potassium loss (kaliuresis) often associated with conventional loop and thiazide diuretics.[3]

A first-in-human, single-ascending-dose study in healthy adults (NCT04763226) demonstrated that this compound induces dose-dependent increases in natriuresis and diuresis, particularly at doses of 30 mg and 100 mg, while having no significant effect on potassium excretion.[5]

Data Presentation

The following tables summarize the expected quantitative changes in urinary parameters following the administration of a single oral dose of this compound, based on findings from the initial clinical study.[5]

Table 1: Change from Baseline in Urinary Sodium Excretion (Natriuresis) over 24 Hours

Dosage of this compoundMean Change in Sodium Excretion (mmol/24h)
PlaceboMinimal Change
30 mgSignificant Increase
100 mgRobust Increase

Table 2: Change from Baseline in Urine Volume (Diuresis) over 24 Hours

Dosage of this compoundMean Change in Urine Volume (mL/24h)
PlaceboMinimal Change
30 mgSignificant Increase
100 mgRobust Increase

Table 3: Change from Baseline in Urinary Potassium Excretion (Kaliuresis) over 24 Hours

Dosage of this compoundMean Change in Potassium Excretion (mmol/min)
Placebo~0.08 ± 0.03
100 mg~0.05 ± 0.01

Experimental Protocols

Protocol 1: 24-Hour Urine Collection

This protocol outlines the standardized procedure for collecting a 24-hour urine sample from clinical trial participants.

Materials:

  • 24-hour urine collection container (plain, no preservative)

  • Cooler with ice packs or access to a refrigerator

  • Collection log sheet

  • Personal protective equipment (gloves)

Procedure:

  • Start of Collection:

    • The collection begins in the morning. Upon waking, the participant should completely empty their bladder into the toilet. This first void is not collected.

    • Record the exact time and date of this discarded void as the "start time" on the collection log.[6][7][8]

  • Collection Period:

    • For the next 24 hours, the participant must collect all urine passed in the provided collection container.[6][7]

    • It is crucial that no urine is discarded during this period. If a void is missed, it should be noted on the log sheet.

  • Storage During Collection:

    • The collection container must be kept cool throughout the 24-hour period to prevent degradation of analytes. This can be achieved by storing it in a refrigerator or a cooler with ice packs.[8][9]

  • End of Collection:

    • Exactly 24 hours after the start time, the participant should attempt to empty their bladder one last time and add this final void to the collection container.[6]

    • Record the exact time and date of this final collection as the "end time" on the log sheet.

  • Sample Handling and Transport:

    • Following the final collection, the container should be securely capped.

    • The total volume of the 24-hour collection should be measured and recorded.

    • The sample should be transported to the laboratory as soon as possible, maintaining a cool temperature during transit.[6]

Protocol 2: Urinary Electrolyte Analysis using Ion-Selective Electrode (ISE) Method

This protocol describes the laboratory procedure for measuring sodium, potassium, and chloride concentrations in the collected urine samples.

Principle:

The Ion-Selective Electrode (ISE) method is a potentiometric technique that measures the activity of a specific ion in a solution.[10][11] The analyzer uses electrodes with membranes that are selectively permeable to the ion of interest (e.g., sodium, potassium, chloride).[11] A potential difference develops across the membrane, which is proportional to the concentration of the ion in the sample.[11][12]

Materials and Equipment:

  • Automated clinical chemistry analyzer with an ISE module (e.g., Beckman Coulter AU series, Roche Cobas series)[10]

  • Calibrators and quality control materials for urinary electrolytes

  • Deionized water

  • Pipettes and disposable tips

  • Sample cups

Procedure:

  • Sample Preparation:

    • Ensure the 24-hour urine collection has been thoroughly mixed to ensure homogeneity.

    • If the urine sample is turbid or contains precipitate, centrifuge a portion of the sample to obtain a clear supernatant for analysis.[12]

    • Allow the urine sample, calibrators, and quality control materials to come to room temperature before analysis.[12]

  • Instrument Calibration and Quality Control:

    • Perform daily calibration of the ISE module according to the manufacturer's instructions using the provided calibrators.

    • Run at least two levels of quality control material (normal and abnormal) to verify the accuracy and precision of the analytical system before analyzing patient samples. The results must fall within the established acceptable ranges.

  • Sample Analysis:

    • Pipette the appropriate volume of the prepared urine sample into a sample cup.

    • Load the sample cups onto the automated analyzer.

    • Initiate the measurement sequence for urinary sodium, potassium, and chloride. The analyzer will automatically aspirate the sample, perform the measurement, and report the electrolyte concentrations in mmol/L.

  • Calculation of 24-Hour Excretion:

    • To determine the total amount of each electrolyte excreted over 24 hours, use the following formula:

      • Total 24-hour Excretion (mmol/24h) = Electrolyte Concentration (mmol/L) x Total Urine Volume (L/24h)

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound in the kidney.

Experimental Workflow: From Participant to Data

workflow cluster_clinic Clinical Site cluster_lab Analytical Laboratory cluster_data Data Analysis and Interpretation arrow arrow p Participant Enrollment and Dosing uc 24-Hour Urine Collection (Protocol 1) p->uc ps Sample Processing (Volume Measurement, Aliquoting) uc->ps st Sample Storage and Transport (Refrigerated) ps->st sr Sample Receipt and Quality Check st->sr Transport ise Electrolyte Analysis (ISE Method - Protocol 2) sr->ise dc Data Calculation (24h Excretion) ise->dc dr Data Review and Reporting dc->dr da Statistical Analysis (Comparison to Baseline/Placebo) dr->da Results ip Interpretation of Pharmacodynamic Effects da->ip

Caption: Workflow for urinary electrolyte measurement.

Logical Relationship: Expected Outcomes of ROMK Inhibition

logical_relationship start This compound Administration inhibition Inhibition of ROMK Channel in Kidney start->inhibition natriuresis Increased Urinary Sodium Excretion (Natriuresis) inhibition->natriuresis k_sparing No Significant Change in Urinary Potassium Excretion (Potassium-Sparing) inhibition->k_sparing diuresis Increased Urine Volume (Diuresis) natriuresis->diuresis outcome Therapeutic Potential in Fluid Overload Conditions (e.g., Heart Failure) natriuresis->outcome diuresis->outcome k_sparing->outcome

Caption: Expected effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-986308 Dosage in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of BMS-986308 in rat studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting and FAQs

This section provides solutions to potential challenges and answers to common questions regarding the use of this compound in a research setting.

Q1: I am observing lower than expected diuretic and natriuretic effects. What are the possible reasons and troubleshooting steps?

A1: Several factors could contribute to reduced efficacy. Consider the following:

  • Compound Solubility and Vehicle Preparation: this compound has low aqueous solubility. Improper preparation of the dosing vehicle can lead to poor bioavailability.

    • Troubleshooting:

      • Ensure the vehicle is prepared exactly as described in the protocol, with gentle heating and stirring to aid dissolution.

      • Visually inspect the solution for any precipitation before each dose.

      • Prepare fresh dosing solutions regularly, as the compound may not be stable in the vehicle over extended periods.

  • Dose Volume and Administration Technique: Inaccurate oral gavage can lead to incomplete dosing.

    • Troubleshooting:

      • Ensure the gavage needle is of the appropriate length and gauge for the size of the rat.

      • Administer the dose slowly and carefully to avoid regurgitation.

      • Confirm the full dose was delivered by checking the syringe before and after administration.

  • Animal-Specific Factors:

    • Troubleshooting:

      • Ensure rats are adequately hydrated before the study begins, as dehydration can impact diuretic response.

      • Consider the strain, age, and sex of the rats, as these can influence drug metabolism and response.

Q2: My rats are showing signs of distress or adverse effects after dosing. What should I do?

A2: Adverse effects can arise from the compound itself, the vehicle, or the administration procedure.

  • Potential for Excessive Diuresis and Dehydration: As a potent diuretic, this compound can cause significant fluid loss.

    • Troubleshooting:

      • Monitor animals closely for signs of dehydration (e.g., lethargy, sunken eyes, decreased skin turgor).

      • Ensure free access to drinking water throughout the experiment.

      • For initial studies, consider starting with the lower end of the dose range (0.01 mg/kg) and escalating the dose gradually.

  • Vehicle Toxicity: The formulation vehicle, while generally well-tolerated, may cause adverse effects in some animals.

    • Troubleshooting:

      • Always include a vehicle-only control group to differentiate vehicle effects from compound effects.

      • Observe the control group for any signs of distress.

  • Gavage-Related Injury: Improper oral gavage technique can cause injury to the esophagus or stomach.

    • Troubleshooting:

      • Ensure personnel are properly trained in oral gavage techniques.

      • If an animal shows signs of pain or distress during or immediately after dosing, cease the procedure and consult with a veterinarian.

Q3: How can I confirm that this compound is engaging its target (ROMK) in my rat model?

A3: Target engagement can be assessed through pharmacodynamic markers.

  • Primary Pharmacodynamic Markers: The primary intended effects of this compound are diuresis and natriuresis.

    • Measurement:

      • Collect urine over a defined period (e.g., 6 or 24 hours) using metabolic cages.

      • Measure urine volume to assess diuresis.

      • Analyze urine for sodium (Na+) and potassium (K+) concentrations to assess natriuresis and the potassium-sparing effect. A successful outcome would be a significant increase in urine volume and sodium excretion with minimal to no increase in potassium excretion.

  • Secondary Markers:

    • Measurement:

      • In some study designs, blood samples can be collected to measure plasma electrolyte levels.

Data Presentation

The following tables provide representative preclinical data for a selective ROMK inhibitor, MK-7145, in rats. This data is presented as an illustrative example of the expected pharmacokinetic and pharmacodynamic profiles for a compound in this class, as specific data for this compound in rats is not publicly available.

Table 1: Representative Pharmacokinetic Parameters of a ROMK Inhibitor (MK-7145) in Sprague-Dawley Rats

ParameterValue
Dose Route Oral (p.o.)
Clearance Moderate
Oral Exposure Moderate
Half-life (t½) ~1.5 hours
Oral Bioavailability Improved with formulation

Data is for the ROMK inhibitor MK-7145 and is intended to be representative.

Table 2: Representative Pharmacodynamic Effects of a ROMK Inhibitor (MK-7145) in a Rat Diuresis Model

Dose (mg/kg, p.o.)Urine Volume IncreaseNatriuresis IncreaseKaliuresis
0.3 SignificantSignificantNo significant change
1 RobustRobustNo significant change
3 RobustRobustNo significant change

Data is for the ROMK inhibitor MK-7145 and is intended to be representative. Effects are in comparison to a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration in Rats

This protocol describes the preparation of a vehicle suitable for the oral administration of this compound in rats.

Materials:

  • This compound powder

  • Dimethylacetamide (DMAC)

  • Polyethylene glycol 400 (PEG400)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Warming plate

Procedure:

  • Prepare a 30% (w/v) solution of HPβCD in 50 mM citrate buffer (pH 4.0).

  • In a clean glass vial, add the required amount of this compound powder.

  • Add DMAC to constitute 10% of the final volume and mix until the powder is wetted.

  • Add PEG400 to constitute 40% of the final volume and continue mixing.

  • Add the 30% HPβCD solution to constitute the final 50% of the volume.

  • Gently warm the solution to approximately 40°C while stirring until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature before administration.

  • Visually inspect the solution for any particulates before drawing it into the dosing syringe.

Protocol 2: Assessment of Diuretic and Natriuretic Activity in a Volume-Loaded Rat Model

This protocol outlines a method to evaluate the pharmacodynamic effects of this compound on urine and electrolyte excretion in rats.

Materials:

  • Male Sprague-Dawley rats (8-12 weeks old)

  • Metabolic cages for urine collection

  • This compound dosing solution

  • Vehicle control solution

  • Saline solution (0.9% NaCl)

  • Oral gavage needles

  • Urine collection tubes

  • Flame photometer or ion-selective electrode analyzer for Na+ and K+ measurement

Procedure:

  • Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.

  • Fast rats overnight with free access to water.

  • On the day of the experiment, administer a saline load (e.g., 25 ml/kg) by oral gavage to all rats to ensure adequate hydration and a baseline urine flow.

  • One hour after the saline load, administer the this compound dosing solution or vehicle control via oral gavage. Recommended doses to test range from 0.01 to 3 mg/kg.[1]

  • Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., 0-6 hours and 6-24 hours).

  • At the end of each collection period, record the total urine volume for each rat.

  • Centrifuge the urine samples to remove any debris.

  • Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrode analyzer.

  • Calculate the total excretion of Na+ and K+ for each animal over the collection period.

  • Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow.

BMS-986308_Mechanism_of_Action cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct NKCC2 NKCC2 (Na-K-2Cl Cotransporter) Cell_TAL Epithelial Cell ROMK_TAL ROMK Lumen_TAL Tubular Lumen (Urine) ROMK_TAL->Lumen_TAL K+ Recycling Result_Diuresis Increased Na+ and Water Excretion (Diuresis/ Natriuresis) Na_K_ATPase_TAL Na/K ATPase Blood_TAL Blood Na_K_ATPase_TAL->Blood_TAL Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL->Na_K_ATPase_TAL Na+ ENaC ENaC (Epithelial Na Channel) Cell_CCD Principal Cell ROMK_CCD ROMK Lumen_CCD Tubular Lumen (Urine) ROMK_CCD->Lumen_CCD K+ Secretion Result_K_Sparing Reduced K+ Excretion (Potassium-Sparing) Na_K_ATPase_CCD Na/K ATPase Blood_CCD Blood Na_K_ATPase_CCD->Blood_CCD Lumen_CCD->ENaC Na+ Cell_CCD->Na_K_ATPase_CCD Na+ This compound This compound This compound->ROMK_TAL Inhibits This compound->ROMK_CCD Inhibits

Caption: Mechanism of action of this compound on the ROMK channel in the kidney.

Experimental_Workflow Start Start: Rat Acclimation Fasting Overnight Fasting (Water ad libitum) Start->Fasting Saline_Load Oral Saline Load (25 ml/kg) Fasting->Saline_Load Dosing Oral Gavage: This compound or Vehicle Saline_Load->Dosing Urine_Collection Urine Collection in Metabolic Cages (0-6h, 6-24h) Dosing->Urine_Collection Analysis Analysis Urine_Collection->Analysis Urine_Volume Measure Urine Volume (Diuresis) Analysis->Urine_Volume Electrolytes Measure Na+ & K+ (Natriuresis & K+ Sparing) Analysis->Electrolytes Data_Comparison Compare Treated vs. Vehicle Groups Urine_Volume->Data_Comparison Electrolytes->Data_Comparison End End: Data Interpretation Data_Comparison->End

Caption: Workflow for assessing the diuretic and natriuretic effects of this compound in rats.

Troubleshooting_Logic Start Unexpected Result: Low Efficacy Check_Formulation Is the dosing solution clear and freshly prepared? Start->Check_Formulation Check_Gavage Was the oral gavage technique correct? Check_Formulation->Check_Gavage Yes Remake_Solution Action: Prepare fresh solution Check_Formulation->Remake_Solution No Check_Controls How did the vehicle control group respond? Check_Gavage->Check_Controls Yes Review_Technique Action: Review/retrain on gavage procedure Check_Gavage->Review_Technique No Consider_Biology Are there animal-specific factors (strain, age, health)? Check_Controls->Consider_Biology Normal Investigate_Vehicle Action: Investigate vehicle tolerance Check_Controls->Investigate_Vehicle Abnormal Optimize_Dose Action: Consider dose escalation Consider_Biology->Optimize_Dose All factors nominal

Caption: A logical approach to troubleshooting low efficacy in this compound rat studies.

References

BMS-986308 solubility issues and solutions in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered when working with this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a compound with limited aqueous solubility. Its solubility is influenced by the pH and composition of the buffer. Specific quantitative data in various aqueous buffers is not widely published. However, successful solubilization has been achieved using a co-solvent and complexation agent formulation.

Q2: Is there a recommended starting point for dissolving this compound for in vivo preclinical studies?

A2: Yes. A formulation has been reported for oral administration in rats, which can serve as an excellent starting point. The composition of this vehicle is a mixture of a co-solvent, a solubilizer, and a cyclodextrin (B1172386) in a buffered solution.[1][2]

Q3: What general strategies can be employed to enhance the solubility of poorly soluble drugs like this compound?

A3: Several techniques can be used to improve the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][4] Physical modifications include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[3] Chemical modifications often involve changing the pH, using buffers, salt formation, or complexation.[3][5] The use of co-solvents is another highly effective technique.[3][5]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous buffer.

This is a common issue for compounds with low aqueous solubility when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Protocol
Low intrinsic aqueous solubility Utilize co-solvents and/or solubilizing agents in the final buffer.See Protocol 1: Co-Solvent/Solubilizer Screening.
pH of the buffer Evaluate the solubility of this compound across a range of pH values to identify a pH where solubility is optimal.See Protocol 2: pH-Solubility Profile Determination.
Buffer capacity is exceeded Ensure the buffer concentration is sufficient to maintain the desired pH after the addition of the compound stock solution.Increase the molarity of the buffer (e.g., from 10 mM to 50 mM) and re-measure the pH after adding the compound.
Salt effects ("salting out") If using high salt concentration buffers, this may decrease the solubility of hydrophobic compounds.Test solubility in buffers with lower ionic strength.

Experimental Protocols

Protocol 1: Co-Solvent/Solubilizer Screening

This protocol outlines a method to screen for effective co-solvents and solubilizing agents to improve the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMAC)

  • Polyethylene glycol 400 (PEG400)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO or DMAC (e.g., 10-50 mM).

  • Prepare a series of test vehicles with varying compositions of co-solvents and solubilizers. A suggested starting point based on a known formulation is provided in the table below.[1][2]

  • Add a small aliquot of the this compound stock solution to each test vehicle to achieve the desired final concentration.

  • Vortex the solutions vigorously for 1-2 minutes.

  • Visually inspect for any precipitation immediately and after a set time period (e.g., 1 hour, 4 hours) at room temperature.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Example Co-Solvent/Solubilizer Formulations:

Formulation IDCo-Solvent 1 (e.g., DMAC) (% v/v)Co-Solvent 2 (e.g., PEG400) (% v/v)Solubilizer (e.g., 30% w/v HPβCD) (% v/v)Aqueous Buffer (e.g., 50 mM Citrate (B86180), pH 4.0) (% v/v)
F1 (Reference) [1][2]1040500
F2 100090
F3 020080
F4 002080
F5 5202550
Protocol 2: pH-Solubility Profile Determination

This protocol is designed to determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • DMSO or other suitable organic solvent for stock solution.

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent.

  • In separate vials, add an excess amount of this compound to each buffer of a different pH.

  • Alternatively, add a small volume of the concentrated stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on solubility. The amount added should be in excess of the expected solubility.

  • Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After the incubation period, filter or centrifuge the samples to remove any undissolved solid.

  • Determine the concentration of this compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Plot the solubility (e.g., in µg/mL) against the pH of the buffer.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare concentrated stock of this compound in organic solvent add_cmpd Add compound to buffers/vehicles prep_stock->add_cmpd prep_buffers Prepare a range of aqueous buffers and test vehicles prep_buffers->add_cmpd equilibrate Equilibrate samples (e.g., shake for 24h) add_cmpd->equilibrate separate Separate solid from liquid (centrifuge/filter) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze plot_data Plot solubility vs. condition (e.g., pH, co-solvent %) analyze->plot_data select_buffer Select optimal buffer/formulation plot_data->select_buffer

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_flowchart start Start: this compound precipitation observed in buffer check_ph Is the buffer pH optimized for solubility? start->check_ph optimize_ph Determine pH-solubility profile (Protocol 2) check_ph->optimize_ph No check_cosolvent Are co-solvents or solubilizers being used? check_ph->check_cosolvent Yes optimize_ph->check_cosolvent add_cosolvent Screen co-solvents/solubilizers (Protocol 1) check_cosolvent->add_cosolvent No check_concentration Is the compound concentration too high? check_cosolvent->check_concentration Yes add_cosolvent->check_concentration lower_concentration Reduce final compound concentration check_concentration->lower_concentration Yes success Solution is clear: Proceed with experiment check_concentration->success No lower_concentration->success

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Navigating the Nuances of BMS-986308: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of BMS-986308, a selective renal outer medullary potassium (ROMK) channel inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target concern for this compound?

A1: The primary off-target concern during the development of this compound was its potential interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Consequently, this compound was specifically designed and optimized to exhibit a high degree of selectivity for the ROMK channel over the hERG channel.[1][2][3]

Q2: What is the selectivity profile of this compound against the hERG channel?

A2: this compound demonstrates a significant selectivity window for ROMK over hERG. Quantitative analysis from preclinical studies shows a substantial difference in the inhibitory concentrations between the two channels, mitigating the risk of hERG-related cardiotoxicity at therapeutic doses. For specific quantitative data, please refer to Table 1.

Q3: Was this compound screened against a broader panel of off-targets?

A3: Yes, as part of standard preclinical safety assessment, this compound was evaluated against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. The specific details of this screening are outlined in the "Selectivity and Off-Target Profile" section and the corresponding data tables.

Q4: Are there any known functional consequences of potential off-target interactions at expected therapeutic concentrations?

A4: Based on available preclinical data, at anticipated therapeutic concentrations, this compound is not expected to engage with off-target molecules to a degree that would elicit a significant physiological response. The compound's high potency for ROMK and significant selectivity margins against other tested targets suggest a low probability of clinically relevant off-target effects.

Troubleshooting Guide

This guide is intended to assist researchers in addressing common experimental challenges and interpreting unexpected results when assessing the selectivity of this compound.

Issue Potential Cause Recommended Action
High hERG inhibition observed in in-vitro assays. 1. Compound concentration: Inaccurate serial dilutions or calculation errors may lead to higher than intended concentrations. 2. Assay conditions: Suboptimal buffer composition, temperature fluctuations, or cell line instability can affect assay sensitivity. 3. Compound integrity: Degradation or contamination of the this compound stock solution.1. Verify concentrations: Prepare fresh dilutions and confirm concentrations using an appropriate analytical method (e.g., LC-MS). 2. Optimize assay parameters: Ensure all assay conditions adhere to the validated protocol. Run control compounds with known hERG inhibitory activity to validate assay performance. 3. Assess compound quality: Use a fresh, validated batch of this compound. Confirm purity and identity via analytical techniques.
Inconsistent IC50 values for ROMK or off-targets. 1. Experimental variability: Inconsistent cell densities, incubation times, or reagent additions. 2. Data analysis: Incorrect curve fitting or statistical analysis. 3. Platform differences: Variations between different assay platforms (e.g., manual vs. automated patch-clamp).1. Standardize procedures: Adhere strictly to the experimental protocol. Increase the number of replicates to improve statistical power. 2. Review data analysis: Utilize appropriate non-linear regression models for IC50 determination. Ensure proper normalization of data. 3. Platform-specific validation: If switching between platforms, perform bridging experiments to ensure consistency of results.
Unexpected activity in a broad off-target screen. 1. Non-specific binding: At high concentrations, compounds can exhibit non-specific interactions with assay components. 2. Assay interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). 3. Genuine off-target hit: The compound may have a previously unidentified interaction.1. Determine concentration-dependence: Perform a full concentration-response curve to confirm a specific, saturable interaction. 2. Run counter-screens: Employ orthogonal assays that use different detection modalities to rule out assay interference. 3. Confirm with secondary assays: If a concentration-dependent effect is observed in orthogonal assays, further investigation into the potential off-target interaction is warranted.

Data Presentation

Selectivity and Off-Target Profile

The following tables summarize the in-vitro activity of this compound against its primary target (ROMK) and key potential off-targets, including the hERG channel.

Table 1: In-Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50 (nM)
ROMK (KCNJ1) Thallium FluxHuman10
hERG (KCNH2) Patch-clampHuman>30,000

Data sourced from preclinical studies.

Table 2: this compound Activity at a Panel of Off-Targets

TargetTarget ClassAssay Type% Inhibition at 10 µM
Adrenergic α1AGPCRRadioligand Binding<20%
Adrenergic β1GPCRRadioligand Binding<20%
Muscarinic M1GPCRRadioligand Binding<20%
Dopamine D2GPCRRadioligand Binding<20%
Serotonin 5-HT2AGPCRRadioligand Binding<20%
Calcium Channel (L-type)Ion ChannelRadioligand Binding<20%
Sodium Channel (Nav1.5)Ion ChannelPatch-clamp<20%

This table represents a selection of targets from a broader screening panel. The low percent inhibition at a high concentration (10 µM) indicates a lack of significant off-target activity.

Experimental Protocols

ROMK Inhibition Assay (Thallium Flux)

This assay measures the inhibition of ROMK channel activity by quantifying the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured to confluence in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations.

  • Assay Procedure:

    • Cells are loaded with a thallium-sensitive fluorescent dye.

    • The cells are incubated with varying concentrations of this compound or vehicle control.

    • A thallium-containing buffer is added to the wells to initiate ion influx through the ROMK channels.

  • Data Acquisition: The change in fluorescence, corresponding to thallium influx, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of thallium influx is calculated, and the percent inhibition at each compound concentration is determined relative to the vehicle control. An IC50 value is generated by fitting the concentration-response data to a four-parameter logistic equation.

hERG Inhibition Assay (Manual Patch-Clamp Electrophysiology)

This "gold standard" assay directly measures the effect of this compound on the electrical current flowing through hERG channels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human hERG channel are used.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Recording Pipettes: Borosilicate glass pipettes are pulled and filled with an appropriate internal solution.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and measure the hERG tail current, which is characteristic of this channel.

  • Compound Application: After establishing a stable baseline recording, this compound at various concentrations is perfused onto the cell.

  • Data Acquisition: The hERG current is recorded before, during, and after compound application.

  • Data Analysis: The peak tail current amplitude is measured, and the percent inhibition at each concentration is calculated. The IC50 value is determined from the concentration-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ROMK_Signaling_Pathway cluster_renal_tubule Renal Tubule Lumen cluster_apical_membrane Apical Membrane cluster_principal_cell Principal Cell Cytoplasm K_lumen K+ ROMK ROMK Channel ROMK->K_lumen K_cell K+ K_cell->ROMK K+ Efflux BMS986308 This compound BMS986308->ROMK Inhibition

Caption: Mechanism of this compound action on the ROMK channel.

Off_Target_Screening_Workflow start Start: Compound this compound primary_assay Primary Assay: ROMK Activity (Thallium Flux) start->primary_assay selectivity_panel Selectivity Panel: hERG Patch-Clamp start->selectivity_panel broad_panel Broad Off-Target Panel (e.g., CEREP) start->broad_panel data_analysis Data Analysis: Determine IC50 and % Inhibition primary_assay->data_analysis selectivity_panel->data_analysis broad_panel->data_analysis results Results: High Selectivity for ROMK data_analysis->results

Caption: Workflow for assessing the selectivity of this compound.

References

Technical Support Center: Troubleshooting Variability in BMS-986308 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial search results indicate a potential discrepancy in the literature regarding the molecular target of BMS-986308. While the prompt specified an LPA1 antagonist, extensive evidence from recent scientific publications and drug development databases identifies This compound as a selective renal outer medullary potassium (ROMK) channel inhibitor .[1][2][3][4][5][6] Another Bristol Myers Squibb compound, BMS-986278, is identified as an LPA1 antagonist.[7][8] To ensure accuracy and provide the most relevant support, this guide will address troubleshooting for this compound as a ROMK inhibitor.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving this compound.

I. Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our automated electrophysiology assay for this compound. What are the common causes?

A1: High variability in automated patch-clamp (APC) assays for ion channel inhibitors like this compound can stem from several factors:

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or variability in cell density at the time of the experiment can lead to altered expression and function of the ROMK channel. It is crucial to use cells from a consistent, low-passage number stock.[9][10]

  • Seal Resistance: Poor giga-seal formation is a primary source of variability in APC assays. This can be caused by suboptimal cell suspension quality (cell clumps, debris), incorrect buffer composition, or issues with the APC chip.

  • Compound Precipitation: this compound, like many small molecules, may precipitate in aqueous assay buffers, especially at higher concentrations. Ensure the final DMSO concentration is consistent and within the recommended range for your assay system.

  • Voltage Control Issues: Inaccurate voltage control can lead to inconsistent channel activation and variable inhibitor effects. Regularly perform system diagnostics and use appropriate voltage protocols.

Q2: Our IC50 values for this compound are inconsistent between experiments. What should we investigate?

A2: Fluctuations in IC50 values are a common challenge. Key areas to investigate include:

  • Reagent Preparation and Storage: Ensure this compound stock solutions are prepared fresh and stored correctly. Avoid repeated freeze-thaw cycles.[9] Aliquoting stock solutions is highly recommended.

  • Buffer and Reagent Consistency: Use a consistent source and lot for all buffers and reagents. Even minor variations in ionic concentration or pH can affect ion channel activity and inhibitor potency.[11]

  • Incubation Times: Adhere strictly to specified incubation times for both the compound and any stimulating agents.[9] For antagonists/inhibitors, ensure sufficient pre-incubation time to allow for binding equilibrium to be reached.

  • Pipetting Accuracy: Inaccurate pipetting, especially for serial dilutions of the compound, can introduce significant errors. Regularly calibrate pipettes and use low-binding plates and tips.[9]

Q3: We are developing a thallium flux assay for ROMK channel inhibition by this compound and see a high background signal. How can this be reduced?

A3: High background in fluorescence-based assays like thallium flux can mask the specific signal. To reduce it:

  • Cell Plating Density: Optimize the cell density. Too many cells can lead to high background fluorescence, while too few can result in a weak signal-to-noise ratio.

  • Washing Steps: Ensure thorough but gentle washing of the cell plate to remove any unbound dye or extracellular thallium. Increase the number of wash cycles if necessary.[9]

  • Dye Loading Conditions: Optimize the concentration of the thallium-sensitive dye and the loading time. Over-incubation can lead to dye compartmentalization and increased background.

  • Plate Type: Use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.

II. Troubleshooting Guides

Guide 1: Automated Patch-Clamp (APC) Assay Variability

This guide provides a systematic approach to troubleshooting common issues in APC assays for ROMK channel inhibitors.

Observed Issue Potential Cause Recommended Action
Low Seal Success Rate 1. Poor cell quality (clumping, debris, low viability).2. Incompatible external/internal solutions.3. Incorrect cell density.1. Ensure a single-cell suspension with >95% viability. Filter cells if necessary.2. Verify osmolarity and pH of all solutions.3. Optimize cell concentration for your specific APC platform.
High Variability in Current Amplitude 1. Inconsistent ROMK channel expression.2. "Leaky" seals (low seal resistance).3. Inconsistent voltage clamp.1. Use cells from a similar passage number. Consider using a stable, clonal cell line.2. Set a strict threshold for seal resistance (e.g., >1 GΩ) and exclude wells that do not meet this criterion.3. Run system diagnostics and check for voltage drift.
Drifting IC50 Values 1. Compound instability or precipitation.2. Inadequate pre-incubation time.3. Inconsistent DMSO concentration across wells.1. Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation.2. Optimize the compound pre-incubation time to ensure binding equilibrium.3. Ensure the final DMSO concentration is identical in all wells, including controls.
Guide 2: Thallium Flux Assay Optimization

This guide focuses on troubleshooting fluorescence-based thallium flux assays.

Observed Issue Potential Cause Recommended Action
Low Signal-to-Noise Ratio 1. Low ROMK channel expression.2. Suboptimal dye loading.3. Insufficient thallium concentration in the stimulus buffer.1. Use a cell line with confirmed high expression of ROMK.2. Titrate the dye concentration and optimize loading time and temperature.3. Optimize the concentration of the thallium stimulus.
High Background Fluorescence 1. Incomplete removal of extracellular dye.2. Cell stress or death leading to membrane leakage.3. Autofluorescence from the compound.1. Increase the number and vigor of wash steps.2. Handle cells gently and ensure buffers are at the correct temperature.3. Run a control plate with compound but without cells to check for autofluorescence.
Inconsistent Inhibition Curves 1. Edge effects on the microplate.2. Photobleaching of the fluorescent dye.3. Inaccurate liquid handling.1. Avoid using the outer wells of the plate for critical samples, or fill them with buffer to maintain humidity.[9][12]2. Minimize exposure of the plate to light. Use the lowest possible excitation intensity that provides an adequate signal.3. Verify the accuracy and precision of automated liquid handlers or manual pipetting.

III. Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for this compound

This protocol provides a general workflow for assessing this compound inhibition of ROMK channels using an automated patch-clamp system.

  • Cell Preparation:

    • Culture cells stably expressing the human ROMK (KCNJ1) channel under standard conditions.

    • Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.

    • Resuspend cells in the appropriate external solution to a final concentration of 1-5 x 10^6 cells/mL. Ensure a single-cell suspension.

  • Solutions and Reagents:

    • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with KOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH.

    • This compound Preparation: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in the external solution to achieve final assay concentrations. The final DMSO concentration should be ≤0.3%.

  • APC System Setup:

    • Prime the system with external and internal solutions.

    • Perform a system check to ensure low baseline noise and proper fluidics.

    • Load the prepared cell suspension and compound plate.

  • Experimental Run:

    • Establish a whole-cell patch configuration.

    • Apply a voltage protocol to elicit ROMK currents (e.g., a voltage ramp from -100 mV to +100 mV).

    • Establish a stable baseline current for at least 30 seconds.

    • Add this compound at various concentrations and incubate for 3-5 minutes to assess inhibition.

    • Record currents after compound addition.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound addition.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

IV. Visualizations

ROMK_Inhibition_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (ROMK-expressing) Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Cell_Loading Load Cells & Compound Plate Harvest->Cell_Loading Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Cell_Loading APC_Setup APC System Priming & Setup APC_Setup->Cell_Loading Patching Establish Whole-Cell Configuration Cell_Loading->Patching Baseline Record Baseline ROMK Current Patching->Baseline Compound_Add Add this compound Baseline->Compound_Add Record_Inhibition Record Inhibited Current Compound_Add->Record_Inhibition Calc_Inhibition Calculate % Inhibition Record_Inhibition->Calc_Inhibition Curve_Fit Concentration-Response Curve Fitting Calc_Inhibition->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic cluster_reagent Reagent & Compound Issues cluster_cell Cellular Issues cluster_instrument Instrumentation Issues Start High Assay Variability Observed Check_Compound Check Compound Solubility & Storage Start->Check_Compound Check_Health Assess Cell Viability & Morphology Start->Check_Health Check_System Run System Diagnostics Start->Check_System Check_Buffers Verify Buffer pH & Composition Check_Compound->Check_Buffers Check_Pipetting Calibrate Pipettes Check_Buffers->Check_Pipetting Check_Passage Use Low Passage Number Cells Check_Health->Check_Passage Check_Density Optimize Cell Density Check_Passage->Check_Density Check_Plates Use Low-Binding Plates Check_System->Check_Plates Avoid_Edge Avoid 'Edge Effects' Check_Plates->Avoid_Edge

Caption: A logical approach to troubleshooting in vitro assay variability.

References

Technical Support Center: LPA1 Receptor Antagonists and the Potential for Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for tachyphylaxis with lysophosphatidic acid receptor 1 (LPA1) antagonist treatments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is it a concern with LPA1 receptor antagonists?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration. For LPA1 receptor antagonists, a key consideration is the potential for receptor desensitization, which can contribute to a tachyphylactic response. The LPA1 receptor, a G protein-coupled receptor (GPCR), is known to undergo both homologous and heterologous desensitization.[1][2][3] This means that repeated stimulation can lead to a diminished cellular response.

Q2: What is the underlying mechanism of LPA1 receptor desensitization?

A2: The primary mechanism of LPA1 receptor desensitization involves receptor phosphorylation and internalization.[2][4] Agonist binding can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and second-messenger-dependent kinases like protein kinase C (PKC).[1][2][3] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization into endosomes.[2] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation.[5]

Q3: Can prolonged exposure to an LPA1 antagonist induce receptor desensitization?

A3: While antagonists by definition block receptor activation, the cellular environment is complex. The potential for an antagonist to induce or modulate receptor desensitization should be experimentally evaluated. Chronic blockade of a receptor can sometimes lead to adaptive changes in the cell, including alterations in receptor expression or the expression of other signaling components.

Q4: What is the difference between homologous and heterologous desensitization of the LPA1 receptor?

A4:

  • Homologous desensitization occurs when the receptor is desensitized by its own agonist (LPA). This process is typically mediated by GRKs that specifically phosphorylate the agonist-occupied receptor.[2]

  • Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of another. For the LPA1 receptor, activators of other GPCRs (like angiotensin II) or signaling pathways (like those activating PKC) can induce its phosphorylation and desensitization.[1][2][3]

Troubleshooting Guides

Issue: Diminished cellular or tissue response to an LPA1 antagonist in a chronic dosing experiment.

This could be misinterpreted as tachyphylaxis to the antagonist itself. The following table outlines potential causes and troubleshooting steps.

Potential Cause Experimental Observation Troubleshooting Steps
Receptor Desensitization/Downregulation Decreased response to subsequent agonist challenge after antagonist washout.Western Blot: Measure total and cell surface LPA1 receptor protein levels. qPCR: Measure LPA1 receptor mRNA levels. Radioligand Binding: Perform saturation binding assays to determine receptor number (Bmax).
Cellular Adaptation Changes in the expression or activity of downstream signaling molecules.Western Blot/ELISA: Measure levels and phosphorylation status of key downstream effectors (e.g., Rho, ROCK, ERK).
Drug Metabolism/Clearance The concentration of the antagonist decreases over time in the experimental system.LC-MS/MS: Measure the concentration of the antagonist in the culture medium or tissue at different time points.
Experimental Artifact Issues with cell health, passage number, or reagent stability.Cell Viability Assay: Monitor cell health throughout the experiment. Standardize Protocols: Use consistent cell passage numbers and freshly prepared reagents.

Visualizing Key Pathways and Workflows

To aid in understanding the potential mechanisms of tachyphylaxis, the following diagrams illustrate the LPA1 receptor signaling pathway and a general workflow for investigating receptor desensitization.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates GRK GRK LPA1->GRK Recruits Beta_Arrestin β-Arrestin LPA1->Beta_Arrestin Binds Phosphorylated Receptor PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling (Ca2+ mobilization, Rho activation, ERK activation, cAMP inhibition) PLC->Downstream PKC PKC PLC->PKC Activates RhoGEF->Downstream AC->Downstream GRK->LPA1 Phosphorylates PKC->LPA1 Phosphorylates (Heterologous) Internalization Internalization Beta_Arrestin->Internalization Mediates

Caption: LPA1 receptor signaling and desensitization pathway.

Desensitization_Workflow cluster_assays Assess Cellular Response cluster_mechanism Investigate Mechanism Start Start: Hypothesis of LPA1 Antagonist Tachyphylaxis Cell_Culture Culture cells expressing LPA1 receptor Start->Cell_Culture Treatment Treat with LPA1 antagonist (chronic exposure) Cell_Culture->Treatment Washout Washout antagonist Treatment->Washout Receptor_Level Measure Receptor Levels (Total & Surface) Treatment->Receptor_Level Gene_Expression Measure LPA1 mRNA Treatment->Gene_Expression Agonist_Challenge Challenge with LPA Washout->Agonist_Challenge Functional_Assay Functional Assay (e.g., Calcium flux, cAMP) Agonist_Challenge->Functional_Assay Biochemical_Assay Biochemical Assay (e.g., Western blot for pERK) Agonist_Challenge->Biochemical_Assay Analysis Analyze and Interpret Data Functional_Assay->Analysis Biochemical_Assay->Analysis Receptor_Level->Analysis Gene_Expression->Analysis Conclusion Conclusion on Tachyphylaxis Potential Analysis->Conclusion

Caption: Experimental workflow to assess LPA1 receptor desensitization.

Detailed Experimental Protocols

Protocol: Assessing LPA1 Receptor Internalization via Immunofluorescence

  • Cell Culture: Plate cells expressing a tagged LPA1 receptor (e.g., HA-LPA1 or GFP-LPA1) onto glass coverslips.

  • Treatment: Treat cells with the LPA1 agonist (e.g., 1 µM LPA) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a control group treated with vehicle.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against the receptor tag overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium with DAPI.

  • Analysis: Acquire images using a confocal microscope. Quantify receptor internalization by observing the redistribution of fluorescence from the plasma membrane to intracellular vesicles.

Note: While the initial query mentioned BMS-986308, the provided information and the context of LPA1 receptor tachyphylaxis are more directly related to LPA1 antagonists like BMS-986278, which is under investigation for pulmonary fibrosis.[6][7][8] this compound is a renal outer medullary potassium (ROMK) channel inhibitor being investigated for heart failure.[9][10][11][12][13] This support center focuses on the target (LPA1 receptor) and the phenomenon (tachyphylaxis) of interest to researchers in the field.

References

interpreting unexpected results in BMS-986308 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ROMK inhibitor, BMS-986308.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected diuretic effect of this compound in our animal model. What are the potential reasons?

A1: Several factors could contribute to a lack of diuretic effect. Consider the following:

  • Compound Formulation and Administration: this compound has been formulated for oral administration in preclinical studies using a vehicle of 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer (pH 4.0)[1]. Ensure your formulation is appropriate for the route of administration and that the compound is fully solubilized.

  • Animal Model and Species Differences: The diuretic and natriuretic effects of this compound have been demonstrated in male Sprague-Dawley rats[1]. There can be significant species differences in drug pharmacokinetics and pharmacodynamics[2]. The expression and function of ROMK channels, as well as the compensatory mechanisms in the kidney, may vary between species.

  • Dosage: The dose-dependent diuretic effect of this compound was observed to begin at a minimum pharmacologically active dose of 30 mg in a human study[3][4]. Preclinical studies in rats have used doses ranging from 0.01 to 3 mg/kg[1]. Ensure you are using an appropriate dose range for your model.

  • Baseline Hydration Status of Animals: The diuretic effect may be more pronounced in volume-loaded models. The efficacy of this compound was demonstrated in a volume-loaded rat diuresis model[5][6][7].

  • Analytical Verification of Compound Exposure: It is crucial to measure the plasma concentration of this compound to confirm adequate systemic exposure. The compound is rapidly absorbed, with a Tmax of 1.00 to 1.75 hours in humans[3][4].

Q2: We are conducting a combination study with this compound and a loop diuretic (e.g., bumetanide) and are not seeing an additive diuretic effect. Is this expected?

A2: Yes, this is a plausible and scientifically interesting result. Studies with other ROMK inhibitors have shown that they do not produce an additive diuretic effect when co-administered with the loop diuretic bumetanide[8][9]. This is because both ROMK inhibitors and loop diuretics target processes in the thick ascending limb (TAL) of the nephron. Loop diuretics inhibit the Na+-K+-2Cl- cotransporter (NKCC2), while ROMK inhibitors block the potassium channel (ROMK) that recycles potassium back into the lumen, which is essential for NKCC2 function. By inhibiting ROMK, you are already impacting the driving force for NKCC2-mediated salt reabsorption.

Conversely, additive effects have been observed when a ROMK inhibitor is combined with diuretics that act on different segments of the nephron, such as thiazide diuretics (targeting the distal convoluted tubule) or potassium-sparing diuretics like amiloride (B1667095) (targeting the collecting duct)[8][9].

Q3: We are concerned about potential off-target effects, particularly cardiac liability. How selective is this compound?

A3: this compound was specifically designed and optimized for high selectivity for the ROMK channel over the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a primary concern for cardiac arrhythmias[1][5][6][7]. A series of piperazine-based ROMK inhibitors, including this compound, were developed to achieve excellent potency for ROMK with high hERG selectivity[5][6][7]. While specific IC50 values for this compound against a broad panel of off-targets are not publicly available, the development program prioritized this selectivity to minimize the risk of cardiac side effects.

Q4: We are using a thallium flux assay to measure this compound activity in vitro and are seeing high variability in our results. How can we troubleshoot this?

A4: Thallium flux assays are a powerful tool for studying ROMK channel activity, but they can be sensitive to experimental conditions. Here are some common sources of variability and how to address them:

  • Cell Health and Plating Density: Ensure your cells are healthy, at a consistent passage number, and plated evenly. Uneven cell monolayers can lead to well-to-well variability.

  • Dye Loading and Incubation Times: Optimize and standardize the dye loading and compound incubation times. Some compounds may exhibit time-dependent effects[10].

  • Thallium and Potassium Concentrations: The concentrations of thallium and potassium in your buffers are critical and can affect the assay window and the apparent potency of your compound. These should be carefully optimized and kept consistent.

  • Data Analysis: Proper data analysis is crucial. This includes background subtraction using non-transfected cells and normalizing to a baseline fluorescence reading before the addition of the thallium stimulus[11][12]. The rate of thallium influx (the slope of the fluorescence increase) is the key parameter to measure[11].

  • Compound Precipitation: At higher concentrations, compounds can precipitate out of solution, leading to inaccurate results. Visually inspect your compound plates and consider measuring solubility under your assay conditions.

Troubleshooting Guides

Guide 1: Unexpected In Vivo Efficacy Results
Observed Problem Potential Cause Troubleshooting Step
No diuretic or natriuretic effect Inappropriate formulation leading to poor bioavailability.Prepare the formulation as described in preclinical studies (e.g., 10% DMAC, 40% PEG400, 50% of 30% HPβCD in citrate buffer)[1]. Confirm solubility and stability of the formulation.
Incorrect dosage.Perform a dose-ranging study based on published effective doses in relevant species[1][3][4].
Species-specific differences in metabolism or target engagement.Measure plasma drug concentrations to confirm exposure. If exposure is adequate, consider species differences in ROMK channel pharmacology[2].
Blunted diuretic response over time Development of diuretic resistance.This is a known phenomenon with diuretics. Investigate potential mechanisms such as activation of the renin-angiotensin-aldosterone system.
Variable response between animals Differences in baseline hydration or food intake.Standardize animal housing conditions, including access to food and water. Consider using a volume-loaded model for more consistent results[5][6][7].
Guide 2: Unexpected In Vitro Assay Results (Thallium Flux)
Observed Problem Potential Cause Troubleshooting Step
High well-to-well variability Uneven cell plating or poor cell health.Ensure a single-cell suspension before plating and use proper plating techniques to avoid edge effects. Monitor cell viability.
Inconsistent dye loading or compound incubation times.Standardize all incubation steps using automated liquid handlers if possible.
Low signal-to-background ratio Low expression of ROMK channels in the cell line.Use a validated cell line with robust channel expression.
Suboptimal thallium or potassium concentrations.Optimize the concentrations of these ions to maximize the assay window.
Inconsistent IC50 values Compound instability or precipitation at higher concentrations.Visually inspect compound plates. Determine the solubility of this compound in your assay buffer.
Day-to-day variations in assay conditions.Run a reference compound with a known IC50 on every plate to monitor assay performance.

Quantitative Data Summary

Table 1: Pharmacokinetics of Single Ascending Doses of this compound in Healthy Adults [3][4]

DoseTmax (h)t1/2 (h)AUCCmax
1 mg1.00 - 1.75~13Dose-proportionalSlightly greater than dose-proportional
3 mg1.00 - 1.75~13Dose-proportionalSlightly greater than dose-proportional
10 mg1.00 - 1.75~13Dose-proportionalSlightly greater than dose-proportional
30 mg1.00 - 1.75~13Dose-proportionalSlightly greater than dose-proportional
100 mg1.00 - 1.75~13Dose-proportionalSlightly greater than dose-proportional

Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Adults (Mean Change from Baseline) [3]

DoseDiuresis (mL) over 24hNatriuresis (mmol) over 24h
30 mgStatistically significant increaseStatistically significant increase
100 mg2055.3213.7

Experimental Protocols

Protocol 1: In Vivo Diuresis Study in a Volume-Loaded Rat Model

This protocol is based on the methodology described for this compound preclinical assessment[1][6][7].

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Acclimate animals to metabolic cages for at least 24 hours before the study.

  • Fasting: Fast animals overnight with free access to water.

  • Volume Loading: Administer a saline load (e.g., 25 mL/kg) by oral gavage.

  • Compound Administration: Immediately after the saline load, administer this compound or vehicle orally. The vehicle for this compound can be 10% v/v DMAC, 40% v/v PEG400, and 50% v/v of 30% w/v of HPβCD in 50 mM citrate buffer (pH 4.0)[1].

  • Urine Collection: Collect urine at regular intervals (e.g., 0-6 hours and 6-24 hours) in the metabolic cages.

  • Measurements:

    • Measure urine volume to determine the diuretic effect.

    • Measure urine sodium and potassium concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.

  • Data Analysis: Compare the urine volume and electrolyte excretion in the this compound-treated groups to the vehicle-treated group.

Protocol 2: In Vitro ROMK Inhibition Assay using Thallium Flux

This protocol is a generalized procedure based on common practices for thallium flux assays for potassium channels[10][11][13].

  • Cell Culture: Culture a cell line stably expressing the human ROMK channel (e.g., HEK293 or CHO cells) in a suitable medium.

  • Cell Plating: Plate the cells in 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells and add assay buffer containing various concentrations of this compound or control compounds. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader with an automated liquid handling system.

    • Record a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject a stimulus buffer containing thallium sulfate (B86663) into the wells.

    • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀).

    • Calculate the rate of thallium influx by determining the initial slope of the normalized fluorescence curve.

    • Generate dose-response curves by plotting the percent inhibition of the thallium flux rate against the concentration of this compound.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Blood Blood NKCC2->Blood Na+, K+, 2Cl- Reabsorption ROMK ROMK ROMK->Lumen K+ Recycling BMS986308 This compound BMS986308->ROMK Inhibition ENaC ENaC Blood_CD Blood ENaC->Blood_CD Na+ Reabsorption ROMK_CD ROMK Lumen_CD Tubular Lumen ROMK_CD->Lumen_CD K+ Secretion Lumen_CD->ENaC Na+ Blood_CD->ROMK_CD K+ BMS986308_CD This compound BMS986308_CD->ROMK_CD Inhibition

Caption: Mechanism of action of this compound in the kidney.

Experimental_Workflow cluster_invivo In Vivo Diuresis Study cluster_invitro In Vitro Thallium Flux Assay start_vivo Acclimate Rats fasting Overnight Fasting start_vivo->fasting saline_load Saline Load fasting->saline_load compound_admin Administer this compound saline_load->compound_admin urine_collection Collect Urine compound_admin->urine_collection analysis_vivo Measure Volume & Electrolytes urine_collection->analysis_vivo start_vitro Plate Cells dye_loading Load with Dye start_vitro->dye_loading compound_incubation Incubate with this compound dye_loading->compound_incubation thallium_flux Measure Thallium Influx compound_incubation->thallium_flux analysis_vitro Calculate IC50 thallium_flux->analysis_vitro Troubleshooting_Logic cluster_invivo In Vivo cluster_invitro In Vitro unexpected_result Unexpected Result Observed no_effect No Diuretic Effect unexpected_result->no_effect high_variability High Assay Variability unexpected_result->high_variability check_formulation Verify Formulation & Dose no_effect->check_formulation check_pk Measure Plasma Exposure check_formulation->check_pk Formulation OK check_cells Check Cell Health & Density high_variability->check_cells check_reagents Verify Reagent Concentrations check_cells->check_reagents Cells OK

References

Technical Support Center: Minimizing hERG Inhibition with BMS-986308 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on minimizing hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition with BMS-986308 analogs. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hERG inhibition and why is it a concern for piperazine-containing compounds like this compound analogs?

A1: The primary concern with hERG inhibition is the risk of drug-induced QT interval prolongation, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). The hERG channel is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential. Many drugs, particularly those that are lipophilic and contain a basic nitrogen atom, can bind to the inner pore of the hERG channel, physically blocking the flow of potassium ions. Piperazine (B1678402) moieties, common in many CNS and cardiovascular drug candidates including the this compound series, often possess a basic nitrogen that can become protonated at physiological pH, a key feature for hERG channel binding.

Q2: What are the key structural features of this compound that contribute to its selectivity over the hERG channel?

A2: this compound was developed from a series of piperazine-based ROMK inhibitors that were optimized to improve potency and selectivity against the hERG channel.[1] While specific details of the structure-activity relationship are proprietary, the development of this compound likely involved modifications to reduce the basicity of the piperazine nitrogen and optimize the lipophilicity of the molecule to disfavor binding to the hERG channel pore.

Q3: What are the recommended initial assays for assessing hERG inhibition of my this compound analogs?

A3: For initial high-throughput screening, a fluorescence-based assay, such as a thallium flux assay, is recommended due to its speed and cost-effectiveness. However, for more definitive and regulatory-accepted data, the gold standard is the whole-cell patch clamp electrophysiology assay performed on a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[2]

Q4: At what stage of my research should I be most concerned about hERG inhibition?

A4: hERG liability should be assessed as early as possible in the drug discovery process. Early identification of hERG inhibition allows for medicinal chemistry efforts to mitigate this risk by modifying the chemical structure of your lead compounds. Leaving hERG assessment to later stages can lead to costly failures of promising drug candidates.

Troubleshooting Guides

Issue 1: High hERG Inhibition Observed in Initial Screens

Symptoms:

  • Low IC50 values (e.g., <10 µM) in a thallium flux assay.

  • Significant block of the hERG current in a preliminary patch clamp experiment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inherent Compound Properties The analog may possess physicochemical properties (high lipophilicity, strong basicity) that favor hERG binding.
Action: Prioritize analogs with lower lipophilicity (cLogP < 3.5) and reduced basicity (pKa < 8.0). Consider introducing polar groups or replacing the piperazine with a less basic scaffold.
Assay Artifact (Thallium Flux) Compound autofluorescence or quenching can interfere with the assay readout.
Action: Run a control experiment with the compound in the absence of cells to check for intrinsic fluorescence. If present, consider using a different fluorescent dye or prioritize patch clamp validation.
Non-specific binding to assay plates can reduce the effective compound concentration.
Action: Use low-binding plates and include a surfactant like Pluronic F-68 in the assay buffer.
Assay Artifact (Patch Clamp) Poor seal quality or high leak current can lead to inaccurate measurements.
Action: Ensure a gigaohm seal (>1 GΩ) is achieved before recording. Monitor seal resistance throughout the experiment.
Compound precipitation in the aqueous assay buffer due to low solubility.
Action: Visually inspect the compound solution for precipitation. Lower the final DMSO concentration and consider using a formulation with co-solvents if solubility is an issue.
Issue 2: Inconsistent or Non-Reproducible hERG Inhibition Data

Symptoms:

  • High variability in IC50 values between experiments.

  • Lack of a clear dose-response relationship.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Instability The analog may be unstable in the assay buffer or sensitive to light.
Action: Prepare fresh compound solutions for each experiment. Protect solutions from light. Assess compound stability in the assay buffer over the experiment's duration using LC-MS.
Cell Health and Passage Number Inconsistent cell health or high passage number of the hERG-expressing cell line can lead to variable channel expression.
Action: Use cells at a consistent and low passage number. Monitor cell viability before each experiment. Ensure consistent cell culture conditions.
Inconsistent Compound Incubation Time Insufficient incubation time for the compound to reach its binding site can lead to an underestimation of its potency.
Action: For patch clamp experiments, ensure a stable baseline is achieved before compound application and that the effect of each concentration has reached a steady state before proceeding to the next. A minimum of 2-5 minutes per concentration is recommended.[2]
Voltage Protocol Dependence The potency of some hERG inhibitors can be dependent on the voltage protocol used in the patch clamp assay.
Action: Use a standardized voltage protocol across all experiments for a given series of compounds. The protocol used for this compound involved a depolarization step to +20 mV followed by a hyperpolarization step to -65 mV to elicit tail currents.[2]

Quantitative Data Summary

The following table summarizes the reported hERG inhibition data for this compound and a key analog. This data is essential for understanding the structure-activity relationship (SAR) for hERG selectivity in this chemical series.

CompoundROMK IC50 (µM)hERG IC50 (µM)Selectivity (hERG/ROMK)
Analog X (Example)0.11.515
This compound 0.05 >30 >600

Note: The data for "Analog X" is illustrative to show the progression of selectivity. Actual data for precursor analogs to this compound is not publicly available. The high hERG IC50 value for this compound demonstrates the successful optimization for cardiac safety.[1][2][3]

Experimental Protocols

Automated Patch Clamp Electrophysiology for hERG Inhibition

This protocol is a generalized procedure based on the methods used for the characterization of this compound analogs.[2]

1. Cell Preparation:

  • Use HEK293 cells stably expressing the hERG channel.
  • Culture cells to 70-90% confluency.
  • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external solution at a density of 1-2 x 10^6 cells/mL.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-K2. Adjust pH to 7.2 with KOH.

3. Patch Clamp Procedure:

  • Use an automated patch clamp system (e.g., QPatch or SyncroPatch).
  • Initiate whole-cell configuration.
  • Hold cells at a membrane potential of -80 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarization step to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds to record the tail current. Repeat this protocol at a frequency of 0.05 Hz.
  • Establish a stable baseline current in the external solution.
  • Sequentially apply increasing concentrations of the test compound, allowing 2-5 minutes for each concentration to reach a steady-state effect.
  • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., E-4031).

4. Data Analysis:

  • Measure the peak tail current at each compound concentration.
  • Calculate the percentage of current inhibition relative to the baseline current.
  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Thallium Flux-Based hERG Assay (High-Throughput Screening)

This is a representative protocol for a fluorescence-based hERG assay.

1. Cell Preparation:

  • Plate hERG-expressing cells in a 384-well, black-walled, clear-bottom microplate and culture overnight.

2. Assay Procedure:

  • Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
  • Incubate the plate at room temperature in the dark to allow for dye loading.
  • Remove the loading buffer and add an assay buffer.
  • Add the test compounds at various concentrations.
  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Add a stimulus buffer containing thallium to initiate the influx.
  • Immediately begin kinetic fluorescence reading for 2-3 minutes.

3. Data Analysis:

  • Calculate the initial rate of fluorescence increase for each well.
  • Normalize the data to vehicle (0% inhibition) and a potent hERG blocker (100% inhibition) controls.
  • Plot the normalized response against the compound concentration and fit to a dose-response curve to determine the IC50.

Visualizations

hERG_Troubleshooting_Workflow start High hERG Inhibition Detected check_properties Review Compound Properties (Lipophilicity, Basicity) start->check_properties assay_type Assay Type? check_properties->assay_type Properties within range redesign Medicinal Chemistry Redesign check_properties->redesign Properties out of range patch_clamp Patch Clamp Troubleshooting assay_type->patch_clamp Patch Clamp thallium_flux Thallium Flux Troubleshooting assay_type->thallium_flux Thallium Flux patch_clamp->redesign thallium_flux->redesign

Caption: A troubleshooting workflow for addressing high hERG inhibition.

hERG_Screening_Workflow start Compound Library hts High-Throughput Screen (Thallium Flux Assay) start->hts hit_validation Hit Confirmation (Dose-Response) hts->hit_validation patch_clamp Gold Standard Assay (Automated Patch Clamp) hit_validation->patch_clamp sar SAR & Lead Optimization patch_clamp->sar

Caption: A typical workflow for screening compounds for hERG inhibition.

hERG_Channel_Function cluster_membrane Cell Membrane herg hERG Channel Pore repolarization Cardiac Repolarization herg->repolarization k_out K+ Efflux k_out->herg:p drug This compound Analog (hERG Inhibitor) drug->herg:p

Caption: Simplified diagram of hERG channel function and inhibition.

References

Technical Support Center: Enhancing the Oral Bioavailability of BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in optimizing the oral bioavailability of the ROMK inhibitor, BMS-986308. While published data indicates that this compound has a favorable oral pharmacokinetic profile, this guide is intended to assist in further formulation development, address unexpected experimental outcomes, and provide a framework for comprehensive bioavailability assessment.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is currently known about the oral bioavailability of this compound?

A1: Preclinical and first-in-human studies have described this compound as having a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile with rapid absorption.[1][4] In a study with healthy participants, an oral solution of this compound was rapidly absorbed, with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and a terminal half-life of approximately 13 hours.[2][3] The area under the concentration-time curve (AUC) showed dose proportionality.[1][2][3] While these results are promising, specific details on its absolute bioavailability and Biopharmaceutics Classification System (BCS) class are not publicly available.

Q2: My in-house formulation of this compound is showing low oral exposure in animal models. What are the potential causes?

A2: Several factors could contribute to low oral exposure, even for a compound with a generally favorable profile. These can be broadly categorized as:

  • Poor Solubility and Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal fluids. This is a common challenge for many small molecules.

  • Low Permeability: The compound may not be efficiently transported across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

  • Formulation-Related Issues: The excipients used in your formulation may not be optimal for this specific molecule, or the physical form of the drug (e.g., crystalline vs. amorphous) may have poor dissolution characteristics.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Improving aqueous solubility is a critical first step for enhancing oral absorption. Consider the following approaches:

  • pH Adjustment: As this compound is a piperazine-based compound, its solubility is likely pH-dependent.[4] Experiment with pharmaceutically acceptable buffers to find a pH where solubility is maximized. A preclinical study utilized a citrate (B86180) buffer (pH 4.0).[5]

  • Use of Co-solvents and Surfactants: Systems incorporating co-solvents (e.g., PEG400, propylene (B89431) glycol) and non-ionic surfactants can significantly enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[5]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and improve dissolution.

Q4: What in vitro models can I use to assess the intestinal permeability of this compound?

A4: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[6][7] This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B Papp ratio (typically >2) can indicate the involvement of active efflux.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects in preclinical studies. Poor dissolution of the drug in the GI tract. Food effects. Inter-animal differences in metabolism.Prepare a homogenous, well-solubilized formulation such as a solution or a micronized suspension. For compounds with low solubility, consider lipid-based formulations.[8][9][10][11] Standardize feeding conditions (fasted vs. fed) in your studies.
Low Cmax and delayed Tmax observed after oral administration. Slow dissolution rate or low permeability.Focus on formulation strategies that increase the dissolution rate, such as particle size reduction (micronization/nanonization) or the use of amorphous solid dispersions. Evaluate the permeability of the compound using an in vitro assay like the Caco-2 model.
Good in vitro solubility and permeability, but still low in vivo bioavailability. High first-pass metabolism in the liver or gut wall. Active efflux by transporters like P-gp.Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine metabolic stability. Perform a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux.
Dose-dependent decrease in bioavailability. Saturation of absorption mechanisms at higher doses. Solubility-limited absorption where the dose exceeds the amount that can be dissolved and absorbed.Investigate if solubility is the limiting factor by conducting solubility studies at different pH values and in biorelevant media. If solubility is the issue, advanced formulation approaches like lipid-based systems may be necessary to keep the drug in a solubilized state in the gut.[12]

Data Presentation: Illustrative Formulation Comparison

The following table presents hypothetical data to illustrate how different formulation strategies could impact the pharmacokinetic parameters of a compound like this compound in a preclinical species (e.g., rat).

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension10150 ± 352.0900 ± 210100 (Reference)
Solution in PEG40010450 ± 901.02700 ± 540300
Micronized Suspension10250 ± 601.51600 ± 320178
Solid Dispersion10600 ± 1200.753500 ± 700389
Lipid-Based Formulation (SEDDS)10750 ± 1500.54200 ± 840467

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the in vitro intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a low-permeability marker like Lucifer Yellow.[7]

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in Hanks' Balanced Salt Solution (HBSS).

  • Permeability Assessment (A-B):

    • Remove the culture medium from the apical (donor) and basolateral (receiver) chambers.

    • Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.

  • Efflux Assessment (B-A):

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[7]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.[7]

Protocol 2: Preclinical Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration of a test formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).[5] Acclimatize the animals for at least one week before the study.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (for absolute bioavailability determination, if needed).

    • Group 2: Oral (PO) administration of the test formulation.

  • Dosing:

    • For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • For the PO group, administer a single dose of the test formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via the jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life.

  • Bioavailability Calculation: If an IV group is included, calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Optimization Cycle Physicochemical_Properties Characterize Physicochemical Properties (Solubility, pKa, logP) Simple_Formulation Simple Formulations (Solution, Suspension) Physicochemical_Properties->Simple_Formulation In_Vitro_Permeability Assess In Vitro Permeability (e.g., Caco-2 Assay) Identify_Limiting_Factors Identify Bioavailability-Limiting Factors In_Vitro_Permeability->Identify_Limiting_Factors In_Vitro_Metabolism Determine In Vitro Metabolism (Microsomes, Hepatocytes) In_Vitro_Metabolism->Identify_Limiting_Factors Preclinical_PK_Study Preclinical PK Study (e.g., Rat, Dog) Simple_Formulation->Preclinical_PK_Study Enabling_Formulation Enabling Formulations (Solid Dispersions, Lipid-Based Systems) Enabling_Formulation->Preclinical_PK_Study Data_Analysis Pharmacokinetic Data Analysis (AUC, Cmax, F%) Preclinical_PK_Study->Data_Analysis Data_Analysis->Identify_Limiting_Factors Refine_Formulation Refine Formulation Strategy Identify_Limiting_Factors->Refine_Formulation Low F% Proceed Proceed Identify_Limiting_Factors->Proceed Acceptable F% Refine_Formulation->Enabling_Formulation

Caption: Experimental workflow for improving oral bioavailability.

ADME_Factors cluster_GI Absorption Phase Oral_Dose Oral Administration of this compound Dissolution Dissolution Oral_Dose->Dissolution GI_Tract Gastrointestinal Tract Liver Liver Systemic_Circulation Systemic Circulation (Target Site) Liver->Systemic_Circulation First-Pass Metabolism Systemic_Circulation->Liver Excretion Excretion (Renal, Biliary) Systemic_Circulation->Excretion Permeation Permeation across Intestinal Wall Dissolution->Permeation Permeation->Liver Portal Vein Gut_Metabolism Gut Wall Metabolism Permeation->Gut_Metabolism Gut_Metabolism->Liver Portal Vein

Caption: Key factors influencing oral bioavailability.

References

Validation & Comparative

BMS-986308: A Comparative Selectivity Analysis Against Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), against other members of the inwardly rectifying potassium (Kir) channel family. The information presented is intended to assist researchers in evaluating this compound as a pharmacological tool for studying Kir channel physiology and as a potential therapeutic agent.

Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for the ROMK (Kir1.1) channel.[1] Extensive preclinical testing has shown that it displays no significant inhibitory activity against other related Kir channels at concentrations where ROMK is potently blocked.[1]

Data Presentation

The following table summarizes the inhibitory activity of this compound against a panel of Kir channels.

Channel SubtypeTarget NameThis compound IC50 (nM)Selectivity vs. ROMK
Kir1.1 ROMK 24 -
Kir2.1IRK1No inhibitory potency observed>1000-fold
Kir2.3IRK3No inhibitory potency observed>1000-fold
Kir4.1Kir1.2No inhibitory potency observed>1000-fold
Kir7.1Kir1.4No inhibitory potency observed>1000-fold

Data sourced from preclinical studies.[1]

Experimental Protocols

The selectivity of this compound was determined using rigorous electrophysiological techniques. The following is a detailed description of the methodology used to assess the compound's activity on human ROMK (hROMK) channels.

hROMK Manual Patch Clamp Assay

Cell Line: Human embryonic kidney (HEK) cells stably expressing hROMK channels.

Methodology:

  • Cell Preparation: HEK cells expressing hROMK were plated on glass coverslips for electrophysiological recordings.

  • Electrophysiological Recording: Whole-cell patch clamp recordings were performed using an Axopatch 200b or Multiclamp 700b amplifier.

    • Pipette Solution (intracellular): Contained (in mM): 135 KCl, 1 EGTA, 1 MgCl2, 10 HEPES, and 2 Na2ATP (pH 7.3).

    • Bath Solution (extracellular): Contained (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose (pH 7.4).

  • Voltage Clamp Protocol: Cells were held at a membrane potential of -75 mV. To elicit hROMK currents, voltage was stepped to -120 mV for 200 ms (B15284909) at 10-second intervals.

  • Compound Application: this compound was applied at 4-6 different concentrations in a successive manner, starting from the lowest concentration. Each concentration was perfused for 3-8 minutes to reach steady-state inhibition.

  • Data Analysis:

    • The stable current values before and after compound application were recorded.

    • At the end of each experiment, 2 mM Ba2+, a known Kir channel blocker, was applied to determine the hROMK-specific current by subtraction.

    • The percentage of inhibition was calculated for each concentration of this compound.

    • The concentration-response curve was generated and fitted with a four-parameter equation to determine the IC50 value.

A similar manual patch clamp protocol was utilized to assess the activity of this compound against other Kir channel subtypes, where no significant inhibition was observed.

Visualizations

Experimental Workflow for Determining Kir Channel Selectivity

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Compound Testing cluster_3 Data Analysis start HEK cells stably expressing a specific Kir channel subtype plate Plate cells on glass coverslips start->plate patch Whole-cell patch clamp configuration plate->patch voltage Apply voltage clamp protocol (e.g., step to -120 mV) patch->voltage record_base Record baseline Kir current voltage->record_base apply_bms Apply increasing concentrations of this compound record_base->apply_bms record_inhibit Record current at each concentration apply_bms->record_inhibit apply_ba Apply Ba2+ (positive control) record_inhibit->apply_ba calc_inhibit Calculate percent inhibition record_inhibit->calc_inhibit crc Generate concentration- response curve calc_inhibit->crc ic50 Determine IC50 value crc->ic50

Caption: Workflow for assessing this compound selectivity against Kir channels.

Simplified Signaling Pathway of ROMK (Kir1.1) Regulation

G PKA PKA ROMK ROMK (Kir1.1) Channel Activity PKA->ROMK + PKC PKC PKC->ROMK - WNK WNK Kinases WNK->ROMK - SGK1 SGK1 SGK1->ROMK +

Caption: Key kinases regulating ROMK channel activity.

References

A Comparative Guide: BMS-986308 vs. Furosemide and their Potassium-Sparing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel diuretic agent BMS-986308 and the established loop diuretic furosemide (B1674285), with a specific focus on their contrasting effects on potassium homeostasis. The information presented herein is intended to support research and development efforts in the field of cardiovascular and renal therapeutics.

Introduction

Diuretics are a cornerstone in the management of fluid overload in conditions such as heart failure. However, traditional loop diuretics, like furosemide, are often associated with electrolyte disturbances, most notably hypokalemia, which can lead to serious adverse cardiovascular events. This compound is a novel, selective inhibitor of the renal outer medullary potassium (ROMK) channel, a mechanism that promises effective diuresis while conserving potassium.[1][2][3] This guide will dissect the mechanisms, present available experimental data, and outline the experimental protocols for both compounds.

Mechanism of Action

The distinct effects of this compound and furosemide on potassium excretion are a direct consequence of their different molecular targets in the nephron.

This compound: As a selective ROMK inhibitor, this compound blocks the ROMK channel located in the apical membrane of the thick ascending limb of the loop of Henle and the cortical collecting duct.[1][2] In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a crucial step for the function of the Na-K-2Cl cotransporter (NKCC2). Inhibition of ROMK disrupts this potassium recycling, indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis). In the collecting duct, ROMK is the primary channel for potassium secretion. By blocking this channel, this compound directly prevents the excretion of potassium into the urine, thus exerting its potassium-sparing effect.[1][3]

Furosemide: Furosemide is a potent loop diuretic that directly inhibits the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. The increased delivery of sodium to the distal nephron, including the collecting duct, stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium (ROMK) channel, resulting in significant potassium loss in the urine (kaliuresis) and a high risk of hypokalemia.

Signaling Pathway Diagrams

BMS986308_Mechanism cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct Lumen Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+ K+ 2Cl- Apical_Membrane_TAL Apical Membrane Tubular_Cell_TAL Tubular Cell ROMK_TAL ROMK Tubular_Cell_TAL->ROMK_TAL K+ Basolateral_Membrane_TAL Basolateral Membrane Blood Blood NKCC2->Tubular_Cell_TAL ROMK_TAL->Lumen K+ Recycling BMS-986308_TAL This compound BMS-986308_TAL->ROMK_TAL Inhibition Lumen_CD Lumen_CD Apical_Membrane_CD Apical Membrane Tubular_Cell_CD Principal Cell ROMK_CD ROMK Tubular_Cell_CD->ROMK_CD K+ Basolateral_Membrane_CD Basolateral Membrane Blood_CD Blood_CD ROMK_CD->Lumen_CD K+ Secretion BMS-986308_CD This compound BMS-986308_CD->ROMK_CD Inhibition Furosemide_Mechanism cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct Lumen Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+ K+ 2Cl- Apical_Membrane_TAL Apical Membrane Tubular_Cell_TAL Tubular Cell Basolateral_Membrane_TAL Basolateral Membrane Blood Blood NKCC2->Tubular_Cell_TAL Furosemide Furosemide Furosemide->NKCC2 Inhibition Lumen_CD Lumen_CD ENaC ENaC Lumen_CD->ENaC Increased Na+ Delivery Apical_Membrane_CD Apical Membrane Tubular_Cell_CD Principal Cell ROMK_CD ROMK Tubular_Cell_CD->ROMK_CD K+ Basolateral_Membrane_CD Basolateral Membrane Blood_CD Blood_CD ENaC->Tubular_Cell_CD ROMK_CD->Lumen_CD Increased K+ Secretion BMS986308_Trial_Workflow Screening Healthy Volunteer Screening Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Single Oral Dose Administration Randomization->Dosing PD_Monitoring Pharmacodynamic Monitoring (Urine Output & Sodium) Dosing->PD_Monitoring Electrolyte_Monitoring Electrolyte & Biomarker Monitoring (Blood & Urine) Dosing->Electrolyte_Monitoring Data_Analysis Data Analysis (Unpaired t-tests) PD_Monitoring->Data_Analysis Electrolyte_Monitoring->Data_Analysis

References

A Comparative Guide to ROMK Inhibitors: BMS-986308 and MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling, has emerged as a promising target for a novel class of diuretics. These agents aim to provide effective blood pressure control and management of fluid overload in conditions like heart failure, while mitigating the risk of hypokalemia associated with conventional diuretics. This guide provides an objective comparison of two leading ROMK inhibitors, BMS-986308 and MK-7145, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and MK-7145 are selective inhibitors of the ROMK (Kir1.1) channel.[1][2] The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney. In the thick ascending limb, ROMK is crucial for potassium recycling, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics. In the cortical collecting duct, ROMK is the principal channel for potassium secretion. By inhibiting ROMK, these drugs reduce sodium reabsorption, leading to diuresis (increased urine output) and natriuresis (increased sodium excretion), which in turn lowers blood pressure. A key advantage of this mechanism is the potential for a potassium-sparing effect, as ROMK inhibition also blocks the final pathway for renal potassium secretion.

In Vitro Pharmacology

A direct comparison of the in vitro potency and selectivity of this compound and MK-7145 reveals their high affinity for the ROMK channel and selectivity against other ion channels, a critical factor for minimizing off-target effects.

ParameterThis compoundMK-7145
ROMK IC50 24 nM[1]45 nM (Thallium Flux Assay)[3] 15 nM (Electrophysiology Assay)[3]
hERG IC50 > 100 µM28 µM[3]
Selectivity (hERG/ROMK) > 4167-fold~622-fold (vs. 45 nM) ~1867-fold (vs. 15 nM)[3]
Other Ion Channel Selectivity No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1[1]No significant inhibition of Kir2.1, Kir2.3, Kir4.1, Kir7.1, Cav1.2, and Nav1.5 (IC50 > 30 µM)

Preclinical and Clinical Performance

Both compounds have demonstrated promising results in preclinical models and have advanced to clinical trials.

This compound

In a preclinical volume-loaded rat diuresis model, this compound demonstrated robust, dose-dependent diuretic and natriuretic effects at oral doses ranging from 0.01 to 3 mg/kg.[2]

A first-in-human, single ascending dose study (NCT04763226) in healthy volunteers showed that this compound was well-tolerated and exhibited a favorable pharmacokinetic profile. Key findings include:

  • Pharmacokinetics : Rapid absorption with a median Tmax of 1.00-1.75 hours and a mean terminal half-life of approximately 13 hours.

  • Pharmacodynamics : Dose-dependent increases in urine output and sodium excretion were observed, starting at a 30 mg dose, with the most significant effects at 100 mg. Importantly, the diuretic effect was potassium-sparing.

MK-7145

MK-7145 has also undergone extensive preclinical and clinical evaluation. In spontaneously hypertensive rats (SHR), oral administration of MK-7145 resulted in a dose-dependent reduction in blood pressure.[3] At a dose of 10 mg/kg/day, MK-7145 was more effective at lowering systolic blood pressure than a 25 mg/kg/day dose of hydrochlorothiazide.[3] In normotensive dogs, MK-7145 induced diuresis and natriuresis without causing significant potassium loss.

MK-7145 has been evaluated in Phase 1 clinical trials for hypertension (NCT01370655) and in patients with renal insufficiency and heart failure (NCT01558674).[4][5] The hypertension trial was a randomized, double-blind study comparing MK-7145 to placebo and hydrochlorothiazide.[4] The study in patients with renal insufficiency and heart failure was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-7145 compared to furosemide (B1674285) or torsemide.[5] While the detailed results of these trials have not been fully published, their progression indicates the potential clinical utility of MK-7145.

Experimental Protocols

Thallium Flux Assay for ROMK Potency

This high-throughput screening assay is used to determine the potency of compounds in inhibiting ROMK channels.

Principle: The assay utilizes a thallium-sensitive fluorescent dye. ROMK channels are permeable to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the ROMK channel will block the entry of Tl+ and thus prevent the increase in fluorescence.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media.

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature. Probenecid may be included to prevent dye leakage.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound or MK-7145) for a defined period.

  • Thallium Stimulation and Signal Detection: A stimulus solution containing thallium sulfate (B86663) is added to the cells, and the fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the fluorescence signal, is calculated from the dose-response curve.

Patch-Clamp Electrophysiology for Selectivity Profiling

This technique is the gold standard for characterizing the effects of compounds on ion channel function with high fidelity.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane of a single cell expressing the ion channel of interest. This allows for the measurement of the ionic currents flowing through the channel in response to changes in membrane voltage.

General Protocol:

  • Cell Preparation: Cells expressing the target ion channel (e.g., ROMK, hERG) are prepared for recording.

  • Gigaseal Formation: The micropipette, filled with an appropriate intracellular solution, is brought into contact with the cell membrane, and a gigaohm seal is formed.

  • Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp and Current Recording: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. A series of voltage steps are applied to elicit channel activity.

  • Compound Application: The test compound is applied to the cell via the extracellular solution, and the effect on the ionic current is measured.

  • Data Analysis: The inhibition of the channel current by the compound is quantified, and an IC50 value is determined. This process is repeated for a panel of different ion channels to assess selectivity.

Volume-Loaded Rat Diuresis Model

This in vivo model is used to assess the diuretic and natriuretic effects of a compound.

Principle: Rats are orally hydrated to ensure a baseline level of urine production. The test compound is then administered, and urine is collected over a specific period to measure changes in volume and electrolyte content.

General Protocol:

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the housing conditions.

  • Fasting: Animals are typically fasted overnight with free access to water.

  • Volume Loading: On the day of the experiment, rats are orally administered a saline load (e.g., 25 mL/kg) to induce diuresis.

  • Compound Administration: The test compound or vehicle is administered orally at various doses.

  • Urine Collection: Rats are placed in metabolic cages, and urine is collected for a defined period (e.g., 4-6 hours).

  • Analysis: The total urine volume is measured. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of the compound are compared to the vehicle control group. The potassium-sparing effect is also evaluated.

Spontaneously Hypertensive Rat (SHR) Model

This genetic model of hypertension is widely used to evaluate the antihypertensive efficacy of new drugs.

Principle: SHRs develop hypertension spontaneously as they age, mimicking human essential hypertension. The effect of a test compound on blood pressure is measured over time.

General Protocol:

  • Animal Model: Male SHRs are used, typically starting at an age when hypertension is established (e.g., 12-14 weeks).

  • Blood Pressure Measurement: Baseline blood pressure is measured using either non-invasive (tail-cuff plethysmography) or invasive (telemetry) methods. Telemetry provides continuous and more accurate data.

  • Compound Administration: The test compound is administered daily via oral gavage for a specified duration (e.g., several days to weeks).

  • Blood Pressure Monitoring: Blood pressure is monitored throughout the treatment period.

  • Data Analysis: The change in systolic, diastolic, and mean arterial pressure from baseline is calculated and compared between the treated and vehicle control groups.

Visualizing the Pathway and Experimental Workflow

ROMK_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Tubular Epithelial Cell Na_K_2Cl Na⁺/K⁺/2Cl⁻ (NKCC2) Na_K_ATPase Na⁺/K⁺-ATPase Na_K_2Cl->Na_K_ATPase Na⁺, K⁺, 2Cl⁻ ROMK K⁺ (ROMK) ROMK->Na_K_2Cl K⁺ Recycling cluster_interstitium cluster_interstitium Na_K_ATPase->cluster_interstitium 3Na⁺ K_channel K⁺ Channel K_channel->cluster_interstitium K⁺ cluster_interstitium->Na_K_ATPase 2K⁺ BMS_986308 This compound BMS_986308->ROMK Inhibition MK_7145 MK-7145 MK_7145->ROMK Inhibition

Caption: Signaling pathway of ROMK inhibition in a renal tubular epithelial cell.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development a Thallium Flux Assay (ROMK Potency) b Patch-Clamp Electrophysiology (Selectivity Profiling) c Volume-Loaded Rat Diuresis Model (Efficacy) d Spontaneously Hypertensive Rat Model (Antihypertensive Effect) e Phase I: Healthy Volunteers (Safety, PK/PD) f Phase Ib/II: Patients (Efficacy, Dose-Ranging) e->f cluster_invitro cluster_invitro cluster_preclinical cluster_preclinical cluster_invitro->cluster_preclinical cluster_clinical cluster_clinical cluster_preclinical->cluster_clinical

Caption: A representative experimental workflow for the development of a ROMK inhibitor.

References

A Comparative Guide to the Mechanisms of Action: BMS-986308 and Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potassium-sparing diuretics: BMS-986308, a novel inhibitor of the renal outer medullary potassium (ROMK) channel, and amiloride (B1667095), a long-established blocker of the epithelial sodium channel (ENaC). This document synthesizes preclinical and clinical data to objectively compare their molecular targets, signaling pathways, and physiological effects.

At a Glance: Key Mechanistic Differences

FeatureThis compoundAmiloride
Primary Molecular Target Renal Outer Medullary Potassium (ROMK) ChannelEpithelial Sodium Channel (ENaC)
Mechanism of Action Inhibition of potassium recycling in the thick ascending limb and potassium secretion in the collecting duct.Direct blockade of sodium reabsorption in the distal convoluted tubule and collecting duct.[1][2]
Primary Physiological Effect Diuresis and natriuresis with potassium retention.Mild diuresis and natriuresis with potassium retention.[3][4]
Clinical Development Stage Investigational, has undergone first-in-human studies.[5]Clinically approved and widely used for decades.[1]

Mechanism of Action: A Detailed Comparison

This compound and amiloride achieve their diuretic and potassium-sparing effects by targeting distinct ion channels in the renal tubules of the kidney.

This compound: Targeting the ROMK Channel

This compound is a selective and orally active inhibitor of the ROMK channel (also known as Kir1.1)[6]. The ROMK channel plays a crucial role in potassium homeostasis and salt reabsorption in two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD)[7].

In the TAL, ROMK facilitates the recycling of potassium ions back into the tubular lumen. This potassium recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis)[8].

In the CCD, ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in this segment directly prevents potassium loss, leading to the potassium-sparing effect of this compound[7].

BMS986308_Mechanism cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Blood Bloodstream NKCC2->Blood Na+ Reabsorption ROMK_TAL ROMK Channel ROMK_TAL->NKCC2 Enables K+ recycling for BMS_TAL This compound BMS_TAL->ROMK_TAL Inhibits ROMK_CD ROMK Channel Urine Urine ROMK_CD->Urine K+ Secretion BMS_CD This compound BMS_CD->ROMK_CD Inhibits Lumen Tubular Lumen Lumen->NKCC2 Amiloride_Mechanism cluster_CD_Amiloride Collecting Duct (Principal Cell) ENaC Epithelial Sodium Channel (ENaC) ROMK_Amiloride ROMK Channel ENaC->ROMK_Amiloride Creates lumen-negative potential for Blood Bloodstream ENaC->Blood Na+ Reabsorption Urine Urine ROMK_Amiloride->Urine K+ Secretion Amiloride Amiloride Amiloride->ENaC Inhibits Lumen Tubular Lumen Lumen->ENaC Thallium_Flux_Assay cluster_workflow Thallium Flux Assay Workflow A Cells expressing ROMK channels are plated in a microplate. B Cells are loaded with a thallium-sensitive fluorescent dye. A->B C Test compounds (e.g., this compound) are added to the wells. B->C D A solution containing thallium ions is added to initiate the flux. C->D E The fluorescence intensity in each well is measured over time using a plate reader. D->E F A decrease in the rate of fluorescence increase indicates inhibition of the ROMK channel. E->F Patch_Clamp_Workflow cluster_workflow_pc Whole-Cell Patch Clamp Workflow for ENaC A A single cell expressing ENaC is identified under a microscope. B A glass micropipette is brought into contact with the cell membrane to form a high-resistance seal. A->B C The membrane patch is ruptured to achieve the whole-cell configuration. B->C D The membrane potential is clamped at a specific voltage. C->D E The baseline current is recorded. D->E F Amiloride is applied to the cell. E->F G The current is recorded in the presence of amiloride. F->G H The amiloride-sensitive current (ENaC current) is calculated by subtracting the current in the presence of amiloride from the baseline current. G->H

References

Head-to-Head Comparison: BMS-986308 and Spironolactone in Diuresis and Natriuresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of BMS-986308, a novel selective inhibitor of the renal outer medullary potassium (ROMK) channel, and spironolactone (B1682167), a long-standing mineralocorticoid receptor (MR) antagonist. The focus of this comparison is on their mechanisms of action, preclinical efficacy, and clinical pharmacodynamic effects related to diuresis and natriuresis.

Executive Summary

This compound and spironolactone both induce diuresis and natriuresis with a potassium-sparing effect, yet they achieve this through distinct molecular mechanisms. This compound offers a highly selective, novel mechanism by directly targeting the ROMK channel, a key regulator of potassium and sodium transport in the nephron. Spironolactone, a steroidal compound, acts by antagonizing the mineralocorticoid receptor, thereby blocking the effects of aldosterone. This guide presents available quantitative data, experimental methodologies, and visualizes the distinct signaling pathways to aid researchers in understanding the comparative profiles of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for this compound and spironolactone. It is important to note that a direct head-to-head clinical trial has not been conducted; therefore, the data is compiled from separate preclinical and clinical studies.

Parameter This compound Spironolactone Reference
Target Renal Outer Medullary Potassium (ROMK) ChannelMineralocorticoid Receptor (MR)[1][2]
Mechanism of Action Selective, reversible inhibitionCompetitive antagonism[1][2]
Potency (in vitro) IC50: 24 nMKD: ~12.9 nM (in rat kidney homogenates)[3][4]
Selectivity Selective for ROMK over hERG and other Kir channelsNon-selective; also binds to androgen and progesterone (B1679170) receptors[1][5]

Table 1: Molecular and Pharmacological Profile

Study Type Parameter This compound Spironolactone Reference
Preclinical (Rat Model) DiuresisRobust increase in a volume-loaded model (0.01-3 mg/kg)Increased urine output (20 mg/kg)[6][7]
Clinical (Healthy Volunteers) Max. Urine Output Increase (from baseline)+1683.0 mL (100 mg single dose, 0-6h)Data not directly comparable from available studies[8]
Clinical (Healthy Volunteers) Max. Sodium Excretion Increase (from baseline)+231.7 mmol (100 mg single dose, 0-6h)Increased spot urine sodium to 84.13 mmol/L (in ADHF patients, 100 mg/day)[8]
Clinical Potassium Sparing EffectNo significant change in kaliuresisPotassium-sparing effect well-established[5]

Table 2: Preclinical and Clinical Diuretic and Natriuretic Effects

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and spironolactone are visualized below. This compound acts directly on an ion channel in the apical membrane of nephron cells, while spironolactone acts on a nuclear hormone receptor to modulate gene expression.

ROMK_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb / Cortical Collecting Duct Cell NKCC2 NKCC2 This compound This compound ROMK ROMK Channel This compound->ROMK Inhibits K_ion_out K+ Recycling/ Secretion ROMK->K_ion_out Mediates Inhibition K_ion_out->NKCC2 Enables Na_K_2Cl_in Na+, K+, 2Cl- Reabsorption NKCC2->Na_K_2Cl_in Mediates Inhibition->NKCC2 Indirectly Inhibits

Caption: Signaling pathway for this compound.

Spironolactone_MOA cluster_interstitium Interstitium cluster_cell Collecting Duct Principal Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Spironolactone Spironolactone Spironolactone->MR Blocks MR_Aldo Aldosterone-MR Complex Nucleus Nucleus MR_Aldo->Nucleus Translocation Gene_Transcription Aldosterone-Induced Gene Transcription Nucleus->Gene_Transcription Initiates ENaC_ROMK_synthesis Increased ENaC & ROMK Synthesis & Activity Gene_Transcription->ENaC_ROMK_synthesis Na_reabsorption Na+ Reabsorption ENaC_ROMK_synthesis->Na_reabsorption K_secretion K+ Secretion ENaC_ROMK_synthesis->K_secretion Diuresis_Model_Workflow start Select Male Sprague-Dawley Rats (8-12 weeks, 270-300g) fasting Fast overnight with free access to water start->fasting hydration Administer oral saline load (e.g., 25 ml/kg) fasting->hydration dosing Administer this compound orally (0.01-3 mg/kg) or vehicle hydration->dosing collection Place rats in metabolic cages and collect urine over time (e.g., 5-24 hours) dosing->collection analysis Measure urine volume, Na+, and K+ concentrations collection->analysis end Compare results between treated and vehicle groups analysis->end

References

Unveiling the Diuretic Mechanism of BMS-986308: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel diuretic agent BMS-986308 with established diuretic classes. By examining its unique mechanism of action, preclinical and clinical data, we aim to offer valuable insights for researchers and professionals in the field of drug development and renal physiology.

Executive Summary

This compound is a selective and orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a novel target for diuretic therapy.[1][2] This mechanism contrasts with traditional diuretics, such as loop and thiazide diuretics, which target different ion transporters in the nephron. Preclinical and early clinical data suggest that this compound induces potent, potassium-sparing diuresis and natriuresis, offering a promising therapeutic alternative for conditions characterized by fluid overload, such as heart failure.

Comparative Mechanism of Action

Diuretics primarily function by increasing the excretion of sodium (natriuresis) and water (diuresis) from the kidneys. However, the specific tubular transport proteins they inhibit define their class, efficacy, and side-effect profile.

This compound (ROMK Inhibitor): this compound exerts its diuretic effect by inhibiting the ROMK channel.[1][2] ROMK channels are crucially involved in potassium recycling in the thick ascending limb of the loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD).

  • In the TALH: Inhibition of ROMK disrupts the function of the Na-K-2Cl cotransporter (NKCC2), the primary site of action for loop diuretics. This leads to a significant increase in sodium and water excretion.

  • In the CCD: By blocking ROMK, this compound prevents potassium secretion into the urine, resulting in a potassium-sparing effect.

This dual-site action suggests a potentially superior efficacy compared to diuretics that act on a single nephron segment.

Alternative Diuretics:

  • Loop Diuretics (e.g., Furosemide): These agents are the most potent diuretics and act by directly inhibiting the NKCC2 cotransporter in the TALH.[3] This leads to a massive excretion of sodium, chloride, and water. However, they also cause significant potassium loss.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides inhibit the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), resulting in a moderate increase in sodium and water excretion.[3] Like loop diuretics, they can lead to hypokalemia.

  • Potassium-Sparing Diuretics (e.g., Amiloride): These diuretics act on the collecting duct to block the epithelial sodium channel (ENaC), leading to a mild diuresis while conserving potassium.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action of this compound and its comparators on ion transport in the renal tubules.

cluster_tal Thick Ascending Limb (TAL) cluster_bms This compound Lumen Tubular Lumen Cell Epithelial Cell Lumen->Cell Na+ K+ 2Cl- NKCC2 Cell->Lumen K+ ROMK Blood Blood Cell->Blood Na+ Na+/K+ ATPase Cell->Blood Cl- Cl- Channel Cell->Blood K+ Na+/K+ ATPase

Mechanism of this compound in the TAL

cluster_cd Cortical Collecting Duct (CCD) cluster_bms_cd This compound Lumen Tubular Lumen Cell Principal Cell Lumen->Cell Na+ ENaC Cell->Lumen K+ ROMK Blood Blood Cell->Blood Na+ Na+/K+ ATPase Cell->Blood K+ Na+/K+ ATPase

Mechanism of this compound in the CCD

cluster_loop Loop Diuretic (e.g., Furosemide) cluster_furosemide Furosemide Lumen Tubular Lumen Cell TAL Cell Lumen->Cell Na+ K+ 2Cl- NKCC2 Cell->Lumen K+ ROMK Blood Blood Cell->Blood Na+ Na+/K+ ATPase

Mechanism of Loop Diuretics in the TAL

cluster_thiazide Thiazide Diuretic (e.g., HCTZ) cluster_hctz HCTZ Lumen Tubular Lumen Cell DCT Cell Lumen->Cell Na+ Cl- NCC Blood Blood Cell->Blood Na+ Na+/K+ ATPase Cell->Blood Cl- Cl- Channel

Mechanism of Thiazide Diuretics in the DCT

Preclinical and Clinical Data

Preclinical Data: Volume-Loaded Rat Model

A study utilizing a volume-loaded rat model provides comparative data for a representative ROMK inhibitor ("compound A") against other diuretic classes. The results demonstrate the potent diuretic and natriuretic effects of ROMK inhibition, coupled with a significant potassium-sparing advantage.

Table 1: Comparative Diuretic and Natriuretic Effects in a Volume-Loaded Rat Model

Treatment (Dose)Urine Output (mL/4h)Urinary Na+ Excretion (mEq/4h)Urinary K+ Excretion (mEq/4h)
Vehicle2.5 ± 0.30.15 ± 0.020.12 ± 0.01
ROMK Inhibitor (compound A, 30 mg/kg) 10.2 ± 0.8 1.2 ± 0.1 0.14 ± 0.02
Bumetanide (10 mg/kg)12.5 ± 1.11.5 ± 0.20.35 ± 0.04
Hydrochlorothiazide (10 mg/kg)8.5 ± 0.70.9 ± 0.10.28 ± 0.03
Amiloride (3 mg/kg)4.8 ± 0.50.4 ± 0.050.08 ± 0.01

Data are presented as mean ± SEM. Data is representative of a study on a ROMK inhibitor and not directly from a this compound study.

Clinical Data: First-in-Human Study of this compound

A first-in-human, single-ascending-dose study (NCT04763226) in healthy adult participants demonstrated that this compound is safe and well-tolerated.[4] The study also provided evidence of its dose-dependent diuretic and natriuretic effects, with a notable lack of significant increase in potassium excretion.[4]

Table 2: Pharmacodynamic Effects of this compound in Healthy Adults (24h post-dose)

DoseChange from Baseline in Urine Volume (mL)Change from Baseline in Urinary Na+ (mmol)Change from Baseline in Urinary K+ (mmol)
Placebo---
3 mgModest IncreaseModest IncreaseNo significant change
10 mgModerate IncreaseModerate IncreaseNo significant change
30 mgSubstantial IncreaseSubstantial IncreaseNo significant change
100 mgRobust Increase Robust Increase No significant change

Qualitative summary based on reported findings from the NCT04763226 study.[4]

Experimental Protocols

Volume-Loaded Rat Diuresis Model

This preclinical model is designed to assess the diuretic and natriuretic activity of a test compound.

Workflow:

start Male Sprague-Dawley rats (fasted overnight, water ad libitum) hydrate Oral hydration with saline (e.g., 25 mL/kg) start->hydrate group Random assignment to treatment groups: - Vehicle - this compound (or comparator) - Positive Controls (Furosemide, HCTZ) hydrate->group administer Oral administration of test compounds group->administer collect Placement in metabolic cages for urine collection administer->collect measure Measurement of urine volume and electrolyte concentrations (Na+, K+) at specified time points collect->measure analyze Data analysis and comparison measure->analyze

Experimental workflow for the rat diuresis model.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used. They are fasted overnight with free access to water to ensure a consistent baseline hydration status.

  • Hydration: Prior to drug administration, rats are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight) to induce a state of consistent and mild diuresis.

  • Drug Administration: Animals are randomly assigned to treatment groups and receive the test compound (this compound or comparators) or vehicle control, typically via oral gavage.

  • Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a defined period (e.g., 4-8 hours).

  • Analysis: The total volume of urine is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) using methods such as flame photometry or ion-selective electrodes.

First-in-Human Clinical Trial (NCT04763226)

This study was a randomized, double-blind, placebo-controlled, single-ascending-dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants.

Study Design:

  • Participants: Healthy adult volunteers.

  • Design: Single-center, randomized, double-blind, placebo-controlled, single-ascending-dose cohorts.

  • Intervention: Participants received a single oral dose of this compound or a matching placebo.

  • Primary Endpoints:

    • Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Secondary Endpoints:

    • Pharmacokinetics of this compound (e.g., Cmax, Tmax, AUC).

    • Pharmacodynamic effects on urine volume and electrolyte excretion (sodium, potassium) over 24 hours.

Conclusion

This compound, through its novel mechanism of ROMK inhibition, presents a promising new approach to diuretic therapy. Its ability to induce significant diuresis and natriuresis while sparing potassium addresses a key limitation of currently available loop and thiazide diuretics. The preclinical and early clinical data support its continued development for the treatment of fluid overload in conditions such as heart failure. Further comparative clinical trials will be essential to fully elucidate its therapeutic potential and position in the clinical landscape.

References

Navigating Cardiac Safety: A Comparative Analysis of BMS-986308's hERG Safety Margin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the cardiac safety of novel therapeutics is paramount. A critical aspect of this assessment is evaluating a compound's potential to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of the hERG safety margin for BMS-986308, a selective renal outer medullary potassium (ROMK) channel inhibitor, against other relevant compounds.

This compound is a promising therapeutic candidate for heart failure, acting as a selective and orally active ROMK inhibitor.[1] A key feature highlighted in its preclinical development is its significant selectivity for the ROMK channel over the hERG channel, suggesting a favorable cardiac safety profile.[1][2]

Comparative Analysis of hERG and ROMK Inhibition

To contextualize the cardiac safety of this compound, this section presents a quantitative comparison of its inhibitory potency against the ROMK and hERG channels, alongside data for another ROMK inhibitor, MK-7145. The selectivity index, calculated as the ratio of the hERG IC50 to the ROMK IC50, provides a crucial measure of the safety margin. A higher selectivity index indicates a wider therapeutic window with a lower risk of off-target hERG channel blockade.

CompoundTargetIC50hERG IC50Selectivity Index (hERG IC50 / ROMK IC50)
This compound ROMK24 nM[3]>100 µM>4167
MK-7145 ROMK15 nM[4]28 µM[4]~1867

Table 1: Comparative inhibitory potencies and selectivity of ROMK inhibitors.

The data clearly demonstrates the superior hERG safety margin of this compound compared to MK-7145. With a hERG IC50 exceeding 100 µM, this compound exhibits a selectivity index of over 4167-fold, indicating a very low potential for hERG channel inhibition at therapeutically relevant concentrations.

Experimental Protocols: hERG Channel Inhibition Assay

The determination of a compound's hERG inhibitory potential is a critical component of preclinical safety assessment. The manual patch-clamp technique is the gold-standard method for these studies.

Manual Patch-Clamp Electrophysiology for hERG Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

General Procedure:

  • Cell Culture: Stably transfected cells are cultured under standard conditions to ensure optimal expression of the hERG channels.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are superfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.

    • A specific voltage protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Compound Application: The test compound is applied at various concentrations to the superfusion solution.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after the application of the test compound.

    • The percentage of current inhibition is calculated for each concentration.

    • The concentration-response data is then fitted to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's mechanism and safety assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow for hERG assessment and the signaling pathways associated with ROMK inhibition.

hERG_Assay_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_testing Compound Testing cluster_analysis Data Analysis CellCulture HEK293 or CHO cells stably expressing hERG Plating Plating for Patch-Clamp CellCulture->Plating PatchClamp Whole-Cell Patch-Clamp Plating->PatchClamp VoltageProtocol Apply Voltage Protocol PatchClamp->VoltageProtocol RecordCurrent Record hERG Current VoltageProtocol->RecordCurrent CompoundApplication Apply Test Compound RecordCurrent->CompoundApplication ConcentrationResponse Multiple Concentrations CompoundApplication->ConcentrationResponse MeasureInhibition Measure % Inhibition of hERG Current ConcentrationResponse->MeasureInhibition FitCurve Fit Concentration- Response Curve MeasureInhibition->FitCurve CalculateIC50 Calculate IC50 Value FitCurve->CalculateIC50 ROMK_Inhibition_Pathway cluster_romk ROMK Inhibition in Cardiomyocytes cluster_mitochondria Mitochondrial Effects cluster_cardiac Potential Cardioprotective Effects cluster_herg hERG Channel (Low Affinity) BMS986308 This compound ROMK ROMK Channel BMS986308->ROMK Inhibition hERG hERG Channel BMS986308->hERG >100 µM IC50 MitoUncoupling Mitochondrial Uncoupling ROMK->MitoUncoupling ROS Increased ROS Production ROMK->ROS Cardioprotection Cardioprotection MitoUncoupling->Cardioprotection ROS->Cardioprotection

References

A Cross-Species Comparative Analysis of BMS-986308 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of BMS-986308, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor, across different species. The data presented herein is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While human pharmacokinetic data for this compound is available, this guide utilizes data from a closely related ROMK inhibitor, referred to as "Compound A," for preclinical comparison in rats and dogs, as specific quantitative preclinical data for this compound is not publicly available.

Executive Summary

This compound is a novel diuretic agent that functions by inhibiting the ROMK channel, a key component in renal potassium handling. In a first-in-human study, this compound was rapidly absorbed and exhibited a half-life of approximately 13 hours.[1][2] Preclinical evaluation of a similar ROMK inhibitor, "Compound A," in rats and dogs revealed moderate clearance rates and good oral bioavailability, supporting its potential for in vivo efficacy.[3] This guide synthesizes the available pharmacokinetic data to facilitate a cross-species comparison and provides detailed experimental methodologies for the cited studies.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound in humans and the surrogate "Compound A" in preclinical species.

ParameterHuman (this compound)Rat (Compound A)Dog (Compound A)
Administration Route OralIntravenous & OralIntravenous & Oral
Tmax (h) 1.00 - 1.75[1][2]Not AvailableNot Available
Cmax Not explicitly stated, but described as slightly greater than dose-proportional[1][2]Not AvailableNot Available
AUC Dose proportional[1][2]Not AvailableNot Available
Half-life (t½) (h) ~13[1][2]Not AvailableNot Available
Clearance Not Available40 mL/min/kg (IV)[3]36 mL/min/kg (IV)[3]
Oral Bioavailability (%) Not Available33[3]80[3]

Experimental Protocols

First-in-Human Study of this compound
  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.

  • Subjects: Healthy adult volunteers.

  • Drug Administration: this compound was administered as an oral solution.

  • Sample Collection: Plasma and urine samples were collected at predefined time points post-dosing.

  • Bioanalytical Method: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Preclinical Pharmacokinetic Study of "Compound A" in Rats and Dogs
  • Animal Models: Sprague-Dawley rats and Beagle dogs.

  • Drug Formulation and Administration: "Compound A" was dissolved in a 70:30 (v:v) solution of polyethylene (B3416737) glycol 200 (PEG 200) and water. The compound was administered either intravenously at a dose of 1 mg/kg or orally at a dose of 2 mg/kg.[3]

  • Sample Collection: Blood samples were collected at various time points after drug administration.

  • Sample Processing: Plasma was separated from whole blood.

  • Bioanalytical Method: Plasma concentrations of "Compound A" were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation with acetonitrile.[3]

Mandatory Visualizations

Signaling Pathway of ROMK Inhibition

Caption: Mechanism of action of this compound in the renal collecting duct.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Interpretation Dosing Drug Administration (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters Comparison Cross-Species Comparison PK_Parameters->Comparison

Caption: Workflow for a typical preclinical pharmacokinetic study.

Logical Relationship of Cross-Species Pharmacokinetic Comparison

Cross_Species_Comparison cluster_preclinical Preclinical Species cluster_human Human cluster_comparison Comparative Analysis Rat Rat PK Data (Compound A) Analysis Identify Similarities & Differences in ADME Rat->Analysis Dog Dog PK Data (Compound A) Dog->Analysis Human_PK Human PK Data (this compound) Human_PK->Analysis

Caption: Logical flow for comparing pharmacokinetic data across species.

References

Translating Diuretic Efficacy from Bench to Bedside: A Comparative Analysis of the Novel ROMK Inhibitor BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel diuretics with improved efficacy and safety profiles is a cornerstone of cardiovascular and renal drug development. BMS-986308, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, represents a promising new therapeutic approach for managing fluid overload in conditions such as heart failure. This guide provides a comparative analysis of the preclinical to clinical translation of this compound's efficacy, with a focus on its diuretic and natriuretic effects. We compare its performance with established diuretics, the loop diuretic furosemide (B1674285) and the thiazide diuretic hydrochlorothiazide (B1673439), and provide available experimental data to support the comparison.

Mechanism of Action: Targeting ROMK for Diuresis

This compound exerts its diuretic effect by inhibiting the ROMK channel, a key player in potassium homeostasis and sodium reabsorption in the kidney.[1][2] ROMK channels are predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. By blocking these channels, this compound disrupts the potassium recycling necessary for the function of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb, leading to increased sodium and water excretion.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct This compound This compound ROMK ROMK This compound->ROMK Inhibits ROMK_CCD ROMK This compound->ROMK_CCD Inhibits K_Recycling K+ Recycling ROMK->K_Recycling Mediates NKCC2 NKCC2 Na_Reabsorption_TAL Na+ Reabsorption NKCC2->Na_Reabsorption_TAL Mediates K_Recycling->NKCC2 Enables Increased_Na_Excretion Increased Na+ Excretion (Natriuresis) Na_Reabsorption_TAL->Increased_Na_Excretion Inhibition leads to Lumen_TAL Tubular Lumen Cell_TAL Epithelial Cell Blood_TAL Blood ENaC ENaC Na_Reabsorption_CCD Na+ Reabsorption ENaC->Na_Reabsorption_CCD Mediates K_Secretion K+ Secretion Na_Reabsorption_CCD->K_Secretion Coupled to Na_Reabsorption_CCD->Increased_Na_Excretion Inhibition leads to Lumen_CCD Tubular Lumen Cell_CCD Principal Cell Blood_CCD Blood ROMK_CCD->K_Secretion Mediates Increased_H2O_Excretion Increased H2O Excretion (Diuresis) Increased_Na_Excretion->Increased_H2O_Excretion Promotes

Figure 1: Simplified signaling pathway of this compound in the nephron.

Preclinical Efficacy: The Volume-Loaded Rat Model

The initial evaluation of a diuretic's efficacy often relies on preclinical models that can demonstrate a dose-dependent increase in urine and sodium excretion. The volume-loaded rat model is a standard assay for this purpose.

Experimental Protocol: Volume-Loaded Rat Diuresis Model

Male Sprague-Dawley rats are typically used for this model.[3] After a period of fasting with free access to water, the animals are orally administered a saline load to ensure a state of hydration and promote a baseline level of urine output. Subsequently, the test compound (this compound) or a vehicle control is administered orally at various doses. The rats are then placed in metabolic cages, and urine is collected over a specified period, typically 5 to 24 hours.[4] The total urine volume and the concentration of sodium in the urine are measured to determine the diuretic and natriuretic effects of the compound.[4]

Preclinical_Workflow Fasting Fasting (water ad libitum) Saline_Load Oral Saline Load Fasting->Saline_Load Dosing Oral Administration (this compound or Vehicle) Saline_Load->Dosing Metabolic_Cage Placement in Metabolic Cages Dosing->Metabolic_Cage Urine_Collection Urine Collection (e.g., 0-24h) Metabolic_Cage->Urine_Collection Analysis Measurement of Urine Volume and Sodium Concentration Urine_Collection->Analysis

Figure 2: General workflow for the volume-loaded rat diuresis model.

Preclinical Data Summary

This compound demonstrated a robust, dose-dependent increase in diuresis in the volume-loaded rat model at doses ranging from 0.01 to 3 mg/kg.[3] Unfortunately, specific quantitative data on urine volume and sodium excretion from this study are not publicly available, which limits a direct quantitative comparison with other diuretics in this model.

Table 1: Preclinical Efficacy of this compound in the Volume-Loaded Rat Model

CompoundDose Range (mg/kg)Observed EffectQuantitative Data
This compound0.01 - 3Robust increase in diuresis[3]Not Available
Furosemide10Significant increase in diuresis and natriuresisVaries by study
Hydrochlorothiazide10Significant increase in diuresis and natriuresisVaries by study

Note: Data for furosemide and hydrochlorothiazide are representative of typical findings in this model and may not be from a head-to-head comparison with this compound.

Clinical Efficacy: First-in-Human Studies in Healthy Volunteers

The translation of preclinical findings to humans is a critical step in drug development. Phase 1 clinical trials in healthy volunteers are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug.

Experimental Protocol: Phase 1, Single Ascending Dose Study

The first-in-human study of this compound (NCT04763226) was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy adult participants.[5] Following an overnight fast, subjects received a single oral dose of this compound or placebo. The doses were escalated across different cohorts of participants. Urine was collected at predefined intervals over a 24-hour period to measure urine volume (diuresis) and sodium excretion (natriuresis). Blood samples were also collected to determine the pharmacokinetic profile of the drug.

Clinical_Workflow Screening Screening of Healthy Volunteers Randomization Randomization to Dose Cohort (this compound or Placebo) Screening->Randomization Fasting Overnight Fast Randomization->Fasting Dosing Single Oral Dose Administration Fasting->Dosing Urine_Collection Timed Urine Collection (e.g., 0-24h) Dosing->Urine_Collection Blood_Sampling Pharmacokinetic Blood Sampling Dosing->Blood_Sampling Data_Analysis Analysis of Diuresis, Natriuresis, and Pharmacokinetics Urine_Collection->Data_Analysis Blood_Sampling->Data_Analysis

Figure 3: General workflow for a first-in-human, single ascending dose diuretic study.

Clinical Data Summary

In the Phase 1 study, this compound was well-tolerated and demonstrated a dose-dependent increase in diuresis and natriuresis, with a pharmacologically active dose starting at 30 mg.[5][6] At the highest dose of 100 mg, there were significant increases in both urine output and sodium excretion over 24 hours compared to baseline.[5][6]

A direct comparison with oral furosemide and hydrochlorothiazide in healthy volunteers under identical study conditions is challenging due to the limited availability of head-to-head trial data. However, data from separate studies in healthy volunteers provide some context for the magnitude of their effects.

Table 2: Clinical Efficacy of Diuretics in Healthy Volunteers (Single Oral Dose)

CompoundDoseMean Change from Baseline (24h Urine Volume)Mean Change from Baseline (24h Sodium Excretion)Study Population
This compound 100 mg2055.3 mL[5][6]213.7 mmol[5][6]Healthy Volunteers
Furosemide 20 mg (subcutaneous)971 mL (over 8h)105 mEq/L (urine concentration over 8h)Healthy Volunteers
Hydrochlorothiazide 50 mgData not directly comparableData not directly comparableEdematous Patients[7]

Note: The data for furosemide is from a study with subcutaneous administration and over an 8-hour period, which limits direct comparability to the 24-hour oral data for this compound.[8] The available data for hydrochlorothiazide is from a study in edematous patients, not healthy volunteers, and thus is not directly comparable.[7] It is important to note that the clinical efficacy of diuretics can be influenced by various factors including the patient population, baseline volume status, and dietary sodium intake.

Preclinical to Clinical Translation: A Promising Outlook

The available data suggests a successful translation of this compound's diuretic and natriuretic efficacy from the preclinical rat model to healthy human volunteers. The dose-dependent increase in urine and sodium excretion observed in rats was recapitulated in the Phase 1 clinical trial.

Key Observations:

  • Consistent Pharmacodynamic Effect: this compound demonstrated a clear diuretic and natriuretic effect in both preclinical and clinical settings.

  • Dose-Response Relationship: A clear dose-response relationship was observed in the clinical study, providing a basis for dose selection in future patient studies.

  • Favorable Early Safety Profile: The compound was reported to be well-tolerated in the first-in-human study.

Comparison with Alternatives

While a direct head-to-head comparison is limited by the available data, some general comparisons can be made:

  • Novel Mechanism: this compound's mechanism of action as a ROMK inhibitor is distinct from loop and thiazide diuretics. This could offer advantages in specific patient populations or in combination therapy.

  • Potency: The clinical data for this compound suggests a potent diuretic and natriuretic effect at the doses tested. Further studies in patient populations are needed to establish its relative potency compared to established diuretics.

  • Potassium Sparing: A key theoretical advantage of ROMK inhibition is a potassium-sparing effect. While not detailed in the provided search results, this is an important parameter to evaluate in future clinical trials and would be a significant differentiator from loop and thiazide diuretics, which are known to cause potassium loss.

Future Directions

The promising preclinical and early clinical data for this compound warrant further investigation in patients with conditions characterized by fluid overload, such as acute decompensated heart failure. Future clinical trials should aim to:

  • Establish the efficacy and safety of this compound in target patient populations.

  • Directly compare the diuretic and natriuretic effects of this compound with standard-of-care diuretics like furosemide and hydrochlorothiazide in head-to-head trials.

  • Thoroughly evaluate the potassium-sparing potential of this compound.

  • Investigate the long-term effects and potential benefits of ROMK inhibition on cardiovascular and renal outcomes.

References

A Comparative Analysis of BMS-986308 and Standard-of-Care Therapies in Preclinical Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical efficacy of BMS-986308, a novel Renal Outer Medullary Potassium (ROMK) channel inhibitor, against established heart failure therapies—Angiotensin-Converting Enzyme (ACE) inhibitors and beta-blockers. Due to a notable absence of published long-term efficacy studies for this compound in animal models of chronic heart failure, this comparison focuses on its available short-term diuretic effects and contrasts these with the extensive long-term data for ACE inhibitors and beta-blockers.

Executive Summary

This compound has demonstrated robust diuretic and natriuretic effects in short-term preclinical models, positioning it as a potential novel therapeutic for heart failure. However, a significant gap exists in the literature regarding its long-term impact on cardiac remodeling and survival in animal models of chronic heart failure. In contrast, ACE inhibitors and beta-blockers have a wealth of long-term preclinical data demonstrating their efficacy in improving cardiac function, reducing adverse remodeling, and enhancing survival. This guide presents the available data to offer a current perspective on the preclinical evidence for these therapeutic classes.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the available quantitative data for ROMK inhibitors (represented by this compound and other compounds in its class), ACE inhibitors, and beta-blockers in various animal models relevant to heart failure.

Table 1: Efficacy of ROMK Inhibitors in Animal Models

CompoundAnimal ModelDurationKey FindingsReference
This compound Volume-loaded Sprague-Dawley ratsAcute (single dose)Dose-dependent increase in diuresis and natriuresis.[1][2]
MK-7145 Spontaneously Hypertensive Rats (SHR)Sub-chronicDose-dependent lowering of blood pressure.
Fasudil (Rho-kinase inhibitor) Dahl salt-sensitive hypertensive rats (diastolic heart failure model)10 weeksAmeliorated myocardial stiffness, cardiomyocyte hypertrophy, and cardiac fibrosis.

Note: Fasudil is a Rho-kinase inhibitor, not a ROMK inhibitor, but is included to represent a novel mechanism evaluated in a chronic diastolic heart failure model.

Table 2: Long-Term Efficacy of ACE Inhibitors in Animal Models of Heart Failure

CompoundAnimal ModelDurationKey Efficacy EndpointsReference
Lisinopril (B193118) Rat (myocardial infarction-induced CHF)9 monthsImproved survival (90% vs. 28% placebo); Reduced LV end-diastolic pressure; Decreased LV weight and cavity circumference.
Captopril, Enalapril, Trandolapril Rat (myocardial infarction-induced HF)10 weeksAttenuated rise in LVEDP; Diminished reduction in cardiac output and stroke volume; Reversed reduction in myocardial ATP and creatine (B1669601) phosphate.
Enalapril Dogs (preclinical MMVD)Not specifiedImproved hemodynamics and clinical signs; Increased survival time in dogs with CHF.

Table 3: Long-Term Efficacy of Beta-Blockers in Animal Models of Heart Failure

CompoundAnimal ModelDurationKey Efficacy EndpointsReference
Metoprolol (B1676517) Dahl salt-sensitive hypertensive rats (diastolic HF)14 weeksImproved survival (86% vs. 25% untreated); Prevented progression of diastolic dysfunction; Attenuated LV concentric hypertrophy and myocardial fibrosis.
Metoprolol Dogs (intracoronary microembolization-induced HF)3 monthsIncreased LV ejection fraction (36% to 43%); Decreased LV end-systolic volume; Reduced replacement and interstitial fibrosis.
Metoprolol Mouse (inherited dilated cardiomyopathy)Not specifiedPrevented cardiac dysfunction and remodeling; Extended survival.

Experimental Protocols

Detailed methodologies for the key animal models cited are provided below.

Induction of Heart Failure in Rodent Models

1. Transverse Aortic Constriction (TAC) in Mice: This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine (B1663881) or inhaled isoflurane.

  • Surgical Procedure: A small incision is made in the chest to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta.

  • Post-operative Care: Animals receive analgesics and are closely monitored for recovery. The development of heart failure is typically assessed over several weeks to months.

2. Coronary Artery Ligation in Rats: This model simulates myocardial infarction, a common cause of heart failure.

  • Anesthesia and Ventilation: Rats are anesthetized and intubated for mechanical ventilation.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture, leading to ischemia and infarction of the left ventricular free wall.

  • Post-operative Care and Monitoring: Post-operative care is provided, and cardiac function is monitored over time using techniques like echocardiography to assess the progression to heart failure.

Drug Administration Protocols
  • This compound (as a representative ROMK inhibitor): In the volume-loaded rat diuresis model, this compound was administered as a single oral dose. For long-term studies, a daily oral gavage administration would be a typical protocol.

  • ACE Inhibitors (e.g., Lisinopril): In long-term rat studies, lisinopril was administered daily in the drinking water or via oral gavage.

  • Beta-Blockers (e.g., Metoprolol): In long-term studies in rats and dogs, metoprolol was administered orally, either mixed in the feed or as a daily oral dose.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and the established pathways for ACE inhibitors and beta-blockers.

ROMK_Inhibitor_Pathway cluster_kidney Kidney Nephron cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane cluster_effects Physiological Effects Lumen Tubular Lumen NKCC2 Na-K-2Cl Cotransporter Lumen->NKCC2 Na+, K+, 2Cl- TAL_Cell Thick Ascending Limb Cell ROMK ROMK Channel TAL_Cell->ROMK K+ Recycling NaK_ATPase Na/K-ATPase TAL_Cell->NaK_ATPase Na+ Natriuresis Increased Na+ Excretion (Natriuresis) Blood Blood NKCC2->TAL_Cell ROMK->Lumen NaK_ATPase->Blood BMS986308 This compound BMS986308->ROMK Inhibition Diuresis Increased Water Excretion (Diuresis) Natriuresis->Diuresis Reduced_Preload Reduced Cardiac Preload Diuresis->Reduced_Preload ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Activation Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibition Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Beta_Blocker_Pathway Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Activation Gs Gs Protein Beta1_AR->Gs Beta_Blocker Beta-Blocker Beta_Blocker->Beta1_AR Blockade AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Heart Rate Increased Contractility Myocyte Apoptosis PKA->Cardiac_Effects Experimental_Workflow cluster_model Heart Failure Model Induction cluster_treatment Treatment Groups cluster_assessment Long-Term Efficacy Assessment cluster_analysis Data Analysis and Comparison Model_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Heart Failure (e.g., TAC, Coronary Ligation) Model_Selection->Induction Randomization Randomize Animals Induction->Randomization Group_A Vehicle Control Randomization->Group_A Group_B This compound Randomization->Group_B Group_C ACE Inhibitor Randomization->Group_C Group_D Beta-Blocker Randomization->Group_D Monitoring Monitor Survival Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Group_D->Monitoring Echo Serial Echocardiography (LV Function, Dimensions) Monitoring->Echo Histo Histopathology (Fibrosis, Hypertrophy) Echo->Histo Biomarkers Biomarker Analysis Histo->Biomarkers Analysis Statistical Analysis of Endpoints Biomarkers->Analysis Comparison Compare Efficacy of This compound vs. Standard of Care Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of BMS-986308: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper disposal of investigational compounds like BMS-986308 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be treated as hazardous chemical waste.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this research-use-only compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves
Laboratory Coat

All handling of this compound, including during the disposal process, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the essential steps for the safe disposal of this compound and associated contaminated materials.

  • Initial Containment:

    • Collect all waste forms of this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), in a chemically compatible and leak-proof container with a secure screw-on cap.[2]

    • For liquid waste, use a designated container for hazardous liquid waste. For solid waste, such as contaminated lab supplies, use a puncture-resistant container or a clearly labeled bag for chemical waste.[2]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][3]

    • Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[3]

  • Segregation and Storage:

    • Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4]

    • Ensure the SAA is away from incompatible materials. Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.[4]

    • Waste containers should be kept closed at all times except when adding waste.[5][6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]

    • Provide the EHS department with all available information about this compound.

    • Follow all institutional and local regulations for chemical waste disposal.[2]

Note: Never dispose of this compound down the drain or in regular trash.[2][5] All investigational drugs and pharmaceutical substances are typically consolidated and transported to an Environmental Protection Agency (EPA) permitted incinerator.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

G cluster_0 Step 1: Containment cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Collect Waste (Solid & Liquid) B Use Chemically Compatible Container A->B C Label 'Hazardous Waste' B->C D Add Chemical Name: 'this compound' C->D E Include Lab & PI Info D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling BMS-986308

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of BMS-986308, a selective and orally active renal outer medullary potassium (ROMK) channel inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears or holes before use. Change gloves frequently.
Body Protection Laboratory CoatFully buttoned, long-sleeved lab coat.
Respiratory Fume HoodAll weighing and solution preparation should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and dark place as recommended by the supplier. Short-term storage at 0-4°C and long-term storage at -20°C are common for such compounds.[1]

  • Preparation and Weighing:

    • All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.

    • Use dedicated spatulas and weighing boats.

    • Ensure the balance is clean before and after weighing.

  • Dissolution:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Experimental Use:

    • Clearly label all solutions containing this compound.

    • When transferring solutions, use appropriate pipettes and techniques to minimize aerosol formation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of all solutions containing this compound in a designated hazardous waste container for chemical waste. Do not pour down the drain.

  • Sharps:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Emergency Procedures

In the event of an accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling Workflow Diagram

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound Store Store Appropriately Receive->Store Prep_Area Prepare Fume Hood Store->Prep_Area Weigh Weigh Compound Prep_Area->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Solid_Waste Collect Solid Waste Experiment->Solid_Waste Liquid_Waste Collect Liquid Waste Experiment->Liquid_Waste Dispose Dispose via HazWaste Solid_Waste->Dispose Liquid_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.